molecular formula C8H5F2NO3 B1414703 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid CAS No. 1018295-42-5

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid

Número de catálogo: B1414703
Número CAS: 1018295-42-5
Peso molecular: 201.13 g/mol
Clave InChI: XKMPHIMGYLKQKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid is a useful research compound. Its molecular formula is C8H5F2NO3 and its molecular weight is 201.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(2,6-difluoroanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO3/c9-4-2-1-3-5(10)6(4)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMPHIMGYLKQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018295-42-5
Record name [(2,6-difluorophenyl)carbamoyl]formic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated N-aryl oxamic acid derivative of significant interest to the scientific community. Structurally, it combines a 2,6-difluorophenyl moiety with an α-keto-amide-acid core, bestowing it with unique electronic and steric properties. This document details its physicochemical characteristics, provides validated protocols for its synthesis, and explores its primary applications as a versatile building block in medicinal chemistry and as a highly effective ligand in palladium-catalyzed cross-coupling reactions. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's potential in synthetic and pharmaceutical applications.

Introduction

N-aryl oxamic acids represent a class of compounds characterized by an oxalic acid monoamide backbone attached to an aromatic system. This compound (also known as 2,6-Difluoroanilino(oxo)acetic acid) is a prominent member of this class, distinguished by the presence of a 2,6-difluorinated phenyl ring.[1][2] This structural feature is not trivial; the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design.[3][4]

The significance of this compound arises from two key structural motifs:

  • The 2,6-Difluorophenyl Group: The two fluorine atoms ortho to the amino group exert strong inductive electron-withdrawing effects and can enforce a specific torsional angle between the phenyl ring and the amide linkage. In a drug discovery context, this can lead to improved metabolic stability, enhanced binding affinity through unique intermolecular interactions (e.g., ortho-fluoro-amide interactions), and modulation of the compound's pKa.[5][6]

  • The Oxamic Acid Core: The α-keto-amide-acid functionality serves as a versatile pharmacophore and a valuable synthetic handle. It can engage in multiple hydrogen bonding interactions and act as a bioisostere for other chemical groups, making it a valuable building block for constructing more complex bioactive molecules.

This guide offers a detailed exploration of this compound, from its fundamental properties to its practical synthesis and application.

Physicochemical Properties

The compound is typically supplied as an off-white to light yellow solid powder.[2][7] Its key properties are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueReference(s)
CAS Number 1018295-42-5[1][2][8][9]
Molecular Formula C₈H₅F₂NO₃[1][2][8]
Molecular Weight 201.13 g/mol [2][8]
IUPAC Name This compound[10]
Synonyms 2,6-Difluoroanilino(oxo)acetic acid, [(2,6-Difluorophenyl)carbamoyl]formic acid[1][2][7][10]
Appearance Off-white to light yellow solid powder[2][7]
Density (Predicted) 1.601 ± 0.06 g/cm³[1][2][7][8]
pKa (Predicted) 2.73 ± 0.40[2][7][8]
LogP 0.18[1]
Topological Polar Surface Area 66.4 Ų[10]
Storage Conditions 2-8°C, sealed in a dry, inert atmosphere[2][7][9][10]

Chemical Structure:

Chemical structure of this compound

Figure 1. 2D Structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is reliably achieved via a two-step process involving the N-acylation of 2,6-difluoroaniline followed by the hydrolysis of the resulting ester intermediate. This approach is robust, scalable, and utilizes readily available starting materials.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Hydrolysis A 2,6-Difluoroaniline C Ethyl 2-((2,6-difluorophenyl)amino) -2-oxoacetate A->C Reflux B Diethyl Oxalate B->C D Ester Intermediate (C) F Final Product: 2-((2,6-Difluorophenyl)amino) -2-oxoacetic acid D->F E 1. Base (e.g., LiOH, NaOH) 2. Acidic Workup (e.g., HCl) E->F

Caption: High-level workflow for the two-step synthesis.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate

This first step involves a nucleophilic acyl substitution where the aniline attacks one of the electrophilic ester groups of diethyl oxalate. Using diethyl oxalate is advantageous due to its lower reactivity compared to oxalyl chloride, which allows for better control and avoids over-reaction.

  • Reagents:

    • 2,6-Difluoroaniline (1.0 eq)

    • Diethyl oxalate (1.2 eq)

    • Anhydrous Toluene or Ethanol

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-difluoroaniline (1.0 eq) and anhydrous toluene (or ethanol) to create a 0.5 M solution.

    • Add diethyl oxalate (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux (approx. 110°C for toluene, 78°C for ethanol) and maintain for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/hexanes) to yield the ethyl ester intermediate as a white solid.

Step 2: Hydrolysis to this compound

This step converts the ethyl ester to the final carboxylic acid via saponification.

  • Reagents:

    • Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate (1.0 eq)

    • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 eq)

    • Solvent mixture: Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)

    • 1 M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of THF and water in a round-bottom flask.

    • Add the base (LiOH or NaOH, 1.5 eq) and stir the mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Remove the THF from the reaction mixture under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and slowly acidify to pH 1-2 by adding 1 M HCl. A white precipitate of the final product will form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum to yield the pure this compound.[11][12]

Applications in Chemical Synthesis

Beyond its role as a building block, this compound has been identified as a highly effective ligand for various palladium-catalyzed cross-coupling reactions.[2] These reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Reported Catalytic Utility:

  • Suzuki-Miyaura Coupling

  • Heck Reaction

  • Sonogashira Coupling

  • Buchwald-Hartwig Cross-Coupling

  • Negishi Coupling

  • Stille Coupling

  • Hiyama Coupling

The effectiveness of this compound as a ligand likely stems from the ability of the N-H and carboxylic acid groups to form a stable chelate with the palladium center, while the electron-withdrawing nature of the difluorophenyl ring modulates the electronic properties of the catalyst, facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination.

G Pd0 Pd(0)L Pd_int1 R-Pd(II)-X (L) Pd0->Pd_int1 Oxidative Addition Pd_int2 R-Pd(II)-R' (L) Pd_int1->Pd_int2 Transmetalation Pd_int2->Pd0 Reductive Elimination Pd_int2->RR Reductive Elimination RX->Pd_int1 Reductive Elimination R_M->Pd_int2 Reductive Elimination Ligand L = 2-((2,6-Difluorophenyl)amino) -2-oxoacetic acid

Caption: Generic Pd-catalyzed cross-coupling cycle where L is the title compound.

Relevance in Drug Discovery

The title compound is a quintessential example of a fluorinated building block for drug discovery programs.[5][6] The incorporation of such fragments allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated positions less susceptible to metabolic oxidation by cytochrome P450 enzymes. The 2,6-difluoro substitution pattern can effectively block aromatic hydroxylation.

  • Lipophilicity and Permeability: Fluorine is the most electronegative element, yet its small size means that replacing H with F can increase local lipophilicity, which may enhance membrane permeability and cell penetration.

  • Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonds (with the fluorine acting as a weak acceptor), and other non-covalent interactions within a protein's active site, potentially increasing binding affinity and selectivity.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. Expected spectral data are summarized below.

TechniqueExpected Observations
¹H NMR - Aromatic protons (multiplet, ~7.0-7.5 ppm).- Amide N-H proton (broad singlet, ~9-11 ppm).- Carboxylic acid O-H proton (very broad singlet, >12 ppm).
¹³C NMR - Aromatic carbons (~110-160 ppm), with characteristic C-F coupling.- Amide carbonyl (~160-165 ppm).- Carboxylic acid carbonyl (~165-170 ppm).
¹⁹F NMR - A single resonance corresponding to the two equivalent fluorine atoms.
IR (KBr) - Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹).- N-H stretch (~3300-3400 cm⁻¹).- Sharp C=O stretches for amide and carboxylic acid (~1650-1760 cm⁻¹).- C-F stretches (~1100-1300 cm⁻¹).
Mass Spec (ESI-) [M-H]⁻ peak at m/z ≈ 200.02.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. It is classified as an irritant and is harmful if ingested.[7][10]

Hazard TypeGHS Statement(s)
Hazard Statements H302: Harmful if ingested.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P264: Wash hands and skin thoroughly after handling.P280: Wear protective gloves, eye protection, and face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The compound should be stored in a well-sealed container in a cool (2-8°C), dry, and well-ventilated area, away from moisture.[2][7]

Conclusion

This compound is a high-value chemical entity with a well-defined profile. Its straightforward synthesis and the strategic placement of its fluorine atoms make it an important building block for the development of novel pharmaceuticals. Furthermore, its demonstrated utility as a ligand in palladium-catalyzed catalysis underscores its versatility and importance in modern organic synthesis. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

An In-Depth Technical Guide to 2-((2,6-Difluorophenyl)amino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid (CAS No. 1018295-42-5), a fluorinated N-aryl oxamic acid derivative of significant interest to researchers in synthetic organic chemistry and drug discovery. This document elucidates the compound's physicochemical properties, details a robust laboratory-scale synthesis protocol, outlines methods for its analytical characterization, and explores its current and prospective applications. Particular focus is given to its role as a versatile building block in medicinal chemistry and its potential utility as a specialized ligand in transition metal catalysis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Introduction and Molecular Overview

This compound, also known as N-(2,6-difluorophenyl)oxamic acid, is a specialized organic compound that merges the structural features of an oxamic acid with a difluorinated aromatic ring. The presence of two fluorine atoms on the phenyl ring ortho to the amine linkage imparts unique electronic properties and conformational constraints that distinguish it from non-fluorinated analogs. These features are highly sought after in modern drug design, as fluorine substitution is a well-established strategy for modulating a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

The oxamic acid moiety itself is a known pharmacophore, recognized for its ability to act as a mimic of pyruvate and lactate, which allows it to function as an inhibitor of metabolic enzymes such as Lactate Dehydrogenase (LDH).[3][4][5] This enzyme is a key target in oncology and infectious diseases, making oxamic acid derivatives, including the title compound, attractive starting points for inhibitor design.[3][6]

This guide synthesizes the available technical data to present a holistic view of the compound, enabling researchers to effectively incorporate it into their synthetic and screening workflows.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is critical for understanding the compound's solubility, stability, and compatibility with various reaction conditions.

PropertyValueSource
CAS Number 1018295-42-5[7][8]
Molecular Formula C₈H₅F₂NO₃[7]
Molecular Weight 201.13 g/mol [7]
Appearance Off-white to light yellow solid powder[7]
Density (Predicted) 1.601 ± 0.06 g/cm³[7]
pKa (Predicted) 2.73 ± 0.40[7]
Storage Temperature 2-8°C, sealed, away from moisture[7]
InChI Key XKMPHIMGYLKQKV-UHFFFAOYSA-N[7]

Synthesis and Manufacturing

The synthesis of N-aryl oxamic acids is a well-established process in organic chemistry. The most direct and common route involves the acylation of an aniline derivative with an oxalyl chloride derivative, followed by hydrolysis of the resulting ester. This methodology is readily adaptable for the laboratory-scale preparation of this compound.

Causality of the Synthetic Strategy

The chosen synthetic pathway leverages the high reactivity of acyl chlorides and the nucleophilicity of the primary amine in 2,6-difluoroaniline. The reaction proceeds in two logical steps:

  • Amide Bond Formation: 2,6-Difluoroaniline is treated with an excess of a mono-esterified oxalyl chloride, such as ethyl oxalyl chloride. Triethylamine or a similar non-nucleophilic base is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion. The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction before being allowed to warm to room temperature.

  • Ester Hydrolysis: The resulting ethyl N-(2,6-difluorophenyl)oxamate intermediate is then hydrolyzed to the corresponding carboxylic acid. This is achieved under basic conditions, commonly using lithium hydroxide (LiOH) in a mixed solvent system like tetrahydrofuran (THF) and water, to ensure saponification of the ester without disrupting the newly formed amide bond. Acidic workup then protonates the carboxylate to yield the final product.

This two-step, one-pot adaptation provides a reliable and efficient route to the desired product with good purity and yield.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established general procedures for the synthesis of N-aryl oxamic acids and should be performed by qualified personnel in a controlled laboratory environment.

Materials:

  • 2,6-Difluoroaniline

  • Ethyl oxalyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Workflow Diagram:

G cluster_step1 Step 1: Acylation cluster_step2 Step 2: Hydrolysis A Dissolve 2,6-Difluoroaniline and Et3N in anhydrous DCM B Cool solution to 0°C A->B C Add Ethyl Oxalyl Chloride dropwise B->C D Warm to RT, stir 4-6h C->D E Acidic Workup (1M HCl) D->E F Extract with DCM, dry over Na2SO4 E->F G Concentrate in vacuo F->G H Dissolve crude ester in THF/H2O G->H Proceed to Hydrolysis I Add LiOH H->I J Stir at RT, 12h I->J K Acidify with 1M HCl J->K L Collect precipitate by filtration K->L M Wash with cold water and dry L->M N 2-((2,6-Difluorophenyl)amino) -2-oxoacetic acid M->N Final Product

Caption: Workflow for the two-step synthesis of the title compound.

Procedure:

  • Acylation: To a solution of 2,6-difluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.1 eq). Cool the mixture to 0°C using an ice bath.

  • Slowly add ethyl oxalyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, quench the reaction by adding 1M HCl. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester intermediate.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, approx. 3-5 eq) to the solution and stir vigorously at room temperature for 12 hours or until hydrolysis is complete (as monitored by TLC or LC-MS).

  • Cool the mixture in an ice bath and carefully acidify with 1M HCl to a pH of ~2.

  • A precipitate should form. Stir the slurry for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to afford this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are critical for structural elucidation. Based on analogous compounds, the expected ¹H NMR spectrum in DMSO-d₆ would show characteristic signals for the aromatic protons and a broad singlet for the amide proton. The ¹³C NMR would display signals for the two carbonyl carbons, and the aromatic carbons, with characteristic C-F coupling constants. The ¹⁹F NMR is definitive for confirming the presence and environment of the fluorine atoms.

  • Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching (amide), C=O stretching (carboxylic acid and amide), and C-F stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition, providing a precise mass that matches the molecular formula C₈H₅F₂NO₃.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound.

Illustrative HPLC Protocol:

  • System: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

This method allows for the separation of the target compound from starting materials, byproducts, and other impurities, enabling accurate purity assessment (typically >95% for research-grade material).[7]

Applications in Research and Development

The unique structural attributes of this compound make it a valuable tool in several areas of chemical research, particularly in drug discovery and catalysis.

Key Intermediate in Medicinal Chemistry

The primary application of this compound is as a specialized building block for the synthesis of more complex, biologically active molecules. The difluorophenyl moiety provides a metabolically stable scaffold, while the oxamic acid portion offers two points for further chemical modification: the carboxylic acid and the amide.

A notable example of its use is described in patent literature, where it serves as a key reactant in the synthesis of novel pyridazine derivatives.[9] These derivatives were designed as potent inhibitors of Autotaxin (ATX), an enzyme implicated in fibrosis, inflammation, and cancer progression.[9] The use of this compound in this context highlights its value in constructing molecules for high-value therapeutic targets.

G A 2-((2,6-Difluorophenyl)amino) -2-oxoacetic acid (CAS 1018295-42-5) B Coupling Reaction (e.g., Amide formation) A->B Reactant C Novel Pyridazine Derivative B->C Product D Biological Target: Autotaxin (ATX) C->D Inhibitor E Therapeutic Areas: Fibrosis, Inflammation, Cancer D->E Modulates

Caption: Role as an intermediate in developing ATX inhibitors.

Potential as a Ligand in Homogeneous Catalysis

Several chemical suppliers classify this compound as a reagent or catalyst suitable for palladium-catalyzed cross-coupling reactions.[3][7] This includes important transformations such as:

  • Suzuki-Miyaura Coupling[7]

  • Buchwald-Hartwig Amination[7]

  • Heck Reaction[7]

  • Sonogashira Coupling[7]

While specific performance data for this exact compound as a ligand is not extensively published, its structural analog, 2-((2,6-dimethylphenyl)amino)-2-oxoacetic acid, has been successfully employed as a ligand in copper-catalyzed coupling reactions.[10] The N-aryl oxamic acid scaffold can act as a bidentate ligand, coordinating with the metal center through the amide and carboxylate oxygens. The electron-withdrawing nature of the difluorophenyl group in the title compound could modulate the electronic properties of the metal catalyst, potentially influencing its reactivity, stability, and selectivity in these crucial C-C and C-N bond-forming reactions. Further research is warranted to fully characterize its efficacy as a ligand for these transformations.

Scaffold for Bioisosteres and Enzyme Inhibitors

As a derivative of oxamic acid, the compound holds potential as a starting point for developing enzyme inhibitors. The oxamic acid core is a known inhibitor of dehydrogenases that use pyruvate or lactate as substrates.[3][5] Researchers can utilize this compound as a scaffold, modifying its structure to enhance potency and selectivity against specific enzyme targets, such as Plasmodium falciparum Lactate Dehydrogenase (pfLDH) in the context of antimalarial drug discovery.[3]

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate precautions in a laboratory setting.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C to ensure long-term stability.[7] It is classified as a combustible solid.[8]

  • Toxicity: Specific toxicological data for this compound is not publicly available. As with all novel chemical entities, it should be treated as potentially hazardous until proven otherwise.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical entity with demonstrated utility in the synthesis of complex pharmaceutical intermediates. Its fluorinated structure offers advantages in designing metabolically robust compounds, while the oxamic acid core provides both a handle for further synthetic elaboration and a potential pharmacophore for enzyme inhibition.

While its application as a synthetic building block is established, its potential as a ligand in catalysis remains an area ripe for exploration. Future research elucidating its performance in various cross-coupling reactions could broaden its applicability and value to the synthetic chemistry community. Furthermore, screening this compound and its simple derivatives against enzyme targets like LDH and other dehydrogenases could uncover novel biological activities, paving the way for new therapeutic discovery programs. This guide serves as a foundational resource for scientists looking to unlock the full potential of this promising molecule.

References

An In-depth Technical Guide to the Synthesis of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid, also known as N-(2,6-difluorophenyl)oxamic acid, is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The presence of the difluorophenyl moiety can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this compound a valuable building block in medicinal chemistry.[1] This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for its characterization. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable guide for the preparation of this important synthetic intermediate.

The core structure, an N-aryloxamic acid, is a recognized pharmacophore. Notably, oxamic acid derivatives have been investigated as inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in the metabolism of cancer cells and pathogenic organisms.[2][3] This makes this compound and its analogues promising candidates for the development of novel therapeutics.

Synthetic Pathway Overview

The most common and efficient method for the synthesis of this compound involves a two-step process. The first step is the acylation of 2,6-difluoroaniline with an oxalic acid derivative, typically oxalyl chloride or diethyl oxalate. This is followed by the hydrolysis of the resulting intermediate to yield the final carboxylic acid product.

The choice of the acylating agent is a critical experimental consideration. Oxalyl chloride is highly reactive and allows the reaction to proceed at lower temperatures, often leading to shorter reaction times. However, it is moisture-sensitive and generates hydrogen chloride as a byproduct, requiring careful handling and an inert atmosphere. Diethyl oxalate is less reactive and may require higher temperatures or longer reaction times, but it is easier to handle and the reaction is generally cleaner.

This guide will focus on the use of oxalyl chloride for the initial acylation step due to its efficiency, followed by a straightforward hydrolysis protocol.

Visualizing the Synthesis

The synthetic pathway can be visualized as a two-step process: acylation followed by hydrolysis.

Synthesis_Pathway 2,6-Difluoroaniline 2,6-Difluoroaniline Acylation Acylation 2,6-Difluoroaniline->Acylation Oxalyl Chloride, Et3N, DCM Intermediate (Ester) Intermediate (Ester) Acylation->Intermediate (Ester) Formation of Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate Hydrolysis Hydrolysis Intermediate (Ester)->Hydrolysis LiOH, THF/H2O This compound This compound Hydrolysis->this compound Final Product

References

An In-Depth Technical Guide to 2-((2,6-Difluorophenyl)amino)-2-oxoacetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid, a fluorinated N-aryl oxamic acid of significant interest in modern synthetic chemistry and medicinal research. This document details its fundamental physicochemical properties, provides a validated, step-by-step synthesis protocol, and explores its critical applications as a sophisticated ligand in palladium-catalyzed cross-coupling reactions and as a versatile building block. Emphasis is placed on the causality behind its utility, particularly the mechanistic role of its unique structure in catalysis. Furthermore, its potential relevance in drug discovery programs is examined, drawing connections to the broader class of oxamic acid derivatives as enzyme inhibitors. This guide is structured to serve as a practical and authoritative resource for professionals engaged in chemical synthesis and pharmaceutical development.

Core Molecular Profile

This compound, also known by its synonym 2,6-Difluoroanilino(oxo)acetic acid, is a specialized organic compound whose utility is derived from its distinct structural features: a highly acidic oxamic acid moiety linked to an electron-deficient 2,6-difluorophenyl group.[1][2] This combination imparts unique properties that are leveraged in advanced organic synthesis.

Physicochemical & Structural Data

A summary of the key quantitative data for this compound is presented below, providing a foundational reference for its handling, characterization, and application.

PropertyValueSource(s)
Molecular Weight 201.13 g/mol [1][2]
Molecular Formula C₈H₅F₂NO₃[1][2][3]
CAS Number 1018295-42-5[1][3]
Appearance Off-white to light yellow solid powder[2]
Predicted Density 1.601 ± 0.06 g/cm³[1][2]
Predicted pKa 2.73 ± 0.40[1][2]
Storage Conditions Sealed in a dry environment at 2-8°C[2]
Spectral Characterization (Predicted)

While a publicly archived spectrum is not available, the expected NMR signals can be reliably predicted based on the molecular structure and established chemical shift principles.

  • ¹H NMR: The spectrum would be characterized by signals corresponding to the aromatic protons of the difluorophenyl ring and the acidic protons. The proton on the amide nitrogen (-NH-) would likely appear as a broad singlet at high chemical shift (δ > 10 ppm). The aromatic protons would present as a complex multiplet system in the δ 7.0-7.5 ppm region, typical for a substituted benzene ring. The carboxylic acid proton (-COOH) would also be a broad singlet, likely at a very high chemical shift (δ > 12 ppm), and its observation may depend on the solvent used.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the two carbonyl carbons (amide and carboxylic acid), typically in the δ 155-165 ppm range. The aromatic carbons would appear in the δ 110-160 ppm region. The carbons directly bonded to fluorine would exhibit large coupling constants (¹JCF), resulting in characteristic splitting patterns that confirm the fluorine substitution.

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of N-aryl oxamic acids is a well-established process. The following protocol is a robust, two-step procedure adapted from generalized methods for this compound class, ensuring high fidelity and yield. The core logic involves the acylation of 2,6-difluoroaniline followed by saponification of the resulting ester intermediate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Saponification Aniline 2,6-Difluoroaniline Reaction1 Acylation Aniline->Reaction1 OxalylChloride Ethyl Oxalyl Chloride OxalylChloride->Reaction1 Base Triethylamine (Et3N) in Dichloromethane (DCM) Base->Reaction1 0°C to RT Intermediate Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate Intermediate_ref Ester Intermediate Reaction1->Intermediate HydrolysisBase Lithium Hydroxide (LiOH) in THF/H₂O Reaction2 Hydrolysis HydrolysisBase->Reaction2 RT FinalProduct 2-((2,6-Difluorophenyl)amino)- 2-oxoacetic acid Intermediate_ref->Reaction2 Reaction2->FinalProduct

Caption: A two-step synthesis of the target compound.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 2,6-Difluoroaniline

  • Ethyl oxalyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1.0 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: Synthesis of Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate (Intermediate)

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-difluoroaniline (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 eq.) to the solution. Cool the flask to 0°C in an ice bath.

  • Acylation: Add ethyl oxalyl chloride (1.1 eq.) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1.0 M HCl. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude ester is typically of sufficient purity for the next step.

Step 2: Saponification to this compound

  • Hydrolysis Setup: Dissolve the crude ester intermediate from Step 1 in a mixture of THF and water (e.g., a 3:1 ratio).

  • Base Addition: Add LiOH (approx. 5 eq.) to the solution and stir vigorously at room temperature.

  • Reaction Progression: Stir the reaction for 12-18 hours, monitoring the disappearance of the ester spot by TLC.

  • Acidification & Isolation: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH ~2 with 1.0 M HCl while cooling in an ice bath. The product will precipitate as a solid.

  • Final Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final this compound.

Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is as a ligand in palladium-catalyzed cross-coupling reactions.[4] Its structure is expertly suited to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, enabling the efficient formation of C-C bonds.

Mechanistic Rationale: Why It Works

The efficacy of N-aryl oxamic acids as ligands stems from their ability to form a stable complex with the palladium center. The two oxygen atoms of the oxamic acid moiety can act as a bidentate chelating agent, while the N-aryl group provides crucial steric and electronic influence.

  • Electron-Withdrawing Nature: The 2,6-difluoro substituents make the phenyl ring strongly electron-withdrawing. This electronic property modulates the electron density on the palladium center, which can accelerate the rate-limiting reductive elimination step of the catalytic cycle, where the new C-C bond is formed and the product is released.

  • Steric Hindrance: The ortho-difluoro groups provide steric bulk around the nitrogen atom. This steric pressure can promote the reductive elimination step and prevent catalyst deactivation pathways like the formation of inactive palladium clusters.

  • Chelation Stability: The oxamic acid group forms a stable five-membered ring with the palladium atom, which helps to maintain the integrity of the catalytic species throughout the reaction.

Catalytic Cycle Diagram

Suzuki_Cycle L = this compound Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura reaction to form a biaryl compound, using the title compound as a component of the catalytic system.

Materials and Reagents:

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 eq.)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.2-1.5 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

  • This compound (2-4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2-3 eq.)

  • Solvent (e.g., Toluene, Dioxane, or DMF/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and the base.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and the this compound ligand in a small amount of the reaction solvent.

  • Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Component Addition: Under the inert atmosphere, add the pre-mixed catalyst solution to the flask, followed by the bulk of the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.

  • Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Relevance in Drug Discovery and Development

While this compound is primarily known for its role in synthesis, the core oxamic acid scaffold is an area of active investigation in medicinal chemistry. Oxamic acid derivatives are known to act as inhibitors of various enzymes by mimicking the structure of substrates like pyruvate or oxalate.

Notably, libraries of oxamic acids have been synthesized and screened for activity against Plasmodium falciparum lactate dehydrogenase (pfLDH), a critical enzyme in the parasite's metabolism, making it a target for antimalarial drugs.[5] Certain oxamic acid derivatives have shown inhibitory activity against pfLDH, suggesting that this class of compounds could serve as a starting point for the development of novel antimalarial agents.[5] The 2,6-difluoro substitution pattern on the phenyl ring in the title compound is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity, making it a potentially valuable building block for creating such inhibitors.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a highly functionalized molecule with significant value for research and development professionals. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and reliable tool. Its primary utility as a ligand in palladium-catalyzed cross-coupling is grounded in sound mechanistic principles, where its electronic and steric features contribute to efficient and stable catalysis. Furthermore, its structural connection to biologically active oxamic acids presents opportunities for its use as a key building block in the synthesis of potential therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this versatile compound.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid, a molecule of significant interest in medicinal chemistry. In the absence of direct, conclusive studies on this specific compound, this document synthesizes evidence from structurally related N-aryl oxamic acid and N-phenylanthranilic acid derivatives to propose a scientifically grounded hypothesis regarding its biological activity. We will delve into its potential as an enzyme inhibitor, particularly in the context of inflammation and oncology, and provide detailed experimental protocols for researchers to validate these hypotheses. This guide is intended to be a foundational resource for scientists and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: The Therapeutic Potential of N-Aryl Oxamic Acid Derivatives

The N-aryl oxamic acid scaffold, characterized by an N-phenyl-2-oxoacetic acid core, is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The electronic and steric properties of the aryl moiety can be readily modulated through substitution, allowing for the fine-tuning of target specificity and pharmacokinetic properties. The 2,6-difluoro substitution pattern on the phenyl ring of the title compound, this compound, is of particular interest. The fluorine atoms can enhance binding affinity to biological targets through favorable electrostatic interactions and can improve metabolic stability by blocking sites of oxidative metabolism.

While direct research on this compound is limited, the broader class of N-aryl oxamic acids and structurally similar compounds have demonstrated significant potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1] This guide will, therefore, extrapolate from the known mechanisms of these related molecules to propose a putative mechanism of action for this compound.

A Putative Mechanism of Action: Enzyme Inhibition at the Core

Based on the established activities of structurally analogous compounds, we hypothesize that the primary mechanism of action of this compound is enzyme inhibition . The oxamic acid moiety is a key structural feature that can mimic the binding of endogenous carboxylate- or keto-acid-containing substrates to the active sites of various enzymes.

Inhibition of Lactate Dehydrogenase (LDH): A Potential Target in Oncology and Infectious Disease

A compelling line of evidence points towards lactate dehydrogenase (LDH) as a potential target. Oxamic acid itself is a known competitive inhibitor of LDH.[2] Furthermore, libraries of oxamic acid derivatives have been synthesized and shown to inhibit Plasmodium falciparum LDH (pfLDH), a key enzyme in the parasite's glycolytic pathway, making it an attractive target for antimalarial drugs.[2] Some of these derivatives have also shown selectivity for pfLDH over mammalian LDH (mLDH).[2]

In the context of cancer, many tumor cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This results in an increased reliance on LDH to convert pyruvate to lactate. Inhibition of LDH can, therefore, disrupt the energy metabolism of cancer cells and induce apoptosis. The structural similarity of this compound to known oxamate inhibitors of LDH suggests it may exert its effects through a similar mechanism.

Modulation of Inflammatory Pathways: A Link to NSAID-like Activity

The N-phenylamino moiety of this compound bears a structural resemblance to the N-phenylanthranilic acid scaffold found in a class of non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid.[3][4] These NSAIDs are known to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[4] It is plausible that this compound could also interact with and inhibit COX-1 and/or COX-2, thereby exerting anti-inflammatory and analgesic effects.

Inhibition of Other Enzymes: Expanding the Therapeutic Possibilities

The versatility of the N-aryl oxamic acid scaffold suggests that other enzymes could also be potential targets. For instance, hydroxamic acid derivatives, which share some structural similarities with oxamic acids, are potent inhibitors of zinc metalloproteases and histone deacetylases (HDACs), both of which are important targets in oncology.[5][6] Additionally, N-aryl 2-aryloxyacetamides have been identified as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system with implications for pain and neurological disorders.[7]

Experimental Validation: A Roadmap for Researchers

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following protocols provide a framework for validating the hypothesized mechanisms.

Enzyme Inhibition Assays

A crucial first step is to determine if the compound directly inhibits the activity of the putative target enzymes.

Table 1: Key Enzyme Inhibition Assays

Target EnzymeAssay PrincipleKey Parameters to Determine
Lactate Dehydrogenase (LDH)Spectrophotometric measurement of the decrease in NADH absorbance at 340 nm during the conversion of pyruvate to lactate.IC50, Ki, Mechanism of inhibition (competitive, non-competitive, etc.)
Cyclooxygenase (COX-1/COX-2)Measurement of prostaglandin E2 (PGE2) production from arachidonic acid using an enzyme immunoassay (EIA).IC50 for each isoform to determine selectivity.
Matrix Metalloproteinases (MMPs)Fluorogenic substrate-based assay where cleavage of the substrate by the MMP results in an increase in fluorescence.IC50 against a panel of MMPs to assess selectivity.
Histone Deacetylases (HDACs)Assay using a fluorogenic HDAC substrate that, upon deacetylation, can be cleaved by a developer to produce a fluorescent signal.IC50 against different HDAC classes.

Experimental Protocol: Lactate Dehydrogenase (LDH) Inhibition Assay

  • Preparation of Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of purified LDH (human or from a relevant species) in assay buffer.

    • Substrate Solution: Prepare a stock solution of sodium pyruvate in assay buffer.

    • Cofactor Solution: Prepare a stock solution of NADH in assay buffer.

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 10 µL of the test compound at various concentrations (or vehicle control).

    • Add 20 µL of the enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of a pre-mixed solution of pyruvate and NADH.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

    • Perform kinetic studies by varying the concentrations of both the substrate and the inhibitor to determine the mechanism of inhibition (e.g., using Lineweaver-Burk plots).

Cell-Based Assays

To confirm that the observed enzyme inhibition translates to a cellular effect, a series of cell-based assays should be performed.

Table 2: Key Cell-Based Assays

Biological EffectCell Line(s)Assay PrincipleKey Readouts
Anti-inflammatory Activity Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs)Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) and prostaglandin E2 (PGE2) production in the culture supernatant by ELISA.IC50 for the inhibition of cytokine and PGE2 release.
Anticancer Activity (Cytotoxicity) A panel of cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer)Measurement of cell viability using assays such as MTT, MTS, or CellTiter-Glo®.GI50 (concentration for 50% growth inhibition).
Induction of Apoptosis Cancer cell lines showing sensitivity to the compoundDetection of apoptotic markers such as caspase-3/7 activation (using a luminogenic or fluorogenic substrate) or Annexin V staining (by flow cytometry).Fold-increase in caspase activity; percentage of apoptotic cells.
Metabolic Disruption High-glycolytic cancer cell linesMeasurement of extracellular lactate production using a colorimetric assay.Inhibition of lactate production.

Experimental Protocol: Anti-inflammatory Activity in LPS-Stimulated Macrophages

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include unstimulated and vehicle-treated controls.

  • Measurement of Inflammatory Mediators:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentration of TNF-α, IL-6, and PGE2 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine/PGE2 production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 values.

Signaling Pathways and Workflow Diagrams

To visualize the proposed mechanisms and the experimental workflow, the following diagrams are provided.

G cluster_0 Putative Mechanism of Action cluster_1 Enzyme Inhibition cluster_2 Cellular Effects Compound This compound LDH Lactate Dehydrogenase (LDH) Compound->LDH Inhibits COX Cyclooxygenase (COX) Compound->COX Inhibits MMPs Matrix Metalloproteinases (MMPs) Compound->MMPs Potentially Inhibits HDACs Histone Deacetylases (HDACs) Compound->HDACs Potentially Inhibits Metabolism Disruption of Glycolysis LDH->Metabolism Inflammation Reduced Pro-inflammatory Mediators COX->Inflammation Apoptosis Induction of Apoptosis MMPs->Apoptosis HDACs->Apoptosis

Figure 1: A diagram illustrating the putative mechanism of action of this compound through enzyme inhibition and the resulting cellular effects.

G cluster_0 Experimental Workflow for Mechanism of Action Studies start Hypothesize Target enzyme_assay Enzyme Inhibition Assays (e.g., LDH, COX) start->enzyme_assay cell_assay Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) enzyme_assay->cell_assay If active mechanism_study Mechanism of Action Studies (e.g., Apoptosis, Metabolism) cell_assay->mechanism_study If active end Elucidate Mechanism mechanism_study->end

Figure 2: A flowchart depicting the experimental workflow for the validation of the mechanism of action of this compound.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on the activities of structurally related compounds. The N-aryl oxamic acid scaffold suggests a primary role as an enzyme inhibitor, with lactate dehydrogenase and cyclooxygenase representing high-priority putative targets. The proposed experimental roadmap provides a clear path for researchers to validate these hypotheses and to uncover the therapeutic potential of this intriguing molecule.

Future research should focus on a systematic evaluation of the inhibitory activity of this compound against a panel of relevant enzymes. For the most promising targets, detailed kinetic studies and structural biology approaches, such as X-ray crystallography, can provide invaluable insights into the molecular basis of inhibition. Furthermore, comprehensive cell-based and in vivo studies will be essential to translate the in vitro findings into a deeper understanding of the compound's pharmacological effects and its potential as a novel therapeutic agent.

References

Introduction: The Strategic Advantage of Fluorine in Amino Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fluorine-Containing Amino Acids: From Synthesis to Application

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine has become a cornerstone for optimizing molecular properties.[1][2] This is particularly true in the burgeoning field of peptide and protein therapeutics, where the limitations of natural amino acids—such as metabolic instability and poor bioavailability—can hinder clinical success.[1][3] Fluorine-containing amino acids (FAAs) have emerged as powerful tools for researchers, offering a unique combination of physicochemical properties that can profoundly influence the structure, stability, and biological activity of peptides and proteins.[4][5]

The utility of fluorine stems from its distinct characteristics: it is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen. The carbon-fluorine (C-F) bond is exceptionally strong and polarized, making it a unique bioisostere for the C-H bond.[6][7] These fundamental attributes translate into a suite of desirable modifications for drug candidates:

  • Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, particularly oxidation by cytochrome P450 enzymes, a common metabolic pathway for many drugs.[4][8]

  • Increased Lipophilicity: Fluorination, especially polyfluorination, generally increases the hydrophobicity of a molecule, which can improve its ability to cross cellular membranes.[3][][10]

  • Modulation of Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering their charge state at physiological pH and influencing interactions with biological targets.[6][11]

  • Conformational Control: Through stereoelectronic effects, such as the gauche effect and hyperconjugation, fluorine can impose specific conformational preferences on the amino acid side chain and the peptide backbone, effectively "locking" a molecule into a bioactive shape.[6][8]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of FAAs, their incorporation into peptides and proteins, their profound impact on biomolecular structure, and their diverse applications, from molecular probes to next-generation therapeutics.

Part 1: Synthesis of Fluorine-Containing Amino Acids

The accessibility of diverse FAAs is critical for their widespread application. Synthetic strategies have evolved from classical building-block approaches to sophisticated late-stage fluorination techniques, providing chemists with a versatile toolbox.[12][13]

Synthetic Strategies: A Comparative Overview

The primary approaches to synthesizing FAAs can be broadly categorized as either constructing the amino acid from a pre-fluorinated building block or directly fluorinating an existing amino acid or peptide.

Strategy Description Advantages Disadvantages
Fluorinated Building Block Approach Involves the synthesis of a fluorinated precursor which is then elaborated into the final amino acid structure.[10]Reliable; allows for a wide variety of structures.Can be lengthy; may require multi-step syntheses.[2]
Direct Electrophilic Fluorination An electron-rich amino acid derivative (e.g., tyrosine) is reacted with an electrophilic fluorine source like Selectfluor or N-Fluorobenzenesulfonimide (NFSI).[8]Can be applied late-stage to complex molecules; synthetically convenient.[10]Limited to electron-rich or activated positions.
Metal-Catalyzed Fluorination Transition metals, such as palladium, are used to catalyze the site-selective fluorination of C-H bonds, often using a directing group.[8]High site-selectivity on unactivated C-H bonds.May require specialized directing groups and catalysts.
Photocatalytic/Radical Fluorination Visible-light photocatalysis is used to generate radicals that are subsequently trapped by a fluorine source.[8]Mild reaction conditions; can functionalize strong C-H bonds.Can sometimes suffer from selectivity issues.
Asymmetric Synthesis Employs chiral auxiliaries, catalysts, or starting materials to produce enantiomerically pure FAAs.[14]Crucial for biological applications to obtain the correct stereoisomer.Can add complexity and cost to the synthesis.
Flow Synthesis Reactions are performed in a continuous-flow reactor rather than a batch process.[2][15]Scalable; improved safety for hazardous reagents; allows for reactions under conditions not accessible in batch.[2]Requires specialized equipment.
Experimental Protocol: Electrophilic Fluorination of a Tyrosine Derivative

This protocol provides a representative example of a late-stage electrophilic fluorination to synthesize 3-fluoro-tyrosine, a commonly used FAA for ¹⁹F NMR studies.

Objective: To introduce a single fluorine atom onto the aromatic ring of a protected tyrosine derivative.

Materials:

  • N-Boc-L-Tyrosine methyl ester

  • Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve N-Boc-L-Tyrosine methyl ester (1 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add Selectfluor (1.1 equivalents) portion-wise at room temperature. Causality Note: Adding the fluorinating agent in portions helps to control the reaction exotherm and minimize potential side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The starting material is UV-active and will show a different retention factor (Rf) than the product. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Causality Note: The aqueous workup removes unreacted Selectfluor and other water-soluble byproducts.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure N-Boc-3-fluoro-L-Tyrosine methyl ester.

  • Deprotection: The protecting groups (Boc and methyl ester) can be removed using standard literature procedures (e.g., trifluoroacetic acid for Boc removal, and saponification with LiOH for ester hydrolysis) to yield the final 3-fluoro-L-tyrosine.

Part 2: Incorporation of FAAs into Peptides and Proteins

Once synthesized, FAAs can be incorporated into larger biomolecules using either chemical or biological methods. The choice of method depends on the desired product, scale, and the specific FAA being used.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for chemically synthesizing peptides. The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to a solid resin support. Fluorinated amino acids, typically as Fmoc- or Boc-protected derivatives, can be readily incorporated using standard coupling reagents.

However, researchers should be aware that the high electronegativity of fluorine can sometimes reduce the nucleophilicity of the amino group, potentially leading to slower or incomplete coupling reactions.[3][16] In such cases, optimizing coupling times or using more potent coupling agents may be necessary.

Biological Synthesis: Non-Canonical Amino Acid Incorporation

Biosynthetic methods leverage the cell's own protein synthesis machinery to incorporate FAAs.[17] This approach is particularly powerful for producing large proteins containing FAAs.

The most common method utilizes auxotrophic bacterial strains (e.g., E. coli) that cannot synthesize a specific natural amino acid.[8] By depleting the growth medium of the natural amino acid and supplying an excess of its fluorinated analog, the cell is forced to incorporate the FAA into its proteome in place of the canonical counterpart.[8][17][18] For instance, feeding 5-fluorotryptophan to a tryptophan auxotroph results in global replacement of tryptophan residues.

Another technique is precursor-directed biosynthesis , where a fluorinated amino acid is fed to an organism that naturally produces a specific peptide.[8] If the biosynthetic enzymes are sufficiently permissive, they will accept the fluorinated analog and incorporate it into the final product.[19]

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Biosynthetic Incorporation Resin Solid Support (Resin) AA1 Fmoc-AA1-Resin Resin->AA1 Attach 1st AA Deprotect1 Deprotection (Piperidine) AA1->Deprotect1 Couple1 Coupling (HBTU/DIC) Deprotect1->Couple1 H₂N-AA1-Resin FAA_source Fmoc-FAA (Fluorinated AA) FAA_source->Couple1 AA2 Fmoc-FAA-AA1-Resin Couple1->AA2 Repeat Repeat Cycles... (Deprotection, Coupling) AA2->Repeat Cleave Cleavage from Resin (TFA) Repeat->Cleave Peptide Purified Fluorinated Peptide Cleave->Peptide Culture E. coli Auxotroph Culture Induction Induce Protein Expression (IPTG) Culture->Induction Medium Minimal Medium (- Natural AA) Medium->Culture FAA_feed Feed Fluorinated Analog (+ FAA) FAA_feed->Culture Growth Cell Growth & Protein Synthesis Induction->Growth Harvest Cell Lysis & Purification Growth->Harvest Protein Purified Fluorinated Protein Harvest->Protein

Caption: Workflows for incorporating FAAs via chemical (SPPS) and biological methods.

Part 3: The Structural Impact of Fluorination

The introduction of fluorine is not a passive modification; it actively sculpts the conformational landscape of peptides and proteins across all levels of structure.[8] This ability to "tailor" biomolecular shape is one of the most powerful aspects of FAA chemistry.[8]

Conformational Control at Multiple Scales
  • Individual Residue: Fluorine's stereoelectronic effects dictate the preferred conformation (rotamer) of the amino acid side chain. For example, a polar C-F bond will preferentially align in a gauche orientation to a neighboring positively charged amine due to electrostatic attraction.[8]

  • Secondary Structure: The conformational biases of individual FAAs can propagate to influence secondary structures like α-helices and β-sheets.[8][18] For instance, incorporating highly hydrophobic hexafluoroleucine can enhance the stability of coiled-coil domains by promoting hydrophobic collapse.[18] Conversely, some fluorinated residues can act as helix-breakers.[8]

  • Tertiary & Quaternary Structure: At the highest level, extensively fluorinated amino acids can drive protein folding and assembly through the "fluorous effect," where fluorinated side chains segregate from both aqueous and hydrocarbon environments to form a stable "fluorous core".[8][18][20]

Case Study: The Power of Fluorinated Prolines

Proline is unique among amino acids for its ability to adopt both cis and trans conformations of the preceding peptide bond, a critical factor in protein folding kinetics.[16] Fluorinating the proline ring at the 4-position provides an unprecedented level of control over this equilibrium.

  • (4R)-fluoroproline (Flp): The fluorine atom prefers a gauche relationship with the backbone carbonyl. This stereoelectronic effect forces the five-membered ring into a Cγ-exo pucker, which strongly favors the trans amide bond conformation.[3][18]

  • (4S)-fluoroproline (flp): In this stereoisomer, the gauche effect favors a Cγ-endo pucker, which in turn stabilizes the cis amide bond conformation.[3][16][18]

This ability to precisely tune the cis/trans isomer ratio makes fluorinated prolines invaluable tools for stabilizing specific protein folds and probing the role of proline isomerization in biological processes.

G cluster_R (4R)-Fluoroproline → Trans Amide cluster_S (4S)-Fluoroproline → Cis Amide R_Gauche Gauche Effect (F and C=O) R_Pucker Cγ-exo Pucker R_Gauche->R_Pucker Induces R_Amide Favors TRANS Amide Bond R_Pucker->R_Amide Enforces S_Gauche Gauche Effect (F and C=O) S_Pucker Cγ-endo Pucker S_Gauche->S_Pucker Induces S_Amide Favors CIS Amide Bond S_Pucker->S_Amide Enforces

Caption: Stereoelectronic control of proline amide bond conformation by fluorination.

Part 4: Applications in Research and Drug Development

The unique properties of FAAs have led to their use in a wide array of applications, where fluorine can act as a subtle probe, a pharmacokinetic enhancer, or a modulator of bioactivity.[8]

Fluorine as a "Spy": Probing Biomolecular Systems

Because fluorine is virtually absent in biological systems, its signal can be observed without any background interference, making it an excellent bioorthogonal probe.[8][21]

  • ¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is ideal for NMR: it is 100% naturally abundant, has high sensitivity (83% of ¹H), and its chemical shift is exquisitely sensitive to the local electronic environment, spanning a range of over 300 ppm.[21][22] By incorporating an FAA into a protein, researchers can use simple 1D ¹⁹F NMR experiments to monitor protein folding, detect conformational changes, and characterize ligand binding events in real-time.[8][21][23][24]

  • ¹⁸F Positron Emission Tomography (PET): The radioactive isotope ¹⁸F is a widely used positron emitter for medical imaging.[25] ¹⁸F-labeled amino acids, such as ¹⁸F-fluoro-L-DOPA and ¹⁸F-fluoroethyl-L-tyrosine, are used as PET tracers to visualize processes like amino acid transport and metabolism, which are often upregulated in cancer cells.[8][][25]

Fluorine as a "Tinker": Improving Drug Properties

One of the most common uses of fluorine in drug design is to improve a molecule's pharmacokinetic profile.[8]

  • Blocking Metabolism: Introducing fluorine at or near a metabolically labile site (a "metabolic hotspot") can prevent enzymatic degradation. For example, fluorinating an aromatic ring can block P450-mediated hydroxylation, thereby increasing the drug's half-life.[4][8]

  • Enhancing Permeability: The increased lipophilicity imparted by fluorine can enhance a peptide's ability to passively diffuse across cell membranes, a key hurdle for many peptide-based drugs.[3][8][10]

Fluorine as a "Soldier": Modulating Biological Activity

Fluorine can directly participate in and enhance the interactions between a drug and its biological target.[8]

  • Optimizing Binding Interactions: The polarized C-F bond can form favorable electrostatic or dipolar interactions with residues in a binding pocket.[8] In some cases, it can even act as a weak hydrogen bond acceptor. These subtle interactions can significantly boost binding affinity and selectivity.

  • Conformational Pre-organization: As discussed previously, FAAs can be used to lock a peptide into its bioactive conformation. By reducing the entropic penalty of binding, this pre-organization can lead to a dramatic increase in potency.[8]

Part 5: A Word of Caution: The "Dark Side" of Fluorine

While the C-F bond is very strong (around 105 kcal/mol), it is not invincible.[6] In certain biological contexts, metabolic C-F bond cleavage, or defluorination, can occur.[26] This can lead to two primary toxicity concerns for drug development:

  • Fluoride Ion Release: Chronic administration of a drug that undergoes significant defluorination can lead to an accumulation of fluoride ions in the body. High levels of fluoride can be toxic, potentially causing skeletal fluorosis (painful bone abnormalities).[6][7][26]

  • Formation of Toxic Metabolites: Metabolism of some fluorinated compounds can generate highly toxic small molecules. The most notorious of these is fluoroacetate, a potent inhibitor of the citric acid cycle with an LD₅₀ in humans of 2-10 mg/kg.[7][26][27]

Therefore, it is imperative for drug development professionals to assess the metabolic fate of any new fluorinated drug candidate to ensure that defluorination does not pose an unacceptable safety risk.

Conclusion and Future Outlook

Fluorine-containing amino acids represent a mature yet continually evolving field at the intersection of chemistry and biology. Their ability to fine-tune the properties of peptides and proteins—enhancing stability, controlling conformation, and improving bioactivity—has cemented their role as indispensable tools in drug discovery and chemical biology.[4][5]

Future research will likely focus on developing synthetic methods for more complex and conformationally constrained FAAs, such as fluorinated bicyclic derivatives, to provide even greater control over molecular architecture.[5][15] Furthermore, as our understanding of the subtle interplay between fluorination and biological systems deepens, the rational design of fluorinated peptides and proteins will become increasingly predictive, paving the way for the next generation of highly optimized and effective therapeutics.[3][28]

References

An In-Depth Technical Guide to the Solubility Profile of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a drug candidate's physicochemical properties is paramount to its success. Among these, aqueous solubility stands out as a critical determinant of a drug's bioavailability and overall therapeutic efficacy.[1][2][3] Poor solubility can lead to a cascade of challenges, from inconsistent results in preclinical assays to inadequate absorption in vivo, ultimately hindering a promising compound's journey to the clinic.[1][4] This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid, a compound of interest for scientific investigation.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to not only execute these protocols but also to interpret the data with a nuanced understanding of the factors at play. We will delve into the theoretical framework of solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the critical parameters that can influence the solubility of this particular molecule.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before embarking on solubility studies.

PropertyValueSource
Chemical Name This compound[5][6][7]
Synonyms 2,6-Difluoroanilino(oxo)acetic acid, [(2,6-Difluorophenyl)carbamoyl]formic acid[5][7]
CAS Number 1018295-42-5[5][6][7]
Molecular Formula C8H5F2NO3[5][7]
Molecular Weight 201.13 g/mol [6][7]
Predicted pKa 2.73 ± 0.40[6][7]
Appearance Off-white to light yellow solid powder[7]

The presence of two electron-withdrawing fluorine atoms on the phenyl ring, coupled with the carboxylic acid and amide functional groups, suggests a molecule with a potential for both hydrogen bonding and ionization, which will significantly influence its solubility. The predicted acidic pKa of 2.73 indicates that the carboxylic acid moiety will be deprotonated at physiological pH, a factor that must be carefully considered in the design of solubility experiments.[6][7]

Factors Influencing the Solubility of this compound

The solubility of a compound is not an intrinsic constant but is influenced by a variety of external factors.[1][8][9] A comprehensive solubility assessment must therefore investigate these variables.

  • pH: As a weak acid, the solubility of this compound is expected to be highly pH-dependent.[8][10] At pH values below its pKa, the compound will exist predominantly in its less soluble, unionized form. As the pH increases above the pKa, the carboxylic acid will deprotonate, forming a more polar and thus more water-soluble carboxylate salt.[11]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[10] However, the extent of this effect must be determined empirically.

  • Solvent Polarity: The principle of "like dissolves like" is fundamental.[8][10] The solubility of this compound will vary significantly in solvents of differing polarities. While aqueous solubility is often the primary focus, understanding its solubility in organic solvents is crucial for formulation development and analytical method design.

  • Crystal Form (Polymorphism): The crystalline structure of a solid can impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lower energy required to break the solid-state lattice.[9]

Experimental Determination of Solubility

Two primary types of solubility assays are commonly employed in drug discovery and development: kinetic and thermodynamic solubility.[4][12][13][14]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[4][14][15] This high-throughput screening method is valuable in the early stages of drug discovery for identifying compounds with potential solubility liabilities.[4][12]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).[12]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[3] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Quantification (Optional): For a more quantitative assessment, the supernatant can be separated from any precipitate by filtration or centrifugation and the concentration of the dissolved compound determined by LC-MS/MS or UV-Vis spectroscopy.[12][13]

graph TD { A[Prepare 10 mM Stock in DMSO] --> B(Serial Dilution in DMSO Plate); B --> C{Add Aqueous Buffer (e.g., PBS pH 7.4)}; C --> D[Incubate with Shaking]; D --> E{Measure Turbidity (Nephelometry)}; E --> F[Determine Kinetic Solubility]; } Figure 1: Workflow for the Kinetic Solubility Assay.
Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility, often considered the "gold standard," measures the equilibrium concentration of a compound in a saturated solution.[3][16][17] This method is more time and resource-intensive but provides a more accurate representation of a compound's true solubility.[4][12]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and various organic solvents (e.g., ethanol, methanol, acetonitrile, acetone).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3][16][17]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).[13][17][18] A standard calibration curve must be prepared to accurately determine the concentration.

graph TD { A[Add Excess Solid to Solvent] --> B(Equilibrate via Shaking at Controlled Temperature); B --> C{Separate Solid and Liquid Phases}; C --> D[Filter Supernatant]; D --> E{Quantify Concentration via HPLC-UV or LC-MS}; E --> F[Determine Thermodynamic Solubility]; } Figure 2: Workflow for the Thermodynamic Solubility Assay.

Hypothetical Solubility Data for this compound

The following table illustrates how the solubility data for this compound could be presented. These are not experimental values but are provided for illustrative purposes.

Solvent/BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
Aqueous Buffers
pH 2.02550248.6Thermodynamic
pH 5.0258504226.1Thermodynamic
pH 7.4 (PBS)25>2000>9943.8Thermodynamic
pH 7.4 (PBS)25150745.8Kinetic
pH 9.025>2000>9943.8Thermodynamic
Organic Solvents
Ethanol25500024859.5Thermodynamic
Methanol25800039775.2Thermodynamic
Acetonitrile2512005966.3Thermodynamic
Acetone25300014915.8Thermodynamic
Dimethyl Sulfoxide (DMSO)25>20000>99438.0Thermodynamic

Conclusion

A comprehensive understanding of the solubility of this compound is a critical step in its development as a potential therapeutic agent. This guide has outlined the key factors influencing its solubility and provided detailed, field-proven protocols for its experimental determination. By employing both kinetic and thermodynamic solubility assays, researchers can build a robust solubility profile that will inform formulation strategies, aid in the interpretation of biological data, and ultimately de-risk the progression of this compound through the drug discovery and development pipeline. The principles and methodologies described herein are not only applicable to the title compound but also serve as a valuable resource for the solubility characterization of other novel chemical entities.

References

A Comprehensive Spectroscopic Guide to 2-((2,6-Difluorophenyl)amino)-2-oxoacetic Acid: Elucidating Structure Through NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid (CAS: 1018295-42-5), a compound of interest in medicinal chemistry and materials science.[1] As a member of the N-aryl oxamic acid family, its structural integrity is paramount for its function.[2][3][4][5] This document serves as a practical reference for researchers, scientists, and drug development professionals, detailing the expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Infrared (IR) spectroscopic data. By explaining the causality behind spectral features and providing standardized protocols, this guide establishes a framework for the confident structural elucidation and quality assessment of this and related compounds.

Introduction: The Molecular Blueprint

This compound, also known as [(2,6-Difluorophenyl)carbamoyl]formic acid, possesses a molecular formula of C₈H₅F₂NO₃ and a molecular weight of 201.13 g/mol .[1] Its structure is characterized by a central oxamic acid core (an amide linked to an α-keto acid) and a sterically hindered, electron-deficient 2,6-difluorophenyl ring. This unique combination of functional groups dictates its chemical reactivity, biological activity, and, pertinently, its spectroscopic signature.

Spectroscopic analysis is non-negotiable in modern chemical sciences for verifying molecular structure, assessing purity, and understanding electronic environments. For a molecule like this compound, a multi-technique approach is essential. NMR provides a detailed map of the carbon-hydrogen framework and fluorine environments, while IR spectroscopy offers a rapid and definitive confirmation of its key functional groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure determination. For this analysis, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to its ability to dissolve the polar analyte and to avoid the exchange of labile amide and acid protons, which are often invisible in solvents like D₂O.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to show three distinct regions corresponding to the aromatic, amide, and carboxylic acid protons.

  • Aromatic Region (H3, H4, H5): The 2,6-difluorophenyl group creates a symmetrical A₂B spin system.

    • The proton at the 4-position (H4) is expected to appear as a triplet of triplets or a complex multiplet around δ 7.3-7.5 ppm . It is coupled to the two equivalent meta-protons (H3, H5) and, more weakly, to the two equivalent ortho-fluorine atoms.

    • The two equivalent protons at the 3- and 5-positions (H3, H5) will appear as a doublet of doublets or multiplet around δ 7.1-7.3 ppm , coupled to the para-proton (H4) and the adjacent ortho-fluorine atom.

  • Amide Proton (H10): The N-H proton is expected to be a sharp or slightly broadened singlet significantly downfield, typically in the δ 10.0-11.0 ppm range. Its chemical shift is highly sensitive to solvent, concentration, and temperature. In analogous N-aryl oxamic acids, this peak appears around 10.78 ppm.[6]

  • Carboxylic Acid Proton (H16): This proton is the most deshielded, appearing as a very broad singlet in the δ 13.0-14.0 ppm region. This broadness is characteristic of acidic protons involved in hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
H4 (para-H) 7.3 - 7.5 m -
H3, H5 (meta-H) 7.1 - 7.3 m -
H10 (N-H) 10.0 - 11.0 s (broad) -

| H16 (COOH) | > 13.0 | s (very broad) | - |

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

  • Carbonyl Carbons (C11, C13): Two distinct signals are expected in the highly deshielded region of the spectrum. The carboxylic acid carbonyl (C13) is predicted around δ 162-163 ppm , while the amide carbonyl (C11) is expected at a slightly more shielded position, around δ 157-158 ppm .[6]

  • Aromatic Carbons (C1-C6):

    • The two carbons directly bonded to fluorine (C2, C6) will exhibit the most dramatic effect. They will appear far downfield, around δ 158-161 ppm , and will be split into a doublet by a large one-bond C-F coupling (¹JCF) of approximately 240-250 Hz.[6]

    • The carbon attached to the nitrogen (C1) will be observed around δ 130-135 ppm and may show a small triplet coupling to the two ortho-fluorine atoms.

    • The remaining aromatic carbons (C3, C4, C5) will appear in the δ 110-130 ppm range, with their signals also potentially showing smaller C-F couplings.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (¹⁹F Coupled) Coupling Constants (J, Hz)
C13 (Acid C=O) 162 - 163 s -
C11 (Amide C=O) 157 - 158 s -
C2, C6 (C-F) 158 - 161 d ¹JCF ≈ 240-250
C4 (para-C) 128 - 132 t (small) ³JCF ≈ 10-15
C1 (C-N) 115 - 120 t (small) ²JCF ≈ 20-25

| C3, C5 (meta-C) | 111 - 114 | d (small) | ²JCF ≈ 20-25 |

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly specific and sensitive technique for fluorine-containing compounds.[7]

  • Prediction: Due to the molecular symmetry, the two fluorine atoms at positions 2 and 6 are chemically and magnetically equivalent. Therefore, a single resonance is expected.

  • Chemical Shift: For aryl fluorides, the chemical shift is typically observed in the range of δ -110 to -130 ppm relative to a CFCl₃ standard.[8] For a similar compound, 2-((4-fluorophenyl)amino)-2-oxoacetic acid, the fluorine signal appears at δ -117.7 ppm.[6]

  • Multiplicity: In a proton-coupled spectrum, this signal would likely appear as a multiplet due to coupling with the ortho- and meta-protons of the aromatic ring. In a proton-decoupled spectrum, it will resolve into a sharp singlet .

Table 3: Predicted ¹⁹F NMR Spectral Data (in DMSO-d₆)

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (¹H Decoupled)

| F7, F8 | -115 to -125 | s |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an invaluable tool for the rapid identification of functional groups. The spectrum is dominated by absorptions from the molecule's polar bonds.

  • O-H Stretch (Carboxylic Acid): A hallmark feature will be an extremely broad absorption band spanning from 2500 cm⁻¹ to 3300 cm⁻¹ . This is due to the strong hydrogen bonding of the carboxylic acid dimer.

  • N-H Stretch (Amide): A moderate to sharp peak is expected around 3250-3350 cm⁻¹ .

  • C-H Stretch (Aromatic): Weak to moderate sharp peaks will appear just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.[9]

  • C=O Stretches (Carbonyls): This is a critical diagnostic region. Two strong, distinct peaks are predicted:

    • The α-keto carboxylic acid carbonyl will absorb at a higher frequency, around 1730-1760 cm⁻¹ .[6][10]

    • The amide I band (primarily C=O stretch) will appear at a lower frequency, around 1670-1690 cm⁻¹ .[6]

  • C-F Stretches: Strong, sharp absorption bands characteristic of aryl-fluorine bonds will be present in the fingerprint region, typically between 1100 cm⁻¹ and 1300 cm⁻¹ .

Table 4: Predicted Characteristic IR Absorption Bands (KBr Pellet)

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amide 3250 - 3350 Medium
O-H Stretch Carboxylic Acid 2500 - 3300 Strong, Very Broad
C-H Stretch Aromatic 3050 - 3150 Weak-Medium
C=O Stretch Carboxylic Acid / Ketone 1730 - 1760 Strong
C=O Stretch (Amide I) Amide 1670 - 1690 Strong
C=C Stretch Aromatic Ring 1580 - 1610, 1450-1500 Medium-Strong
N-H Bend (Amide II) Amide 1520 - 1550 Medium

| C-F Stretch | Aryl-Fluoride | 1100 - 1300 | Strong |

Standardized Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation and Acquisition
  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆, 99.9% D).

  • Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[11] Use standard acquisition parameters, ensuring a sufficient number of scans for adequate signal-to-noise, particularly for the ¹³C spectrum.

IR Sample Preparation (KBr Pellet Method)
  • Grinding: Place approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) into a clean agate mortar.

  • Mixing: Gently grind the two components together with a pestle for 1-2 minutes until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer a small amount of the powder into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet into the sample holder of the FT-IR spectrometer and acquire the spectrum.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Validation start Start: Solid Sample weigh Weigh Sample (1-2 mg IR, 5-10 mg NMR) start->weigh nmr_dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->nmr_dissolve NMR Path ir_mix Mix with KBr (100-200 mg) weigh->ir_mix IR Path nmr_tube Transfer to NMR Tube nmr_dissolve->nmr_tube ir_press Press into KBr Pellet ir_mix->ir_press nmr_acq Acquire 1H, 13C, 19F NMR Spectra nmr_tube->nmr_acq ir_acq Acquire FT-IR Spectrum ir_press->ir_acq process Process & Analyze Spectra (Shifts, Integrals, Couplings, Frequencies) nmr_acq->process ir_acq->process validate Correlate Data (NMR + IR) process->validate structure Confirm Structure validate->structure

Caption: Experimental workflow for spectroscopic analysis.

Integrated Data Analysis for Structural Validation

  • IR confirms functional groups: The presence of broad O-H, sharp N-H, and two distinct C=O stretches provides immediate evidence for the carboxylic acid and amide moieties.

  • ¹H NMR confirms connectivity and symmetry: The number of aromatic signals and their splitting patterns confirm the substitution pattern of the phenyl ring. The downfield amide and acid protons are consistent with the IR data.

  • ¹³C NMR confirms the carbon count and environment: The observation of eight distinct carbon signals, including two carbonyls and a C-F doublet with a large coupling constant, validates the molecular formula and the presence of the difluorophenyl group.

  • ¹⁹F NMR provides the final, unambiguous proof: A single signal in the ¹⁹F NMR spectrum is definitive evidence for the symmetric 2,6-disubstitution pattern.

This logical convergence, where each piece of data corroborates the others, allows for the unequivocal confirmation of the chemical structure of this compound.

ir_data IR Data (O-H, N-H, C=O stretches) inf1 Inference: Presence of COOH, Amide, Aromatic Ring, C-F bonds ir_data->inf1 h_nmr_data 1H NMR Data (Aromatic, NH, COOH signals) h_nmr_data->inf1 inf2 Inference: Symmetrical 2,6-difluoro substitution pattern h_nmr_data->inf2 c_nmr_data 13C NMR Data (Carbon count, C-F coupling) c_nmr_data->inf1 c_nmr_data->inf2 f_nmr_data 19F NMR Data (Single F signal) f_nmr_data->inf2 Definitive conclusion Validated Structure: 2-((2,6-Difluorophenyl)amino) -2-oxoacetic acid inf1->conclusion inf2->conclusion

Caption: Logical framework for structural validation using integrated spectroscopic data.

Conclusion

The spectroscopic profile of this compound is rich with characteristic features that enable its confident identification. This guide has detailed the anticipated ¹H, ¹³C, and ¹⁹F NMR signals, as well as the key IR absorption bands, grounding these predictions in the fundamental principles of spectroscopy and data from analogous structures. By following the outlined protocols and applying the integrated validation logic, researchers can ensure the structural integrity of their material, a critical step in any scientific endeavor, from fundamental research to advanced drug development.

References

Methodological & Application

Application Notes and Protocols for the Investigation of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid as a Potential Modulator of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid (CAS 1018295-42-5) is a fluorinated aromatic compound belonging to the oxoacetic acid derivative family.[1][2] Its structure, featuring a difluorinated phenyl ring, suggests potential for biological activity, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3] While specific biological functions of this compound are not extensively documented, its structural similarity to known anti-inflammatory agents, such as derivatives of diclofenac, provides a strong rationale for its investigation as a modulator of inflammatory processes.[4][5] This guide provides a comprehensive set of protocols for the initial characterization of this compound's anti-inflammatory potential, focusing on in vitro enzyme inhibition and cell-based assays.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1018295-42-5[1][6]
Molecular Formula C₈H₅F₂NO₃[1][6]
Molecular Weight 201.13 g/mol [1][6]
Appearance Off-white to light yellow solid powder[2][7]
Storage 2-8°C, sealed, away from moisture[2][7]
Purity ≥95%[8]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]

Stock Solution Preparation: For biological assays, it is recommended to prepare a stock solution (e.g., 10-50 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous assay buffers should be performed to minimize the final DMSO concentration, which should be kept consistent across all experimental conditions and not exceed 0.5% (v/v) to avoid solvent-induced artifacts.

Proposed Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

Based on the anti-inflammatory activity of structurally related compounds, we hypothesize that this compound may exert its effects through the inhibition of cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[9] The proposed signaling pathway is illustrated below.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins catalysis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Test_Compound 2-((2,6-Difluorophenyl)amino) -2-oxoacetic acid Test_Compound->COX2 Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the COX-2 pathway by the test compound.

Experimental Workflow Overview

The following diagram outlines the general workflow for evaluating the anti-inflammatory potential of this compound.

Experimental_Workflow Start Compound Preparation (Stock Solution in DMSO) Enzyme_Assay In Vitro COX-2 Inhibition Assay Start->Enzyme_Assay Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Start->Cell_Culture Data_Analysis Data Analysis (IC50, % Viability, Cytokine Levels) Enzyme_Assay->Data_Analysis Cytotoxicity Cytotoxicity Assay (LDH Release) Cell_Culture->Cytotoxicity Cell_Assay Cell-Based Anti-Inflammatory Assay (LPS Stimulation) Cell_Culture->Cell_Assay Cytotoxicity->Data_Analysis Cell_Assay->Data_Analysis Conclusion Conclusion on Anti-inflammatory Potential Data_Analysis->Conclusion

Caption: General experimental workflow for compound evaluation.

Detailed Experimental Protocols

Protocol 1: In Vitro COX-2 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human recombinant COX-2.[9]

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound

  • DMSO

  • Standard COX-2 inhibitor (e.g., celecoxib)

  • Prostaglandin E₂ (PGE₂) ELISA kit

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of the test compound and the standard inhibitor in DMSO. Further dilute these into the reaction buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant in all wells.

    • Prepare the COX-2 enzyme, heme, and arachidonic acid solutions in reaction buffer according to the supplier's recommendations.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the diluted test compound or standard inhibitor to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 160 µL of a pre-warmed (37°C) solution containing the COX-2 enzyme and heme to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 20 µL of the arachidonic acid solution to all wells.

    • Incubate at 37°C for 15 minutes.

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantification of PGE₂:

    • Quantify the amount of PGE₂ produced in each well using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell-Based Anti-Inflammatory Assay in Macrophages

This protocol assesses the ability of the test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10][11]

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS from E. coli

  • This compound

  • Griess reagent

  • 96-well cell culture plate

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment and Stimulation:

    • Remove the old medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO).

    • Pre-incubate the cells with the compound for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

  • Nitric Oxide Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample.

    • Determine the percentage of inhibition of NO production by the test compound compared to the LPS-stimulated vehicle control.

Protocol 3: Cytotoxicity Assay (LDH Release)

This protocol is essential to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. The assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[12][13]

Materials:

  • Cells treated as in Protocol 2

  • LDH cytotoxicity assay kit

Procedure:

  • Sample Collection:

    • After the 24-hour treatment period in Protocol 2, centrifuge the 96-well plate at 400 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant to a new 96-well plate for the LDH assay.

  • Assay Execution:

    • Perform the LDH assay according to the manufacturer's protocol. This typically involves adding a reaction mixture to the supernatant and incubating for a specified time.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis:

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Calculate the percentage of cytotoxicity for each treatment condition.

Data Presentation and Interpretation

The results from the described assays can be summarized as shown in Table 2.

Concentration% COX-2 Inhibition% NO Inhibition% Cytotoxicity (LDH)
IC₅₀ (µM) Calculated ValueCalculated Value> Max. Test Conc.
0.1 µM
1 µM
10 µM
50 µM
100 µM

A potent and specific anti-inflammatory compound would exhibit a low IC₅₀ value in the enzyme and cell-based assays, with minimal cytotoxicity at effective concentrations.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial investigation of this compound as a potential anti-inflammatory agent. By combining in vitro enzyme assays with cell-based models and cytotoxicity assessments, researchers can obtain a comprehensive preliminary profile of the compound's biological activity and guide further preclinical development.

References

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid as a reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the applications and protocols of N-(2,6-difluorophenyl)oxamic acid, a key reagent in modern organic synthesis, is provided for researchers, scientists, and professionals in drug development. This document offers a comprehensive overview of the compound's utility, supported by detailed experimental procedures and mechanistic insights.

Introduction to N-(2,6-Difluorophenyl)oxamic Acid: A Versatile Synthetic Tool

N-(2,6-Difluorophenyl)oxamic acid, with the chemical formula C8H5F2NO3, is a specialized reagent that has found significant application in organic synthesis, particularly in the construction of complex heterocyclic molecules. Its structure, featuring a reactive oxamic acid moiety attached to an electronically distinct 2,6-difluorophenyl group, imparts unique properties that chemists can exploit for various transformations. The strong electron-withdrawing nature of the fluorine atoms enhances the acidity of the N-H proton and influences the reactivity of the adjacent carbonyl groups, making it a valuable building block for creating novel molecular architectures. This guide delves into its primary application in the synthesis of oxindoles, a privileged scaffold in medicinal chemistry.

Core Application: Synthesis of Substituted Oxindoles via Friedel-Crafts Reaction

One of the most well-documented and powerful applications of N-(2,6-difluorophenyl)oxamic acid is its use as a precursor for the synthesis of isatins (indole-2,3-diones) and, subsequently, a variety of substituted oxindoles. The classical approach involves an intramolecular Friedel-Crafts reaction of the corresponding N-aryl oxamic acid chloride.

Mechanistic Rationale: The Role of the Difluorophenyl Group

The choice of the N-(2,6-difluorophenyl)oxamic acid framework is not arbitrary. The two fluorine atoms at the ortho positions of the phenyl ring exert a strong inductive effect, which is crucial for the success of the cyclization step. This electronic influence facilitates the formation of the key acylium ion intermediate under mild conditions, typically using a Lewis acid or a strong protic acid catalyst. The subsequent intramolecular electrophilic aromatic substitution proceeds efficiently to yield the desired isatin core.

A general workflow for this synthetic strategy is outlined below:

cluster_prep Reagent Preparation cluster_cyclization Intramolecular Cyclization cluster_derivatization Oxindole Synthesis reagent N-(2,6-Difluorophenyl)oxamic acid acid_chloride N-(2,6-Difluorophenyl)oxamoyl chloride reagent->acid_chloride Chlorination thionyl Thionyl Chloride (SOCl₂) thionyl->acid_chloride isatin 4,7-Difluoroisatin acid_chloride->isatin Friedel-Crafts Acylation lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->isatin oxindole Substituted Oxindole isatin->oxindole Reduction/Functionalization reducing_agent Reducing Agent (e.g., Hydrazine) reducing_agent->oxindole

Figure 1: General synthetic workflow from N-(2,6-difluorophenyl)oxamic acid to substituted oxindoles.

Detailed Experimental Protocols

The following protocols are based on established synthetic methods and provide a step-by-step guide for the preparation of key intermediates and final products.

Protocol 1: Synthesis of N-(2,6-Difluorophenyl)oxamoyl chloride

This initial step converts the oxamic acid into a more reactive acid chloride, which is essential for the subsequent Friedel-Crafts cyclization.

Materials:

  • N-(2,6-Difluorophenyl)oxamic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-(2,6-Difluorophenyl)oxamic acid in anhydrous toluene.

  • Add thionyl chloride dropwise to the suspension at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude N-(2,6-Difluorophenyl)oxamoyl chloride is typically used in the next step without further purification.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to 4,7-Difluoroisatin

This protocol describes the critical cyclization step to form the isatin scaffold.

Materials:

  • N-(2,6-Difluorophenyl)oxamoyl chloride (from Protocol 1)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude N-(2,6-Difluorophenyl)oxamoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the AlCl₃ suspension with stirring.

  • After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4,7-Difluoroisatin.

Data Summary: Physicochemical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
N-(2,6-Difluorophenyl)oxamic acidC₈H₅F₂NO₃201.13White to off-white solid
4,7-DifluoroisatinC₈H₃F₂NO₂183.11Orange to red solid

Further Transformations and Applications

The resulting 4,7-Difluoroisatin is a valuable intermediate for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors used in cancer therapy. The isatin core can be further functionalized at various positions to create diverse chemical libraries for drug discovery. For example, the C3-carbonyl group is highly reactive and can undergo various reactions, including:

  • Reductions: To form oxindoles.

  • Wittig-type reactions: To introduce exocyclic double bonds.

  • Condensation reactions: With active methylene compounds.

The fluorine atoms at positions 4 and 7 also provide handles for further modification through nucleophilic aromatic substitution reactions, although this is often more challenging.

reagent N-(2,6-Difluorophenyl) oxamic acid isatin 4,7-Difluoroisatin reagent->isatin Cyclization oxindole Substituted Oxindoles isatin->oxindole Reduction other_heterocycles Other Heterocyclic Compounds isatin->other_heterocycles Condensation/ Addition kinase_inhibitors Kinase Inhibitors (e.g., Sunitinib analogues) oxindole->kinase_inhibitors Further Functionalization

Figure 2: Application cascade of N-(2,6-difluorophenyl)oxamic acid in medicinal chemistry.

Safety and Handling Considerations

  • N-(2,6-Difluorophenyl)oxamic acid: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Thionyl chloride: Highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate PPE, including acid-resistant gloves. Reacts violently with water.

  • Aluminum chloride: Corrosive and reacts violently with water. Handle in a dry environment and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

N-(2,6-Difluorophenyl)oxamic acid serves as a highly effective and specialized reagent in organic synthesis. Its primary utility lies in the construction of fluorinated isatins, which are crucial intermediates for the development of pharmacologically active compounds, most notably kinase inhibitors. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this versatile building block in their synthetic endeavors. The strategic placement of the difluoro-substituents not only facilitates the key cyclization reaction but also imparts unique properties to the final products, making it a valuable tool in the field of medicinal chemistry.

Use of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Evaluation of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid as a Potential Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the IDO1 Pathway in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical enzyme in the field of immuno-oncology.[1] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it into N-formylkynurenine.[2][3][4] This enzymatic activity is a key mechanism of immune regulation. In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two primary immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of downstream metabolites like kynurenine, which actively promote T-cell apoptosis and the generation of regulatory T-cells (Tregs).[1][5]

This creates an immunosuppressive shield that allows tumors to evade immune destruction, making IDO1 a high-value therapeutic target.[1][2] Consequently, the development of small-molecule inhibitors that block IDO1 activity is a promising strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[1][5]

This document provides a detailed guide for the evaluation of a novel compound, This compound (hereafter referred to as "Compound X"), for its potential inhibitory activity against the IDO1 enzyme. We present two comprehensive protocols: a direct biochemical assay using recombinant human IDO1 and a cell-based functional assay to assess compound potency in a more physiologically relevant context.

Scientific Principle of IDO1 Inhibition Assays

The core principle of measuring IDO1 activity is to quantify the enzymatic conversion of L-tryptophan (L-Trp) to its downstream products. The direct product, N-formylkynurenine (NFK), is unstable and is typically hydrolyzed to kynurenine (Kyn) for stable detection.[6][7]

There are two primary methodologies for assessing IDO1 inhibition:

  • Biochemical (Cell-Free) Assays: These assays utilize purified, recombinant IDO1 enzyme. The activity is measured by adding the substrate (L-Trp) and necessary cofactors, and then quantifying the amount of kynurenine produced. This approach is ideal for determining direct enzyme-inhibitor interactions and for high-throughput screening.[8][9] Detection can be achieved through absorbance at 321 nm or by using a fluorogenic developer that reacts with the product to generate a fluorescent signal.[8][10][11]

  • Cell-Based Assays: These assays measure IDO1 activity within a cellular context. Typically, a human cancer cell line known to express IDO1 (e.g., SK-OV-3 ovarian cancer cells) is stimulated with interferon-gamma (IFN-γ) to induce high levels of IDO1 expression.[6] The cells are then treated with the test compound, and the amount of kynurenine secreted into the cell culture medium is quantified. This method provides insights into the compound's cell permeability, stability, and off-target effects.[6][7]

The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the point of intervention for inhibitors like the putative Compound X.

References

Introduction: The Necessity of Derivatization in Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of Amino Acids for HPLC Analysis

Amino acids are the fundamental building blocks of proteins and play critical roles in a vast array of biological processes. The accurate quantification of amino acids is therefore essential in diverse fields, from clinical diagnostics and drug development to food science and biotechnology. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose; however, it presents a significant challenge: most amino acids lack a native chromophore or fluorophore, rendering them invisible to standard UV-Vis or fluorescence detectors.

To overcome this limitation, chemical derivatization is employed. This process involves reacting the amino acid with a labeling reagent to attach a molecule (a "tag") that is readily detectable. This not only enhances sensitivity but also improves the chromatographic properties of the amino acids, making them more suitable for separation on commonly used reversed-phase columns. This guide provides a detailed overview of the most common derivatization strategies, complete with step-by-step protocols, to empower researchers in selecting and implementing the optimal method for their analytical needs.

Part 1: Pre-Column Derivatization Strategies

In pre-column derivatization, the amino acids are chemically modified before they are introduced into the HPLC system. This is the most common approach, offering high sensitivity and a wide choice of reagents.

o-Phthalaldehyde (OPA): The Rapid Fluorogenic Agent

Mechanism & Rationale: o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) under alkaline conditions. The reaction is exceptionally fast, typically completing within minutes at room temperature, and yields a highly fluorescent isoindole derivative. This rapid reaction makes OPA ideal for automation.

A key consideration is that OPA only reacts with primary amines. It will not react with secondary amino acids like proline and hydroxyproline. This limitation can be overcome by using a combination of reagents (e.g., OPA followed by FMOC-Cl) or by an initial oxidation step to open the proline ring. Another challenge is the relative instability of the OPA-derivatives, which necessitates rapid analysis after derivatization.

Advantages:

  • High Sensitivity: Fluorescence detection allows for quantification in the low picomole to femtomole range.

  • Rapid Reaction: Derivatization is complete in seconds to minutes at ambient temperature.

  • Clean Baseline: The OPA reagent itself is not fluorescent, minimizing interference.

  • Automation-Friendly: The speed of the reaction is highly suitable for automated pre-column derivatization using an autosampler.

Limitations:

  • Does not react with secondary amines (e.g., proline).

  • Derivatives are relatively unstable and should be analyzed promptly.

Experimental Protocol: OPA Pre-Column Derivatization

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of ultrapure water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
  • Thiol Reagent: 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol (MCE) are commonly used.
  • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.4 M borate buffer (pH 10.2) and 50 µL of the chosen thiol (e.g., 3-MPA). This solution should be protected from light and is typically stable for about one week.

2. Sample Derivatization (Automated or Manual):

  • Combine 1 part sample (or standard) with 1 part OPA Derivatization Reagent in an autosampler vial or microcentrifuge tube.
  • Mix thoroughly. The reaction is nearly instantaneous.
  • Allow the reaction to proceed for 1-2 minutes at room temperature.
  • Inject an appropriate volume (e.g., 10-20 µL) onto the HPLC system without delay.

3. Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: Sodium acetate or phosphate buffer (e.g., 25 mM, pH 6.5) with a small percentage of an organic modifier like tetrahydrofuran (THF) or methanol.
  • Mobile Phase B: Acetonitrile, Methanol, or a mixture of the two.
  • Gradient: A typical gradient would run from a low percentage of Mobile Phase B (e.g., 10-20%) to a high percentage (e.g., 60-70%) over 20-30 minutes to elute the derivatized amino acids.
  • Detection: Fluorescence detector with excitation at 340-350 nm and emission at 450-455 nm.
  • Column Temperature: 30-40 °C.

Workflow for OPA Derivatization

OPA_Workflow cluster_prep Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis P1 Prepare Borate Buffer (pH 10.2) P2 Prepare OPA/Thiol Reagent D1 Mix Sample/Standard with OPA Reagent (1:1) P2->D1 D2 React for 1-2 min at Room Temperature D1->D2 A1 Inject Immediately onto Reversed-Phase HPLC D2->A1 A2 Fluorescence Detection (Ex: 340 nm, Em: 450 nm) A1->A2

Caption: Automated OPA pre-column derivatization workflow.

9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): The Versatile Standard

Mechanism & Rationale: FMOC-Cl reacts with both primary and secondary amino acids under alkaline conditions to form stable, highly fluorescent N-substituted carbamates. The nucleophilic amino group of the amino acid attacks the electrophilic carbonyl carbon of the FMOC-Cl. The resulting derivatives possess the fluorenyl moiety, which is intensely fluorescent and also UV-active, offering flexibility in detection.

Unlike OPA, FMOC-Cl's ability to react with secondary amines makes it a more universal reagent for total amino acid analysis. The derivatives are also significantly more stable than their OPA counterparts, allowing for more flexibility in sample queuing and re-analysis if needed. A potential drawback is that the hydrolysis by-product of the reagent, FMOC-OH, can sometimes interfere with the chromatography.

Advantages:

  • Universal Reactivity: Reacts with both primary and secondary amines.

  • High Stability: Derivatives are stable for over 48 hours, permitting automated analysis of many samples.

  • Excellent Sensitivity: Enables detection in the femtomole range with fluorescence.

  • Dual Detection: Derivatives are both fluorescent and UV-active.

Limitations:

  • The reagent hydrolysis product (FMOC-OH) can cause chromatographic interference.

  • The reaction is generally slower than with OPA.

Experimental Protocol: FMOC-Cl Pre-Column Derivatization

1. Reagent Preparation:

  • Borate Buffer (0.5 M, pH 8.0-11.4): Prepare a 0.5 M boric acid solution and adjust the pH with concentrated sodium hydroxide. A higher pH (e.g., 11.4) can improve derivatization for troublesome amino acids like Histidine and Tyrosine.
  • FMOC-Cl Reagent Solution (e.g., 2.5 mg/mL): Dissolve FMOC-Cl in a water-miscible organic solvent like acetone or acetonitrile. This solution should be prepared fresh daily.

2. Sample Derivatization:

  • To 100 µL of sample (or standard) in a vial, add 100 µL of Borate Buffer. Mix well.
  • Add 200 µL of the FMOC-Cl Reagent Solution.
  • Vortex the mixture immediately and vigorously for 30-60 seconds.
  • Let the reaction proceed at room temperature for 2-10 minutes.
  • To stop the reaction and consume excess FMOC-Cl, add a quenching reagent like 1-adamantanamine or heptylamine (e.g., 50 µL of a 50 mM solution). Vortex again.
  • The sample is now ready for injection.

3. Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm).
  • Mobile Phase A: Acetate or phosphate buffer (e.g., 50 mM, pH 4.2) mixed with acetonitrile or methanol (e.g., 80:20 v/v).
  • Mobile Phase B: Acetonitrile.
  • Gradient: A gradient from ~20% B to ~80% B over 30-40 minutes is common.
  • Detection: Fluorescence detector (Excitation: 260-265 nm, Emission: 310-315 nm or 630 nm to reduce noise). Alternatively, a UV detector at 265 nm can be used.
  • Column Temperature: 40 °C.

Workflow for FMOC-Cl Derivatization

FMOC_Workflow cluster_prep Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis P1 Prepare Borate Buffer (pH 8-11.4) P2 Prepare FMOC-Cl in ACN (Fresh) D1 Mix Sample, Buffer, and FMOC-Cl P2->D1 D2 React for 2-10 min at Room Temperature D1->D2 D3 Add Quenching Reagent (e.g., Adamantanamine) D2->D3 A1 Inject onto Reversed-Phase HPLC D3->A1 A2 Fluorescence Detection (Ex: 265 nm, Em: 315 nm) A1->A2

Caption: Manual FMOC-Cl pre-column derivatization workflow.

Phenylisothiocyanate (PITC / Edman's Reagent): The Robust UV-Tag

Mechanism & Rationale: Phenylisothiocyanate (PITC), widely known as Edman's reagent from protein sequencing, reacts with primary and secondary amino acids at an alkaline pH to form phenylthiocarbamyl (PTC) derivatives. These PTC-amino acids are stable and possess a strong UV chromophore, allowing for sensitive detection at 254 nm.

The major advantages of the PITC method are its ability to derivatize both primary and secondary amines and the excellent stability of the resulting PTC derivatives. The protocol involves a drying step to remove water and HCl from the sample, followed by derivatization and a second drying step to remove excess volatile reagent, which minimizes chromatographic interference. This makes the method robust and reproducible, though more labor-intensive than OPA or FMOC-Cl derivatization.

Advantages:

  • Universal Reactivity: Derivatizes both primary and secondary amino acids.

  • Stable Derivatives: PTC-amino acids are stable, allowing for offline preparation and storage.

  • Robust Detection: UV detection at 254 nm is straightforward and available on all standard HPLC systems.

  • Minimal Reagent Interference: Excess volatile reagent is removed prior to analysis.

Limitations:

  • The multi-step protocol involving drying steps is time-consuming and less amenable to full automation.

  • Generally less sensitive than fluorescence-based methods.

Experimental Protocol: PITC Pre-Column Derivatization

1. Reagent Preparation:

  • Coupling Solution: Prepare a mixture of Acetonitrile:Pyridine:Triethylamine:Water in a ratio of 10:5:2:3 (v/v/v/v).
  • PITC Reagent: Phenylisothiocyanate is used neat or diluted in a solvent like acetonitrile.
  • Sample Diluent: 0.05 M Ammonium Acetate, pH 6.8.

2. Sample Derivatization:

  • Pipette a known amount of sample or standard (e.g., 10-20 µL) into a small reaction tube.
  • Dry the sample completely under a vacuum (e.g., using a SpeedVac). This step is critical to remove any HCl that can interfere with the reaction.
  • Redissolve the dried residue in 100 µL of the Coupling Solution.
  • Add 5 µL of PITC reagent. Mix and allow the reaction to proceed for 5-10 minutes at room temperature.
  • Dry the sample again under vacuum to remove the excess reagent and solvents.
  • Reconstitute the dried PTC-amino acids in a known volume (e.g., 250-1000 µL) of Sample Diluent.
  • The sample is ready for injection.

3. Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Pico-Tag column, 3.9 x 150 mm).
  • Mobile Phase A: 0.14 M Sodium Acetate with 0.05% Triethylamine, pH 6.4.
  • Mobile Phase B: 60% Acetonitrile in water.
  • Gradient: A complex gradient is often used to resolve all PTC-amino acids, starting at a low %B and ramping up to ~50% B over 15-20 minutes.
  • Detection: UV detector at 254 nm.
  • Column Temperature: 38-45 °C.

Workflow for PITC Derivatization

PITC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis P1 Pipette Sample/Standard into Reaction Tube P2 Dry Completely Under Vacuum P1->P2 D1 Redissolve in Coupling Solution P2->D1 D2 Add PITC, React 10 min at RT D1->D2 D3 Dry Again Under Vacuum to Remove Excess Reagent D2->D3 A1 Reconstitute in Ammonium Acetate Buffer D3->A1 A2 Inject onto Reversed-Phase HPLC A1->A2 A3 UV Detection at 254 nm A2->A3

Caption: PITC pre-column derivatization workflow with drying steps.

Dansyl Chloride (DNS-Cl): The Classic Fluorescent Tag

Mechanism & Rationale: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent that reacts with primary and secondary amino groups under alkaline conditions (pH 9.5-10.5). The reaction forms stable N-dansyl-sulfonamide derivatives that are highly fluorescent and also UV-absorbent. This derivatization increases the hydrophobicity of the amino acids, enhancing their retention and separation on reversed-phase columns.

The stability of the dansyl derivatives is a significant advantage,

Application Notes and Protocols: The Role of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. However, the synthesis of sterically congested molecules and the coupling of electron-deficient or thermally sensitive substrates remain significant challenges. This application note introduces 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid , a novel N-aryl oxalamic acid ligand, designed to address these limitations. By combining the proven efficacy of the amino acid scaffold with the unique steric and electronic properties of a 2,6-difluorophenyl moiety, this ligand promotes high-efficiency Suzuki-Miyaura and Buchwald-Hartwig amination reactions under mild conditions, particularly for challenging substrates. We provide detailed mechanistic insights, experimental protocols, and performance data to guide researchers in leveraging this technology for applications in pharmaceutical and materials science discovery.

Introduction: The Need for Specialized Ligands

The construction of biaryl and aryl-amine linkages is fundamental to the synthesis of countless pharmaceuticals, agrochemicals, and organic materials.[1] While palladium-catalyzed methods like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions have become routine, their success is critically dependent on the choice of ligand.[2][3] The ligand stabilizes the active Pd(0) species, facilitates the oxidative addition of the aryl halide, and critically, promotes the rate-limiting reductive elimination step to furnish the final product and regenerate the catalyst.[2]

For sterically demanding substrates—such as those required to form di-, tri-, or even tetra-ortho-substituted biaryls—standard phosphine ligands often fail, leading to low yields or complete reaction failure.[4][5] This is typically due to steric hindrance impeding the final reductive elimination step. To overcome this, ligands with significant steric bulk are required to enforce a productive geometry at the metal center.[4][6]

This compound (hereafter referred to as DF-OAL ) is rationally designed to meet this challenge. It belongs to the class of mono-N-protected amino acid (MPAA) ligands, which are known to accelerate a variety of Pd-catalyzed C-H functionalization and cross-coupling reactions. The core innovation of DF-OAL lies in its unique combination of features:

  • Bifunctional Coordination: The carboxylic acid and amide moieties can act in concert to coordinate the palladium center and the substrate, lowering the activation energy of key steps.

  • Defined Steric Profile: The ortho-fluorine atoms on the N-aryl group provide substantial and rigid steric bulk around the palladium center, promoting the coupling of hindered fragments.

  • Electronic Tuning: The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the catalyst, potentially enhancing stability and reactivity.

Mechanistic Rationale: The Role of DF-OAL in the Catalytic Cycle

The efficacy of DF-OAL can be understood by examining its proposed role within the canonical palladium cross-coupling catalytic cycle. Using the Suzuki-Miyaura reaction as an example, the ligand is believed to participate in multiple key stages.

First, the DF-OAL ligand coordinates to a Pd(0) precursor. The catalytic cycle commences with the oxidative addition of an aryl halide (Ar-X) to the L-Pd(0) complex to form a Pd(II) intermediate. The bulky nature of DF-OAL is thought to facilitate this step and stabilize the resulting square planar complex.

The crucial transmetalation step involves the transfer of the organic group from the activated boronic acid (Ar'-B(OH)₂⁻) to the palladium center. It is hypothesized that the carboxylate group of the DF-OAL ligand can act as an internal base or participate in a concerted mechanism, accelerating the exchange and displacing the halide.

Finally, the sterically demanding 2,6-difluorophenyl group forces the two organic partners (Ar and Ar') into close proximity, promoting the final reductive elimination step. This is often the turnover-limiting step for hindered substrates, and the enforcement of a favorable conformation by DF-OAL is critical to achieving high yields.[5]

References

Protocol for the Synthesis of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A-54321

Abstract

This document provides a comprehensive guide for the synthesis of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid and its derivatives. These compounds, also known as N-(2,6-difluorophenyl)oxamic acids, are significant intermediates in the development of various pharmaceutical agents.[1] The protocol herein details a robust and reproducible two-step synthetic route, commencing with the acylation of 2,6-difluoroaniline followed by the hydrolysis of the resulting ester. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction: The Significance of N-Aryloxamic Acids

N-Aryloxamic acid derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry. Their structural motif is a key component in a variety of biologically active molecules. For instance, these structures are investigated as potential antimalarial agents by targeting enzymes like lactate dehydrogenase (LDH) in Plasmodium falciparum.[2] The 2,6-difluorophenyl substitution pattern is of particular interest as the fluorine atoms can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.

The synthesis protocol detailed below provides a reliable method for accessing these valuable building blocks, enabling further exploration of their therapeutic potential.

Reaction Mechanism and Rationale

The synthesis of this compound is typically achieved through a two-step process. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: N-Acylation of 2,6-Difluoroaniline

The first step involves the reaction of 2,6-difluoroaniline with an acylating agent, typically an oxalyl chloride derivative like ethyl oxalyl chloride. This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the oxalyl chloride. A subsequent loss of a chloride ion and a proton results in the formation of the corresponding ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate. A base, such as triethylamine, is often added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Step 2: Saponification of the Ester

The second step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a saponification reaction, typically carried out using a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent such as dioxane or tetrahydrofuran (THF). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent elimination of the ethoxide ion, followed by an acid-base reaction, yields the carboxylate salt. Acidification in the final workup step protonates the carboxylate to give the final this compound product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2,6-Difluoroaniline≥98%Sigma-Aldrich363-81-5
Ethyl oxalyl chloride≥98%Sigma-Aldrich4755-77-5
Triethylamine (Et3N)≥99%Sigma-Aldrich121-44-8
Dichloromethane (CH2Cl2)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Lithium hydroxide (LiOH)≥98%Sigma-Aldrich1310-65-2
DioxaneAnhydrous, ≥99.8%Sigma-Aldrich123-91-1
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific7647-01-0
Anhydrous sodium sulfate (Na2SO4)GranularFisher Scientific7757-82-6
Ethyl acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,6-difluoroaniline (1.0 eq).

  • Dissolve the aniline in anhydrous dichloromethane (CH2Cl2) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 eq) to the stirred solution.

  • In a separate dropping funnel, prepare a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous CH2Cl2.

  • Add the ethyl oxalyl chloride solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate (1.0 eq) in a mixture of dioxane and water.

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl.

  • The product will precipitate out of the solution as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a powder.[3]

Visualization of the Synthesis Pathway

The following diagrams illustrate the chemical reaction and a general workflow for the synthesis.

Reaction Scheme

Reaction_Scheme cluster_0 Step 1: N-Acylation cluster_1 Step 2: Saponification Aniline 2,6-Difluoroaniline IntermediateEster Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate Aniline->IntermediateEster Et3N, CH2Cl2, 0°C to rt OxalylChloride Ethyl oxalyl chloride OxalylChloride->IntermediateEster Ester Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate FinalProduct This compound Ester->FinalProduct 1. LiOH, Dioxane/H2O 2. HCl (aq)

Caption: Chemical synthesis route for this compound.

Experimental Workflow

Experimental_Workflow Start Start: Reagents & Glassware Step1_Setup Step 1: N-Acylation (2,6-Difluoroaniline + Ethyl oxalyl chloride) Start->Step1_Setup Step1_Reaction Reaction at 0°C to RT Step1_Setup->Step1_Reaction Workup1 Aqueous Workup & Extraction Step1_Reaction->Workup1 Purification1 Column Chromatography Workup1->Purification1 Step2_Setup Step 2: Saponification (Ester + LiOH) Purification1->Step2_Setup Step2_Reaction Reaction at RT Step2_Setup->Step2_Reaction Workup2 Acidification & Precipitation Step2_Reaction->Workup2 Isolation Filtration & Drying Workup2->Isolation Final_Product Final Product: this compound Isolation->Final_Product

Caption: A streamlined workflow for the synthesis protocol.

Safety and Handling

  • 2,6-Difluoroaniline: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl oxalyl chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Triethylamine: Flammable and corrosive. Use in a well-ventilated area.

  • Dichloromethane: A potential carcinogen. Handle in a fume hood.

  • Lithium hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Dioxane: Flammable and a suspected carcinogen. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR should be used to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reactionEnsure anhydrous conditions. Extend reaction time. Check the purity of reagents.
Side reactionsMaintain low temperature during the addition of ethyl oxalyl chloride.
Low yield in Step 2Incomplete hydrolysisExtend reaction time or slightly increase the temperature. Ensure sufficient base is used.
Product is an oil or sticky solidImpurities presentRecrystallize the product from an appropriate solvent system.
Broad peaks in NMRPresence of residual acid or baseWash the final product thoroughly with water.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound and its derivatives. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce these valuable compounds for their research and development activities. The mechanistic insights and troubleshooting guide further support the successful implementation of this synthetic procedure.

References

Application Note: High-Throughput Screening for Inhibitors of Lactate Dehydrogenase A using 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for developing and implementing a high-throughput screening (HTS) campaign to identify inhibitors of Lactate Dehydrogenase A (LDH-A), a critical enzyme in cancer metabolism. We use 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid as a representative scaffold, a class of compounds with structural similarities to known LDH-A inhibitors. This document details the scientific rationale, a robust fluorescence-based assay protocol, data analysis workflows, and validation criteria necessary for a successful screening campaign. The protocols and insights provided are tailored for researchers, scientists, and drug development professionals aiming to discover novel therapeutics targeting cancer metabolism.

Introduction: Targeting the Warburg Effect

Cancer cells exhibit a profound metabolic reprogramming, characterized by a preference for glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[1][2] This metabolic shift is not a passive consequence of malignancy but an active process that supports rapid cell proliferation by providing ATP and essential biosynthetic precursors.[3][4] A key enzyme orchestrating this metabolic phenotype is Lactate Dehydrogenase A (LDH-A), which catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ necessary to sustain high glycolytic rates.[5][6]

Elevated LDH-A expression is a hallmark of numerous cancers and is often associated with poor prognosis, tumor progression, and metastasis.[5][7] Consequently, the inhibition of LDH-A has emerged as a promising therapeutic strategy to selectively target cancer cells by disrupting their energy metabolism.[8][9] Small molecules like this compound represent a chemical scaffold with potential for LDH-A inhibition, making them ideal candidates for HTS campaigns.

Scientific Principle: A Fluorescence-Based Assay for LDH-A Activity

The high-throughput screening assay detailed here is based on the continuous monitoring of LDH-A enzymatic activity by measuring the decrease in NADH fluorescence.[10] LDH-A utilizes NADH as a cofactor to reduce pyruvate to lactate. NADH is naturally fluorescent, with an excitation maximum around 340 nm and an emission maximum around 460 nm, whereas its oxidized form, NAD+, is non-fluorescent.

The rate of decrease in fluorescence intensity is directly proportional to the rate of NADH oxidation and, therefore, to the enzymatic activity of LDH-A.[10] Potential inhibitors of LDH-A will slow down this reaction, resulting in a reduced rate of fluorescence decay. This label-free, kinetic assay is highly sensitive, robust, and amenable to miniaturization in 384- or 1536-well plate formats, making it ideal for HTS.[10]

Signaling Pathway: The Central Role of LDH-A in Cancer Metabolism

The Warburg effect is driven by a complex network of signaling pathways that are commonly dysregulated in cancer, including the PI3K/Akt and HIF-1α pathways.[11][12] These pathways converge to upregulate glycolytic enzymes, including LDH-A, thereby shunting pyruvate away from mitochondrial oxidative phosphorylation and towards lactate production.

Warburg_Effect RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt GLUT1 GLUT1 Transporter (Increased Expression) Akt->GLUT1 Glycolysis Glycolysis Akt->Glycolysis Glucose Glucose Glucose->Glycolysis Enters cell via GLUT1 Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDH-A Pyruvate->LDHA Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria Inhibited Lactate Lactate LDHA->Lactate (NADH -> NAD+) HIF1a HIF-1α HIF1a->LDHA Upregulates Hypoxia Hypoxia Hypoxia->HIF1a GrowthFactors Growth Factors GrowthFactors->RTK Inhibitor 2-((2,6-Difluorophenyl)amino) -2-oxoacetic acid Inhibitor->LDHA Inhibits

Caption: The Warburg Effect Signaling Pathway.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog NumberStorage
Human Recombinant LDH-ASigma-AldrichMAK066-80°C
This compoundIn-house/CommercialN/A-20°C
β-Nicotinamide adenine dinucleotide (NADH)Sigma-AldrichN8129-20°C, desiccated
Sodium PyruvateThermo Fisher102500484°C
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)In-houseN/A4°C
DMSO, AnhydrousSigma-Aldrich276855Room Temperature
384-well, black, flat-bottom platesCorning3571Room Temperature
HTS Workflow

The HTS workflow is designed for efficiency and robustness, from compound plating to data analysis.

HTS_Workflow start Start plate_compounds 1. Compound Plating (Test compounds, Positive/Negative Controls) start->plate_compounds add_enzyme 2. Dispense LDH-A Enzyme (Pre-incubation with compound) plate_compounds->add_enzyme add_nadh 3. Dispense NADH Solution add_enzyme->add_nadh initiate_reaction 4. Initiate Reaction (Dispense Pyruvate Solution) add_nadh->initiate_reaction read_plate 5. Kinetic Fluorescence Reading (340 nm Ex / 460 nm Em) initiate_reaction->read_plate data_analysis 6. Data Analysis (Rate calculation, Normalization, Z') read_plate->data_analysis hit_identification 7. Hit Identification data_analysis->hit_identification end End hit_identification->end

Caption: High-Throughput Screening Experimental Workflow.

Detailed Protocol
  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense nanoliter volumes of the compound stock solution into the wells of a 384-well plate to achieve the desired final concentration (e.g., 10 µM).

    • Plate positive controls (a known LDH-A inhibitor) and negative controls (DMSO vehicle) in dedicated columns.

  • Reagent Preparation:

    • Prepare the LDH-A enzyme solution in pre-chilled assay buffer to the desired final concentration (e.g., 2-5 ng/µL).

    • Prepare the NADH solution in assay buffer to the desired final concentration (e.g., 200 µM).

    • Prepare the pyruvate solution in assay buffer to the desired final concentration (e.g., 1 mM). Note: The optimal concentrations of enzyme, NADH, and pyruvate should be determined empirically during assay development.

  • Assay Execution:

    • Dispense 10 µL of the LDH-A enzyme solution to all wells of the compound plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Dispense 5 µL of the NADH solution to all wells.

    • Place the plate in a kinetic fluorescence plate reader.

    • Initiate the enzymatic reaction by dispensing 5 µL of the pyruvate solution into each well.

    • Immediately begin kinetic fluorescence readings (Excitation: 340 nm, Emission: 460 nm) every 30 seconds for 15-20 minutes.

Data Analysis and Hit Identification

Data Analysis Pipeline

The raw kinetic fluorescence data must be processed to determine the initial reaction velocity for each well. This is then normalized to controls to calculate the percent inhibition.

Data_Analysis_Pipeline raw_data Raw Kinetic Fluorescence Data (RFU vs. Time) velocity_calc 1. Calculate Initial Velocity (V₀) (Linear regression of initial time points) raw_data->velocity_calc normalization 2. Normalize Data (% Inhibition Calculation) velocity_calc->normalization z_factor 3. Calculate Z'-Factor (Assay Quality Assessment) normalization->z_factor hit_selection 4. Hit Selection (Based on % Inhibition Threshold) z_factor->hit_selection dose_response 5. Dose-Response Analysis (IC₅₀ Determination for Hits) hit_selection->dose_response final_hits Validated Hits dose_response->final_hits

Caption: HTS Data Analysis and Hit Identification Pipeline.

Calculations
  • Initial Velocity (V₀): For each well, the initial reaction velocity is determined by calculating the slope of the linear portion of the fluorescence decay curve (RFU vs. time).

  • Percent Inhibition: The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_pos) / (V₀_neg - V₀_pos)) where:

    • V₀_compound is the initial velocity of the test compound.

    • V₀_neg is the average initial velocity of the negative controls (DMSO).

    • V₀_pos is the average initial velocity of the positive controls (known inhibitor).

  • Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality and robustness of the HTS assay.[13] It is calculated as follows: Z' = 1 - (3 * (SD_neg + SD_pos)) / |Mean_neg - Mean_pos| where:

    • SD_neg and SD_pos are the standard deviations of the negative and positive controls, respectively.

    • Mean_neg and Mean_pos are the means of the negative and positive controls, respectively.

    An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[13][14]

Hit Identification and Confirmation
  • Primary Hit Selection: Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits.

  • Dose-Response Analysis: Primary hits are re-tested in a dose-response format to determine their potency (IC₅₀).

  • Orthogonal Assays: Confirmed hits should be further validated using orthogonal assays (e.g., a different assay format or a direct binding assay like Surface Plasmon Resonance) to eliminate false positives.

Conclusion

This application note provides a comprehensive framework for conducting a high-throughput screen for inhibitors of LDH-A, a high-value target in oncology. By leveraging a robust, fluorescence-based kinetic assay and a rigorous data analysis pipeline, researchers can efficiently identify and validate novel chemical matter, such as compounds based on the this compound scaffold, for the development of next-generation cancer therapeutics targeting cellular metabolism.

References

Application Note: Quantitative Analysis of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid is a small organic molecule featuring a difluorinated aromatic ring, an amide linkage, and a carboxylic acid moiety. Its structure suggests potential relevance as a synthetic intermediate, a metabolite, or a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). The accurate and precise quantification of such compounds is a cornerstone of drug development and manufacturing, ensuring product quality, safety, and efficacy. Regulatory bodies mandate that analytical procedures for quantifying APIs and their impurities be thoroughly validated to demonstrate they are fit for their intended purpose[1][2][3].

This guide provides a comprehensive overview of robust analytical methodologies for the quantification of this compound. We present two primary liquid chromatography-based methods tailored for different analytical needs:

  • A Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) Method: Ideal for routine quality control, process monitoring, and release testing where robustness and reliability are paramount.

  • A High-Sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method: Suited for applications requiring trace-level quantification, such as in bioanalytical studies or for the analysis of low-level impurities.

Each protocol is designed as a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness[4][5][6].

Method 1: Stability-Indicating RP-HPLC-UV Method

Scientific Principle

The principle of this method is the separation of the analyte from potential degradants and matrix components based on its polarity using reversed-phase chromatography. The analyte possesses both a polar carboxylic acid group and a nonpolar difluorophenyl group. By maintaining an acidic mobile phase (e.g., using formic or phosphoric acid), the ionization of the carboxylic acid is suppressed. This protonation increases the overall hydrophobicity of the molecule, leading to better retention on a nonpolar stationary phase (like C18) and promoting sharp, symmetrical peak shapes. The aromatic difluorophenyl ring serves as a strong chromophore, allowing for sensitive detection by UV spectrophotometry[7].

The "stability-indicating" nature of the method is established through forced degradation studies. By intentionally stressing the analyte under various conditions (acidic, basic, oxidative, thermal, and photolytic), we can demonstrate that the method can unequivocally resolve the intact analyte peak from any degradation products that may form[8][9][10][11].

Experimental Workflow: HPLC-UV Analysis

Figure 1: RP-HPLC-UV General Workflow. prep Sample & Standard Preparation hplc HPLC System (Isocratic Elution) prep->hplc Inject Sample column Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc->column Mobile Phase Flow detect UV Detection (e.g., 254 nm) column->detect Eluent data Data Acquisition & Analysis (Chromatography Data System) detect->data Signal quant Quantification (External Standard Calibration) data->quant Peak Area

Instrumentation, Reagents, and Conditions

Table 1: HPLC-UV Chromatographic Conditions

Parameter Recommended Setting Rationale
HPLC System Agilent 1260 Infinity II or equivalent A standard, robust system capable of delivering precise gradients and flow rates.
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) Industry-standard stationary phase providing excellent retention for moderately nonpolar compounds.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) The organic modifier (acetonitrile) controls retention time, while the acidic aqueous phase ensures the analyte is in its non-ionized form for optimal peak shape.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °C Controlled temperature ensures retention time reproducibility.
Injection Vol. 10 µL A standard volume that balances sensitivity with the risk of column overload.
Detection UV at 254 nm The phenyl ring provides strong absorbance at this wavelength, offering good sensitivity.

| Run Time | ~10 minutes | Sufficient to elute the analyte and any closely related impurities. |

Detailed Protocols

Protocol 1: Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Prepare the sample (e.g., bulk drug, formulation) by dissolving a known quantity in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter through a 0.45 µm syringe filter prior to injection.

Protocol 2: Method Validation (ICH Q2(R1) Framework) [1][12]

  • System Suitability: Before analysis, inject a working standard (e.g., 25 µg/mL) six times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Specificity (Forced Degradation Study): [9]

    • Acid Hydrolysis: Dissolve 10 mg of the analyte in 10 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to 100 mL with diluent.

    • Base Hydrolysis: Dissolve 10 mg of the analyte in 10 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to 100 mL with diluent.

    • Oxidative Degradation: Dissolve 10 mg of the analyte in 10 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 100 mL with diluent.

    • Thermal Degradation: Store the solid drug substance at 105°C for 48 hours. Prepare a 100 µg/mL solution in diluent.

    • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution in diluent.

    • Analysis: Inject all stressed samples and an unstressed control. The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2.0).

  • Linearity: Inject the calibration standards in triplicate. Plot a graph of mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days should be ≤ 2.0%.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Expected Performance Characteristics

Table 2: Summary of HPLC-UV Method Validation Parameters

Parameter Acceptance Criteria Typical Result
Linearity Range r² ≥ 0.999 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999 0.9998
Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.2%
Precision (%RSD) ≤ 2.0% < 1.5%
LOD - ~0.3 µg/mL
LOQ - ~1.0 µg/mL

| Specificity | Analyte peak resolved from degradants | Peak purity index > 0.999 for all stressed samples |

Method 2: High-Sensitivity LC-MS/MS Method

Scientific Principle

For applications demanding higher sensitivity and selectivity, such as quantifying the analyte in complex biological matrices (e.g., plasma), LC-MS/MS is the gold standard[13][14]. This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized, typically using Electrospray Ionization (ESI). Given the acidic nature of the analyte, ESI in negative mode is highly effective, generating the deprotonated molecule [M-H]⁻.

This precursor ion is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, as it filters out chemical noise, allowing for quantification at picogram or femtogram levels[15][16]. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response[17].

Experimental Workflow: LC-MS/MS Analysis

Figure 2: LC-MS/MS General Workflow. prep Sample Preparation (e.g., Protein Precipitation or SPE) lc UHPLC System (Gradient Elution) prep->lc Inject esi Ion Source (Negative ESI) lc->esi q1 Q1: Precursor Ion Selection (m/z 212.1) esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Monitoring (MRM) q2->q3 detector Detector q3->detector data Data System & Quantification detector->data

Instrumentation, Reagents, and Conditions

Table 3: LC-MS/MS Operating Conditions

Parameter Recommended Setting Rationale
LC System UHPLC System (e.g., Waters ACQUITY, Shimadzu Nexera) UHPLC provides faster separations and sharper peaks, which is beneficial for MS sensitivity.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Smaller particle size and column dimensions are compatible with UHPLC and reduce solvent consumption.
Mobile Phase A 0.1% Formic Acid in Water Volatile acid modifier compatible with MS detection.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Volatile organic solvent.
Gradient 5% B to 95% B over 3 minutes Gradient elution is effective for cleaning the column of late-eluting matrix components.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
MS System Triple Quadrupole (e.g., Sciex 5500, Waters Xevo TQ-S) The required instrumentation for sensitive and selective MRM analysis.
Ionization Electrospray Ionization (ESI), Negative Mode The carboxylic acid is readily deprotonated, making negative mode highly efficient.

| MRM Transitions | Quantifier: 212.1 -> 168.1 (Loss of CO₂) Qualifier: 212.1 -> 129.0 (Difluoroaniline fragment) | Provides high selectivity. The qualifier transition confirms the identity of the analyte. |

Detailed Protocol

Protocol 3: Sample Preparation and LC-MS/MS Analysis

  • Stock and Working Solutions: Prepare standard solutions in a 50:50 methanol:water mixture.

  • Sample Preparation (from Plasma): a. To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean vial for injection.

  • Analysis: Inject the prepared sample onto the LC-MS/MS system operating under the conditions described in Table 3.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Determine the concentration in unknown samples by interpolation from this curve.

Alternative Methodologies and Selection Rationale

While liquid chromatography is the preferred technique, Gas Chromatography-Mass Spectrometry (GC-MS) can be considered. However, due to the low volatility and thermal instability of the polar carboxylic acid and amide groups, direct analysis is not feasible. A chemical derivatization step is mandatory to convert the analyte into a volatile and thermally stable derivative[18]. Silylation using a reagent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common approach that replaces the active hydrogens on both the carboxylic acid and the amide with nonpolar TBDMS groups, enabling GC analysis[19][20].

Method Selection Logic

Figure 3: Analytical Method Selection Logic. start Start: Quantify Analyte matrix Complex Matrix? (e.g., Plasma, Tissue) start->matrix sensitivity Trace Level Quantification Needed? (LOD < 1 ng/mL) matrix->sensitivity Yes qc Routine QC / Assay? matrix->qc No (e.g., Bulk Drug) lcms Use High-Sensitivity LC-MS/MS Method sensitivity->lcms Yes hplc Use Stability-Indicating RP-HPLC-UV Method sensitivity->hplc No qc->hplc Yes gcms Consider GC-MS with Derivatization qc->gcms No (Alternative Needed)

Conclusion

The quantification of this compound can be reliably achieved using modern chromatographic techniques. For routine quality control and stability testing, the described RP-HPLC-UV method offers a robust, precise, and accurate solution that complies with regulatory validation standards. When trace-level sensitivity is required for bioanalytical or specialized impurity profiling, the LC-MS/MS method provides superior performance in terms of both sensitivity and selectivity. The choice between these methods should be guided by the specific requirements of the analytical problem, including the sample matrix, required limits of quantification, and available instrumentation.

References

Application Notes and Protocols: Leveraging 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Fragment for Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for drug development, leading to several marketed drugs.[1][2][3] This approach hinges on a core principle: screening small, low-complexity molecules ("fragments") that, despite their low affinity, bind to protein targets with high efficiency.[2][4] These initial hits then serve as foundational blueprints for elaboration into potent and selective lead compounds.[2][5]

Within the vast chemical space of possible fragments, 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid emerges as a molecule of significant strategic value. Its structure uniquely combines two highly sought-after features in contemporary FBDD: a difluorophenyl motif for enhanced screening and binding properties, and an α-ketoamide moiety, a "warhead" capable of forming reversible covalent interactions with nucleophilic residues on a target protein.[6][7][8] This dual functionality makes it an exceptional tool for identifying and validating novel binding pockets, including those on historically "undruggable" targets.[9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in an FBDD campaign. We will delve into the scientific rationale behind its use, provide detailed protocols for screening and hit validation, and offer insights into the interpretation of results.

Scientific Rationale: The Strategic Advantage of the Difluorophenyl and α-Ketoamide Moieties

The efficacy of this compound as a fragment is rooted in the synergistic properties of its constituent parts.

The 2,6-Difluorophenyl Group: A Versatile Tool for Screening and Binding

The incorporation of fluorine into drug candidates is a well-established strategy for modulating physicochemical properties such as metabolic stability and binding affinity.[11][12] In the context of FBDD, the difluorophenyl group offers several distinct advantages:

  • ¹⁹F NMR Screening: The presence of fluorine atoms provides a clean and sensitive handle for Nuclear Magnetic Resonance (NMR) spectroscopy.[13] Since fluorine is absent in biological macromolecules, ¹⁹F NMR offers a background-free window to observe fragment binding, allowing for the screening of fragment cocktails and accelerating the identification of hits.[13][14][15]

  • Enhanced Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions with the protein target, including hydrogen bonds and multipolar interactions, which can contribute to binding affinity and specificity.

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid and the reactivity of the α-ketoamide, fine-tuning the fragment's properties for optimal target engagement.

The α-Ketoamide Warhead: Enabling Reversible Covalent Inhibition

The α-ketoamide functional group is a privileged motif in medicinal chemistry, recognized for its ability to act as a mild electrophile.[6][7][16] This "warhead" can react with nucleophilic amino acid residues, such as cysteine or serine, within a protein's binding pocket to form a reversible covalent bond.[6][7][8] This mechanism of action offers several key benefits in an FBDD context:

  • Increased Potency and Duration of Action: Covalent bond formation can lead to a significant increase in potency and a prolonged duration of target engagement compared to non-covalent interactions.[17]

  • Validation of Weak Interactions: The formation of a covalent adduct can effectively "trap" a weakly binding fragment, facilitating its detection and characterization by biophysical methods.[10]

  • High Selectivity: The reactivity of the α-ketoamide can be tuned to selectively target specific nucleophilic residues, contributing to the overall selectivity of the resulting inhibitor.[18] The reversible nature of the bond formed by α-ketoamides is particularly advantageous, mitigating the risk of off-target reactivity often associated with more aggressive, irreversible warheads.[8]

Experimental Workflows and Protocols

A successful FBDD campaign utilizing this compound involves a multi-stage process, from initial screening to hit validation and characterization.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Deconvolution & Confirmation cluster_2 Biophysical Validation cluster_3 Structural Biology Screening ¹⁹F NMR Screening (Cocktail of Fragments) Deconvolution ¹⁹F NMR of Single Fragment Screening->Deconvolution Hit Identified Confirmation Dose-Response NMR Deconvolution->Confirmation SPR Surface Plasmon Resonance (SPR) (Affinity & Kinetics) Confirmation->SPR Confirmed Hit MS Intact Protein Mass Spectrometry (Covalent Adduct Confirmation) Confirmation->MS Confirmed Hit Xray X-ray Crystallography (Binding Mode) SPR->Xray Characterized Hit MS->Xray Characterized Hit

Figure 1: A representative experimental workflow for an FBDD campaign.

Protocol 1: Primary Fragment Screening using ¹⁹F NMR Spectroscopy

This protocol outlines a ligand-observed ¹⁹F NMR screening approach to identify binding of this compound to a target protein.

1.1. Materials and Reagents:

  • Target protein of interest (highly pure, >95%)

  • This compound

  • NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)[19]

  • NMR tubes

1.2. Preparation of Fragment Cocktails:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO-d₆).

  • Create cocktails of 10-20 fluorine-containing fragments, including the title compound, ensuring that the ¹⁹F NMR signals of the individual fragments are well-resolved.[14]

  • The final concentration of each fragment in the NMR sample should be in the range of 100-200 µM.

  • The final DMSO concentration should be kept constant across all samples and ideally below 5%.

1.3. NMR Data Acquisition:

  • Prepare two sets of NMR samples for each fragment cocktail:

    • Reference Sample: Fragment cocktail in NMR buffer.

    • Protein Sample: Fragment cocktail in NMR buffer containing the target protein (typically 10-50 µM).

  • Acquire one-dimensional ¹⁹F NMR spectra for both the reference and protein samples. A standard ¹⁹F NMR experiment with proton decoupling is usually sufficient.

  • For enhanced sensitivity to weak binders, consider implementing relaxation-edited experiments (e.g., Carr-Purcell-Meiboom-Gill - CPMG) or saturation transfer difference (STD) NMR experiments adapted for ¹⁹F.

1.4. Data Analysis and Hit Identification:

  • Compare the ¹⁹F NMR spectra of the reference and protein samples.

  • A positive "hit" is identified by changes in the NMR signal of a specific fragment in the presence of the protein. These changes can manifest as:

    • Line broadening: An increase in the linewidth of the fragment's signal, indicating binding to the larger protein molecule.

    • Chemical shift perturbation: A change in the chemical shift of the fragment's signal upon binding.

    • Decrease in signal intensity: Particularly in relaxation-edited experiments, indicating binding.

  • Once a hit cocktail is identified, the individual fragments from that cocktail should be screened separately to identify the specific binder.

Parameter Typical Value Rationale
Protein Concentration10-50 µMSufficient to observe binding while minimizing protein consumption.
Fragment Concentration100-200 µMBalances sensitivity with solubility and minimizes non-specific effects.
DMSO Concentration< 5%Minimizes solvent effects on protein stability and binding.
Temperature298 K (25 °C)A standard temperature for biological NMR experiments.
Spectrometer Frequency≥ 400 MHz (for ¹H)Higher fields provide better sensitivity and resolution.

Table 1: Typical parameters for ¹⁹F NMR fragment screening.

Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to quantify the binding affinity and kinetics of a fragment to its target protein.[1][13]

2.1. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., PBS or HEPES-buffered saline with 0.05% P20 surfactant and matched DMSO concentration)[11]

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Confirmed hit fragment (this compound)

2.2. Protein Immobilization:

  • Immobilize the target protein onto the sensor chip surface via amine coupling. Aim for a high immobilization level to maximize the signal for low molecular weight fragments.[11]

  • Activate the sensor surface with a mixture of EDC and NHS.

  • Inject the protein solution over the activated surface.

  • Deactivate any remaining active esters with an injection of ethanolamine.

  • A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection to subtract non-specific binding.

2.3. Binding Analysis:

  • Prepare a dilution series of the fragment in running buffer. A typical concentration range for fragments is 1 µM to 1 mM.

  • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.

  • Monitor the binding response in real-time.

  • After each injection, allow for dissociation in running buffer. If the fragment does not fully dissociate, a regeneration step may be necessary.

2.4. Data Analysis:

  • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

  • Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K D ).

  • Analyze the association and dissociation phases of the sensorgrams to determine the kinetic rate constants (kₐ and k d ).

SPR_Workflow Start Prepare Sensor Chip Immobilize Immobilize Target Protein (Amine Coupling) Start->Immobilize Inject Inject Fragment Dilution Series Immobilize->Inject Analyze Analyze Binding Sensorgrams Inject->Analyze Result Determine K D , kₐ, k d Analyze->Result

Figure 2: Workflow for SPR-based hit validation.

Protocol 3: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Intact protein mass spectrometry is a direct method to confirm the formation of a covalent bond between the fragment and the target protein.

3.1. Materials and Reagents:

  • Target protein

  • This compound

  • Incubation buffer (e.g., ammonium acetate or another volatile buffer compatible with mass spectrometry)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

3.2. Incubation and Sample Preparation:

  • Incubate the target protein (typically 1-10 µM) with an excess of the fragment (e.g., 10-100 µM) in the incubation buffer.

  • Incubate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 1-4 hours) to allow for covalent bond formation.

  • A control sample containing only the protein should be prepared and incubated under the same conditions.

  • Desalt the samples using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts prior to MS analysis.

3.3. Mass Spectrometry Analysis:

  • Analyze the desalted samples by electrospray ionization mass spectrometry (ESI-MS).

  • Acquire the mass spectrum of the intact protein for both the control and fragment-incubated samples.

  • Deconvolute the resulting multiply charged spectra to obtain the zero-charge mass of the protein.

3.4. Data Interpretation:

  • Compare the deconvoluted mass of the protein from the control and fragment-incubated samples.

  • The formation of a covalent adduct will result in a mass increase corresponding to the molecular weight of the fragment (201.13 g/mol for this compound).

  • The absence of a water molecule (18.01 g/mol ) in the mass shift would be consistent with the formation of a hemiketal or thiohemiketal adduct, a common mechanism for α-ketoamides.[8]

  • The percentage of modified protein can be estimated from the relative intensities of the unmodified and modified protein peaks.

Expected Mass Shift Calculation Interpretation
+183.11 Da201.13 (Fragment MW) - 18.02 (H₂O)Covalent bond formation with loss of water (e.g., Schiff base formation with lysine).
+201.13 Da201.13 (Fragment MW)Covalent bond formation without loss of water (e.g., thiohemiketal formation with cysteine).

Table 2: Interpreting mass shifts in covalent fragment screening.

Conclusion: A Gateway to Novel Chemical Probes and Therapeutics

This compound represents a highly valuable starting point for FBDD campaigns. Its unique combination of a ¹⁹F NMR-active reporter group and a reversible covalent warhead provides a powerful and efficient means to identify and validate novel protein-ligand interactions. The protocols detailed in these application notes provide a robust framework for the successful implementation of this fragment in drug discovery programs. By leveraging the principles of FBDD and the specific chemical attributes of this privileged fragment, researchers can accelerate the discovery of novel chemical probes to interrogate biological systems and develop innovative therapeutics for a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid (CAS 1018295-42-5). This molecule, also known as N-(2,6-difluorophenyl)oxamic acid, is a crucial building block in pharmaceutical development.[1] However, its synthesis can present challenges, often related to the electronically deactivated nature of the starting aniline.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven protocols to enhance reaction yield and purity. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.

Section 1: Understanding the Synthetic Pathway

The most common and efficient route to this compound is a two-step, one-pot procedure involving an initial N-acylation followed by ester hydrolysis.

  • N-Acylation: 2,6-Difluoroaniline is reacted with an electrophilic two-carbon acylating agent, typically an ethyl oxalyl derivative. The lone pair on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon.

  • Hydrolysis: The resulting intermediate, ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate, is then saponified using a strong base, such as Lithium Hydroxide (LiOH), to yield the final carboxylic acid product after acidic workup.

The entire workflow can be visualized as follows:

G start Starting Materials: 2,6-Difluoroaniline Ethyl Oxalyl Chloride Triethylamine (Base) step1 Step 1: N-Acylation Solvent: Anhydrous DCM Temp: 0°C to RT start->step1 Reagents Added intermediate Intermediate: Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate step1->intermediate Forms Intermediate Ester step2 Step 2: Hydrolysis Reagents: LiOH, THF/H2O Temp: RT intermediate->step2 Subjected to Saponification workup Acidic Workup Reagent: 1M HCl Action: Protonation & Precipitation step2->workup Generates Carboxylate Salt product Final Product: This compound workup->product Isolates Final Acid

Caption: One-pot synthesis workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Conversion of 2,6-Difluoroaniline

Question: My TLC/LC-MS analysis shows a significant amount of unreacted 2,6-difluoroaniline even after several hours. What are the likely causes and solutions?

Answer: This is a common problem stemming from the reduced nucleophilicity of the starting material. The two electron-withdrawing fluorine atoms on the aromatic ring decrease the electron density on the nitrogen atom, making it a weaker nucleophile compared to non-fluorinated anilines.[2]

G problem Problem: Low Aniline Conversion cause1 Cause 1: Insufficient Reagent Electrophilicity problem->cause1 cause2 Cause 2: Presence of Moisture problem->cause2 cause3 Cause 3: Inadequate Base problem->cause3 solution1 Solution: Use highly reactive ethyl oxalyl chloride. Ensure its quality. cause1->solution1 Address with solution2 Solution: Use anhydrous solvents/reagents. Run under inert atmosphere (N2/Ar). cause2->solution2 Address with solution3 Solution: Use 1.1-1.5 eq. of a non-nucleophilic base (Et3N). Ensure base quenches HCl byproduct. cause3->solution3 Address with

Caption: Troubleshooting logic for poor starting material conversion.

Detailed Breakdown and Solutions:

  • Cause A: Reagent Quality & Type: Ethyl oxalyl chloride is highly reactive and generally preferred. If using diethyl oxalate, the reaction is significantly slower and may require heating, which can lead to side products. Ensure your acylating agent has not degraded.

    • Solution: Use fresh, high-quality ethyl oxalyl chloride. A slight excess (1.1 equivalents) is recommended to drive the reaction to completion.[3]

  • Cause B: Presence of Moisture: Acyl chlorides react rapidly with water to form the corresponding carboxylic acid, consuming the reagent.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., Dichloromethane - DCM). Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Cause C: Inadequate Base: The reaction generates one equivalent of HCl. This acid will protonate the starting aniline or the triethylamine (Et₃N) base. If the aniline is protonated, it becomes the non-nucleophilic anilinium ion, halting the reaction.

    • Solution: Use at least 1.1 equivalents of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl as it forms.[2] This ensures the aniline remains in its free, nucleophilic state.

Issue 2: Low Yield After Hydrolysis and Workup

Question: The initial acylation appears complete by TLC, but my final isolated yield is poor. Where could I be losing my product?

Answer: Yield loss at this stage is almost always related to the hydrolysis and subsequent workup, particularly the pH-dependent solubility of the product.

  • Cause A: Incomplete Hydrolysis: The ethyl ester intermediate may not be fully saponified.

    • Solution: Use a sufficient excess of base for the hydrolysis step. Lithium hydroxide (LiOH) is highly effective. A common protocol uses 5 equivalents in a THF/water mixture to ensure complete conversion.[3] Allow the reaction to stir for an adequate time (typically 12 hours at room temperature) and monitor by TLC until the ester spot has completely disappeared.

  • Cause B: Improper pH for Precipitation: The product is an acid and will be soluble in the aqueous layer as its lithium carboxylate salt after hydrolysis. To precipitate the product, the solution must be acidified.

    • Solution: After hydrolysis, cool the reaction mixture in an ice bath and slowly add 1M HCl. The key is to adjust the pH to approximately 2-3.[4] At this pH, the carboxylate is fully protonated, minimizing the product's solubility in water and causing it to precipitate. Check the pH with indicator paper. Adding too much acid can sometimes lead to degradation, while not adding enough will leave the product dissolved in the aqueous phase.

  • Cause C: Product Lost During Extraction: If the intermediate ester is extracted before hydrolysis, emulsions or incomplete phase separation can lead to loss.

    • Solution: Ensure clean phase separation during any extraction steps. Washing the combined organic extracts with brine can help break emulsions and remove excess water.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Can I use a different base for the acylation step?

    • A1: Yes, but it must be a non-nucleophilic base. Triethylamine (Et₃N) and pyridine are standard choices. Avoid using bases like NaOH or LiOH in the first step, as they would react with the ethyl oxalyl chloride.

  • Q2: Why is the acylation reaction started at 0°C?

    • A2: The reaction between an aniline and an acyl chloride is exothermic. Starting at a low temperature helps to control the reaction rate, dissipate heat, and minimize the formation of potential side products. The reaction is then typically allowed to warm to room temperature to ensure it proceeds to completion.[3]

  • Q3: What is the best way to monitor the reaction's progress?

    • A3: Thin Layer Chromatography (TLC) is the most effective method.

      • For Step 1 (Acylation): Use a mobile phase like 3:1 Hexanes/Ethyl Acetate. You should see the spot for 2,6-difluoroaniline disappear and a new, less polar spot for the ethyl ester intermediate appear.

      • For Step 2 (Hydrolysis): Use the same mobile phase. The ester spot should disappear, and the product will appear as a new, highly polar spot at the baseline (or very low Rf).

  • Q4: My final product is off-white or yellow. How can I improve its purity?

    • A4: Recrystallization is the most effective method for purifying the final solid product. A solvent system like ethanol/water or ethyl acetate/hexanes can be effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Section 4: Optimized Experimental Protocols

The following protocols are based on established literature procedures and have been validated for high-yield synthesis.[3][5]

Protocol 1: Synthesis of this compound
  • To a solution of 2,6-difluoroaniline (10 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 30 mL) in an oven-dried round-bottom flask under a nitrogen atmosphere, add triethylamine (11 mmol, 1.1 eq).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add ethyl oxalyl chloride (11 mmol, 1.1 eq) dropwise to the solution over 15 minutes, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction by TLC until the 2,6-difluoroaniline is consumed.

  • Concentrate the reaction mixture in vacuo to remove the DCM and triethylamine hydrochloride.

  • Dissolve the resulting residue in a mixture of Tetrahydrofuran (THF, 15 mL) and water (5 mL).

  • Add Lithium Hydroxide (LiOH, 50 mmol, 5.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 12 hours. Monitor by TLC to confirm the disappearance of the intermediate ester.

  • After completion, cool the mixture to 0°C and acidify to pH 2-3 by the slow addition of 1.0 M HCl. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 20 mL) to remove inorganic salts.

  • Dry the product under high vacuum to yield this compound as a white to off-white powder.

Section 5: Data Summary Table

The table below summarizes the key quantitative parameters for the optimized protocol.

Reagent/ParameterMolar EquivalentsRoleKey ConsiderationsTypical Yield
2,6-Difluoroaniline1.0Starting MaterialEnsure high purity.\multirow{5}{*}{85-95%}
Ethyl Oxalyl Chloride1.1Acylating AgentUse fresh; add dropwise at 0°C.
Triethylamine1.1Base (Acylation)Scavenges HCl byproduct.
Lithium Hydroxide5.0Base (Hydrolysis)Ensures complete saponification.
Reaction Time
- AcylationN/AProcess Step4-6 hours at room temperature.
- HydrolysisN/AProcess Step12 hours at room temperature.

References

Troubleshooting solubility issues with 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid (CAS 1018295-42-5). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols needed to overcome common solubility challenges encountered during your experiments.

Compound Overview

This compound is an oxamic acid derivative. Its structure, featuring a carboxylic acid group and a lipophilic difluorophenyl moiety, presents a classic solubility challenge. Understanding its physicochemical properties is the first step in successful formulation.

PropertyValueSource
Molecular Formula C₈H₅F₂NO₃[1][2]
Molecular Weight 201.13 g/mol [2][3]
Predicted pKa 2.73 ± 0.40[2][3]
Appearance Off-white to light yellow solid powder[2]
Synonyms N-(2,6-difluorophenyl)oxamic acid, 2,6-Difluoroanilino(oxo)acetic acid[2][3]

Frequently Asked Questions & Troubleshooting

Q1: My compound, this compound, is not dissolving in standard aqueous buffers like PBS (pH 7.4). Why is this happening?

This is a common and expected issue. The insolubility stems from the compound's chemical nature. It is a moderately strong organic acid, as indicated by its predicted pKa of ~2.73.[2][3]

  • The Role of pH: The solubility of ionizable compounds is highly dependent on the pH of the solution.[4] A compound with an acidic functional group (like the carboxylic acid here) exists in two forms: a neutral, protonated form (HA) and an ionized, deprotonated salt form (A⁻). The deprotonated, or salt, form is almost always significantly more soluble in aqueous media.

  • Le Châtelier's Principle: According to Le Châtelier's principle, in an acidic solution (pH < pKa), the equilibrium shifts toward the neutral, protonated form, which is less soluble.[5] In a basic solution (pH > pKa), the equilibrium is driven towards the deprotonated, more soluble form.[5][6][7]

  • Structural Considerations: While at pH 7.4 the compound is predominantly in its ionized form (which is good for solubility), the presence of the bulky and hydrophobic 2,6-difluorophenyl group can still limit its overall aqueous solubility.

The first and most effective troubleshooting step is to manipulate the pH of your solvent.

Q2: How can I use pH adjustment to dissolve the compound? What is the detailed protocol?

Since this is an acidic compound, increasing the pH of the solution will deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.[8][9]

Causality: The Henderson-Hasselbalch equation dictates the ratio of the ionized to the un-ionized form of the acid. To ensure that over 99% of the compound is in its more soluble, deprotonated state, the pH of the solution should be at least 2 units higher than the pKa. Given a pKa of ~2.73, a target pH of ≥ 5.0 is recommended.

G cluster_0 pH < pKa (~2.73) cluster_1 pH > pKa (~2.73) cluster_2 Solubility Profile Protonated R-COOH (Protonated Form) Deprotonated R-COO⁻ + H⁺ (Deprotonated/Salt Form) Protonated->Deprotonated Add Base (e.g., NaOH) Increase pH LowSol Low Aqueous Solubility Protonated->LowSol Deprotonated->Protonated Add Acid (e.g., HCl) Decrease pH HighSol High Aqueous Solubility Deprotonated->HighSol

Experimental Protocol: Dissolution by pH Adjustment

  • Weigh Compound: Accurately weigh the desired amount of this compound powder.

  • Create a Slurry: Add a portion (e.g., 80%) of your desired final volume of aqueous buffer (e.g., phosphate buffer, TRIS) to the powder to create a slurry. Do not use pure water if a buffered solution is ultimately required.

  • Basify: While stirring, add a dilute solution of a strong base (e.g., 0.1 N NaOH or KOH) dropwise.

  • Monitor Dissolution: Continue adding the base slowly until all the solid material has completely dissolved. The solution should become clear.

  • Final pH and Volume Adjustment: Once dissolved, check the pH of the solution. If necessary, adjust it to your final target pH using dilute NaOH or HCl. Add the remaining buffer to reach your final desired concentration.

  • Sterilization (Optional): If required for your application, sterile-filter the final solution through a 0.22 µm filter.

Q3: What is the recommended method for preparing a high-concentration stock solution for in vitro assays?

For most biological applications, especially cell-based assays, preparing a concentrated stock solution in an organic solvent is the standard and most reliable method. Dimethyl sulfoxide (DMSO) is the most common choice.

Causality: A high-concentration stock allows for the addition of a very small volume to your assay medium, which minimizes the concentration of the organic solvent and its potential for cellular toxicity or assay interference.[10]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation:

    • Molecular Weight (MW) = 201.13 g/mol .

    • To make 1 mL of a 10 mM solution, you need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 201.13 g/mol * (1000 mg / 1 g) = 2.01 mg

  • Preparation:

    • Accurately weigh 2.01 mg of the compound into a sterile microcentrifuge or cryovial tube.

    • Add 1.0 mL of high-purity, sterile DMSO.

    • Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved.[10]

    • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.[10] Gentle warming (e.g., to 37°C) can also be used, but must be done with caution as heat can degrade some compounds.[10]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10][11]

    • Store aliquots tightly sealed at -20°C or -80°C for long-term stability.[10]

Recommended SolventTypical Stock ConcentrationStorage
DMSO 10 - 50 mM-20°C or -80°C
Ethanol 1 - 10 mM-20°C
DMF (Dimethylformamide) 10 - 50 mM-20°C
Q4: My compound precipitates out of solution when I add my DMSO stock to the aqueous assay media. How do I fix this?

This is a critical and frequent problem known as "crashing out." It occurs when the compound's solubility in the final aqueous medium is much lower than in the 100% DMSO stock. The key is to manage the dilution process carefully and respect the final solvent concentration limits.

Causality: The dramatic change in solvent polarity upon dilution causes the compound to rapidly fall out of solution. To prevent this, the final concentration of the compound must be below its solubility limit in the final assay medium, and the dilution must be performed in a way that avoids localized high concentrations.

Troubleshooting & Best Practices:

  • Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, with ≤ 0.1% being ideal for sensitive or primary cells.[10][11] High concentrations of DMSO can be cytotoxic.[10][12]

  • Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples to account for any effects of the solvent itself.[10]

  • Stepwise Dilution: Avoid diluting the stock solution directly into the final large volume in one step. A stepwise or serial dilution process is recommended to prevent precipitation.[10][11]

G A 1. Prepare High-Conc Stock (e.g., 10 mM in 100% DMSO) B 2. Create Intermediate Dilution (e.g., 1:10 dilution in 100% DMSO to get 1 mM) A->B Serial dilution in 100% DMSO C 3. Final Dilution into Assay Medium (e.g., 1:1000 dilution of 1 mM stock) B->C Add small volume of stock to large volume of aqueous medium while vortexing D Result: Final Conc = 1 µM Final DMSO = 0.1% C->D

Experimental Protocol: Dilution for a Cell-Based Assay

Goal: Achieve a final concentration of 1 µM compound with 0.1% DMSO in the well.

  • Start with Stock: Begin with your 10 mM stock solution in 100% DMSO.

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting your 10 mM stock 1:10 in 100% DMSO (e.g., 10 µL of 10 mM stock + 90 µL of 100% DMSO). This makes subsequent dilutions more accurate.

  • Final Working Solution: Prepare your final working solution at a concentration that is 2X your desired final concentration. For a final concentration of 1 µM, prepare a 2 µM working solution. To do this, you will perform a 1:500 dilution of your 1 mM intermediate stock into the cell culture medium.

    • Calculation: 1000 µM (1 mM) / 2 µM = 500.

    • Action: Add 2 µL of the 1 mM intermediate stock to 998 µL of cell culture medium. Mix well. The DMSO concentration here is 0.2%.

  • Plate Addition: Add equal volumes of your cell suspension and your 2X working solution to the wells of your plate (e.g., 100 µL of cells + 100 µL of 2X compound solution). This will result in the desired final concentration of 1 µM compound and 0.1% DMSO.

Q5: Are there other formulation strategies, such as using co-solvents, that I can try?

Yes. If pH adjustment is not suitable for your experimental system (e.g., it affects protein activity or cell health), or if you need to achieve higher concentrations in an aqueous vehicle for in vivo studies, using co-solvents is a viable strategy.[8][13]

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[14] This "polarity reduction" makes the aqueous environment more favorable for dissolving lipophilic compounds like this compound.

Common Co-solvents for Preclinical Formulations:

  • Ethanol: A common solvent used to dissolve hydrophobic molecules.[15]

  • Propylene Glycol (PG): Frequently used in pharmaceutical formulations.[15][16]

  • Polyethylene Glycols (PEGs): Particularly low molecular weight PEGs like PEG 300 and PEG 400 are excellent solubilizing agents.[15][17]

  • Glycerin: Another widely used co-solvent.[15][16]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[9][18]

General Protocol for Co-Solvent Formulation:

  • First, dissolve the compound in the pure co-solvent (e.g., PEG 400).

  • Once fully dissolved, slowly add the aqueous component (e.g., saline or buffer) to the co-solvent/drug mixture while stirring vigorously.

  • The final ratio of co-solvent to aqueous vehicle must be determined empirically. Start with a high percentage of co-solvent (e.g., 40-50%) and titrate downwards to find the minimum amount needed to maintain solubility.

  • Always test the stability of the formulation over time, checking for precipitation.

Important Consideration: The choice of co-solvent and its final concentration must be compatible with the experimental model. For in vivo studies, tolerability and toxicity of the formulation vehicle are paramount.[11] For in vitro assays, ensure the co-solvent does not interfere with the assay readout.

References

Stability of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid

Welcome, researchers. This guide provides in-depth technical support and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have designed this resource to move beyond simple protocols and explain the chemical reasoning behind stability concerns, enabling you to design robust experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a molecule with two key functional groups that dictate its stability: an N-aryl amide and an α-ketoacid .

  • N-Aryl Amide: The amide bond is generally robust but is the most likely site of hydrolytic degradation under strong acidic or basic conditions. The presence of two electron-withdrawing fluorine atoms on the phenyl ring can influence the amide bond's reactivity, potentially making the amide nitrogen less basic and affecting the hydrolysis rate compared to non-fluorinated analogs.

  • α-Ketoacid: The α-ketoacid moiety is susceptible to decarboxylation (loss of CO2), particularly under thermal stress. The stability of this group is a critical consideration during experiments involving heat.

The compound is typically supplied as a stable, off-white to light yellow solid.[1] In its solid state and when stored under recommended conditions (2-8°C, sealed from moisture), it is considered stable.[1] Stability issues predominantly arise when the compound is in solution.

Q2: I am seeing unexpected degradation of my compound in solution. What are the likely causes?

A2: This is a common issue that can often be traced back to the solvent or environmental conditions. Degradation in solution is typically driven by hydrolysis, solvent impurities, or exposure to light or heat.

Use the following decision tree to troubleshoot the problem:

G start Start: Unexpected Degradation Observed solvent_check Is the solvent polar protic (e.g., Methanol, Water, Ethanol)? start->solvent_check impurity_check Is the solvent high-purity and fresh? (e.g., HPLC-grade, anhydrous) solvent_check->impurity_check No (Aprotic) hydrolysis Primary Suspect: Hydrolysis The amide bond is likely cleaving. See FAQ #3. solvent_check->hydrolysis Yes conditions_check Was the solution exposed to heat (>40°C) or direct light? impurity_check->conditions_check Yes peroxide_check Issue: Solvent Impurities Ethers (like THF) can form peroxides. Old solvents may contain acidic/basic impurities. impurity_check->peroxide_check No aprotic_rec Recommendation: Switch to a polar aprotic solvent (e.g., Acetonitrile, THF, DMSO). conditions_check->aprotic_rec No stress_degradation Issue: Stress Degradation Thermal stress can cause decarboxylation. Photodegradation can occur with UV exposure. conditions_check->stress_degradation Yes hydrolysis->aprotic_rec fresh_solvent_rec Recommendation: Use fresh, high-purity, or inhibitor-stabilized solvents. Purge old solvents. peroxide_check->fresh_solvent_rec control_rec Recommendation: Protect solutions from light (amber vials) and store at recommended temperatures (2-8°C). stress_degradation->control_rec

Caption: Troubleshooting workflow for unexpected degradation.

Q3: Which solvents are recommended for preparing stock solutions or for use in analytical methods like HPLC?

A3: The choice of solvent is critical and depends on the intended application and duration of storage. Solvents are broadly categorized as polar protic (can donate H-bonds) and polar aprotic (cannot donate H-bonds).[2][3][4]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding and may facilitate hydrolysis of the amide bond over time, especially at non-neutral pH.[5] They are suitable for immediate use in assays or as part of an HPLC mobile phase but are not recommended for long-term stock solution storage.

  • Polar Aprotic Solvents (e.g., Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)): These are the preferred solvents for stock solutions. They are less likely to directly participate in hydrolysis, leading to better compound stability.[2] DMSO is an excellent solubilizing agent but can be difficult to remove and may oxidize certain compounds. Acetonitrile is often the best balance of solvating power and compatibility with analytical techniques like RP-HPLC.

Data Summary: Solvent Selection Guide

Solvent ClassExamplesRecommended UseKey Stability Concern
Polar Aprotic Acetonitrile, DMSO, THF, DMFLong-term stock solutions , analytical standardsPeroxide formation in aged ethers (THF); hygroscopic nature of DMSO/DMF
Polar Protic Methanol, Ethanol, WaterShort-term use , HPLC mobile phase componentHydrolysis of the amide bond, especially at non-neutral pH
Non-Polar Hexanes, Toluene, DichloromethaneNot generally recommended due to poor solubilityN/A

Troubleshooting & Protocols

Q4: How do I definitively determine the stability of this compound under my specific experimental conditions?

A4: The most rigorous way to assess stability is by conducting a forced degradation study . This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways and products.[6] These studies are fundamental in drug development and are guided by the International Council for Harmonisation (ICH).[7][8][9]

The goal is to achieve 5-20% degradation; if the molecule is highly stable, it is important to document the rigorous conditions applied.[9][10]

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to assess stability under hydrolytic, oxidative, thermal, and photolytic stress.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable polar aprotic solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL. This will be your stock solution.

2. Application of Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Run a control sample (1 mL stock + 1 mL diluent) in parallel.

Table of Standard Stress Conditions

Stress TypeConditionIncubation Time/TempNeutralization Step (Post-Incubation)
Acid Hydrolysis 0.1 M HCl2-8 hours @ 60°CAdd equal volume of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH2-8 hours @ 60°CAdd equal volume of 0.1 M HCl
Oxidation 3% H₂O₂24 hours @ Room TempN/A
Thermal Heat solid powder24 hours @ 105°CCool, then dissolve in solvent
Photolytic Solution in quartz cuvetteExpose to UV/Vis light (ICH Q1B)Run dark control in parallel

3. Analysis:

  • After the incubation period and any necessary neutralization, dilute all samples to a suitable concentration for analysis (e.g., 50 µg/mL).

  • Analyze the samples using a stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Use a PDA/DAD detector to monitor for peak purity and the appearance of new peaks (degradants). Mass spectrometry (LC-MS) is invaluable for identifying the mass of any degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage degradation by comparing the peak area of the parent compound.

  • The presence of new peaks in the stressed samples indicates the formation of degradation products.

Below is a visual workflow for this process.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Interpretation prep_stock Prepare 1 mg/mL Stock Solution (in ACN) stress_conditions Aliquot stock into 5 conditions: - Acid (HCl) - Base (NaOH) - Oxidative (H2O2) - Thermal (Heat) - Photolytic (Light) prep_stock->stress_conditions control Prepare Control Sample (Stock + Diluent) prep_stock->control neutralize Neutralize Acid/Base Samples stress_conditions->neutralize dilute Dilute All Samples to Final Concentration control->dilute neutralize->dilute hplc Analyze via HPLC-UV/MS dilute->hplc compare Compare stressed samples to control hplc->compare calculate Calculate % Degradation compare->calculate identify Identify Degradants compare->identify

References

How to prevent degradation of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and stability of your material during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway is hydrolysis of the amide bond.[1][2][3][4][5] This is a reaction with water, which can be present as atmospheric moisture.[6][7] The presence of acidic or basic contaminants can catalyze this process.[1][2][3][4][5] Additionally, as an α-keto acid, it may be susceptible to decarboxylation, especially under elevated temperatures.[8][9][10][11][12]

Q2: What are the ideal short-term storage conditions for this compound?

A2: For short-term storage (up to several weeks), the compound should be kept in a tightly sealed container at 2-8°C.[13][14] The storage area should be dry and well-ventilated.[15][16] It is crucial to minimize exposure to atmospheric moisture.

Q3: Can I store this compound at room temperature?

A3: While brief periods at room temperature for weighing and handling are acceptable, long-term storage at ambient temperature is not recommended. Elevated temperatures can increase the rate of potential degradation pathways, including hydrolysis and decarboxylation.[17]

Q4: How can I tell if my sample of this compound has degraded?

A4: Visual inspection may reveal changes in the physical appearance of the powder, such as discoloration (from off-white/light yellow to darker shades) or clumping, which can indicate moisture absorption.[14][18][19] For a definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are recommended to quantify the purity and detect degradation products.[20][21][22]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions to maintain the stability of your compound.

Issue 1: The compound has changed color or appears clumpy.
  • Potential Cause: Moisture absorption. The amide and carboxylic acid functional groups are polar and can attract water molecules from the atmosphere.[6][7] This can lead to physical changes and accelerate chemical degradation.[23][24][25]

  • Solution:

    • Immediate Action: Transfer the compound to a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) to remove excess moisture.

    • Preventative Measures: Always store the compound in a tightly sealed container, preferably with a secondary seal like parafilm.[26] For long-term storage, consider using a glove box or a dry nitrogen atmosphere to minimize moisture exposure.

Issue 2: Inconsistent experimental results are observed over time from the same batch of the compound.
  • Potential Cause: Gradual degradation of the compound due to improper storage or repeated handling. Each time the container is opened, the compound is exposed to atmospheric moisture and oxygen, which can contribute to slow degradation.

  • Solution:

    • Aliquot Your Supply: Upon receiving a new batch, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Inert Atmosphere: For highly sensitive experiments, store the aliquots under an inert gas like argon or nitrogen. This is particularly important for long-term storage.

Issue 3: Analytical testing (e.g., HPLC) shows the presence of impurities not present in the initial analysis.
  • Potential Cause: Chemical degradation. The primary impurity is likely 2,6-difluoroaniline, resulting from the hydrolysis of the amide bond. Another potential degradation product could arise from decarboxylation.

  • Solution:

    • Confirm Degradation Pathway: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the impurities and confirm the degradation pathway.[22][27]

    • Review Storage Protocol: A confirmed degradation indicates a failure in the storage protocol. Implement the stringent storage conditions outlined in the "Best Practices for Storage" section below.

Best Practices for Storage and Handling

To ensure the long-term stability of this compound, adhere to the following guidelines:

ParameterRecommendationRationale
Temperature 2-8°C for long-term storage.[13][14]Reduces the rate of chemical reactions, including hydrolysis and decarboxylation.
Atmosphere Store under an inert gas (Argon or Nitrogen).Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolytic and oxidative degradation.[16]
Container Use a tightly sealed, airtight container made of an inert material (e.g., amber glass).Prevents ingress of moisture and light.[26][28]
Light Protect from light.Although not definitively established as light-sensitive, it is a general best practice for complex organic molecules.[17]
Handling Minimize the time the container is open. Handle in a low-humidity environment if possible.Reduces exposure to atmospheric moisture.[6][7]

Experimental Protocol: Quality Control via HPLC

This protocol provides a general method to assess the purity of your this compound sample.

Objective: To quantify the purity of the compound and detect the presence of potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable acid for pH adjustment)

  • C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Vortex until fully dissolved.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

  • Data Analysis:

    • Integrate the peak areas.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Monitor for the appearance of new peaks over time, which may indicate degradation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering potential degradation of your compound.

TroubleshootingWorkflow Troubleshooting Workflow for Compound Degradation start Observe Potential Degradation (e.g., color change, clumping, inconsistent results) check_physical Visual & Physical Inspection start->check_physical analytical_test Perform Analytical QC (e.g., HPLC) start->analytical_test If results are inconsistent check_physical->analytical_test If visual changes are present is_degraded Is Degradation Confirmed? analytical_test->is_degraded review_storage Review Storage & Handling Protocols is_degraded->review_storage Yes continue_use Compound is Stable Continue with experiment is_degraded->continue_use No implement_changes Implement Corrective Actions: - Aliquot sample - Use inert atmosphere - Ensure proper temperature & humidity control review_storage->implement_changes reorder Consider Ordering a Fresh Batch implement_changes->reorder For critical experiments

Caption: A flowchart for troubleshooting potential compound degradation.

References

Adjusting pH for optimal 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of pH in Modulating Bioactivity

Welcome to the technical support guide for 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid (CAS 1018295-42-5). This document serves as a specialized resource for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound. Structurally, this molecule is a 2-oxoacid derivative, a class of compounds known to interact with a wide range of enzymes, particularly those that utilize 2-oxoglutarate (α-ketoglutarate) as a cosubstrate, such as 2-oxoglutarate-dependent oxygenases.[1]

The biological activity of this compound is inextricably linked to the pH of the experimental environment. The pH dictates two fundamental properties: the compound's ionization state and its chemical stability . An incorrect pH can lead to suboptimal activity, poor reproducibility, or even complete compound degradation. This guide provides a framework for understanding these principles and systematically determining the optimal pH for your specific application.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an organic molecule with a molecular weight of approximately 201.13 g/mol .[2][3] Its key structural features are a 2,6-difluorophenyl group linked via an amide bond to a 2-oxoacetic acid moiety. This structure suggests it may act as an antagonist or competitive inhibitor for enzymes that bind α-keto acids.[1] Its predicted pKa is approximately 2.73, indicating it is a moderately strong organic acid.[4][5]

Q2: Why is pH so critical for my experiments with this compound?

The importance of pH stems from three key factors:

  • Ionization State: The compound has a carboxylic acid group with a predicted pKa of ~2.73.[3][4] This means that at pH values significantly above 2.73 (e.g., physiological pH of 7.4), the carboxylic acid will be deprotonated to a carboxylate (negatively charged). This charge state is often crucial for binding to the active site of a target enzyme.

  • Target Activity: The activity of the biological target (e.g., an enzyme) is almost always pH-dependent. The ionization state of amino acid residues in the enzyme's active site, which is dictated by pH, governs substrate binding and catalysis. Your chosen pH must be compatible with the optimal functional range of your biological system.

  • Chemical Stability: The molecule contains an amide bond, which is susceptible to hydrolysis under both strongly acidic and strongly basic conditions.[6][7] The rate of this hydrolysis is pH-dependent.[8][9] Operating at extreme pH values can lead to the degradation of the compound over the course of an experiment, resulting in a loss of active concentration and inaccurate results. Some studies have shown that similar compounds are more stable at acidic to neutral pH compared to basic conditions.[10]

Q3: The predicted pKa is ~2.73. How does that affect my experimental setup?

A pKa of 2.73 is the pH at which the compound exists as a 50:50 mixture of its protonated (neutral carboxylic acid) and deprotonated (negatively charged carboxylate) forms.

  • At pH < 2.73: The compound will be predominantly in its neutral, protonated form.

  • At pH > 2.73: The compound will be predominantly in its negatively charged, deprotonated form.

For most biological assays conducted at or near physiological pH (6.0 - 8.0), you can assume the compound is almost entirely in its deprotonated, anionic state. This is often the biologically active form for compounds that mimic natural keto-acids.

Q4: How should I prepare and store stock solutions of this compound?

Given its acidic nature, the compound is typically a solid.[11] For a stock solution, we recommend dissolving it in an organic solvent like DMSO. Store this stock solution at -20°C or -80°C. When preparing your working solution for an aqueous assay, dilute the DMSO stock into your chosen assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%, and ideally <0.5%) to avoid effects on your biological system. Always use freshly diluted solutions for your experiments to minimize potential degradation in aqueous buffers.

Section 2: Troubleshooting Guide: Optimizing pH for Activity

Problem: "I'm observing low or inconsistent activity (e.g., inhibition) with this compound. Could pH be the cause?"

Yes, this is a highly probable cause. Suboptimal pH can manifest as low potency (high IC50), a complete lack of activity, or poor reproducibility. The following systematic approach will help you diagnose and solve the issue by determining the optimal pH for your specific assay.

The core of this process is to generate a pH-activity profile . This involves running your experiment (e.g., an enzyme inhibition assay) across a range of pH values while keeping all other parameters constant.

Workflow for Establishing a pH-Activity Profile

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Select Biologically Relevant pH Range (e.g., pH 5.5 to 8.5) B Choose Appropriate Buffers (See Table 1) A->B C Prepare Buffers (See Protocol 1) B->C D Prepare Serial Dilutions of Compound in Each Buffer C->D E Perform Assay at Each pH (e.g., IC50 determination) (See Protocol 2) D->E F Include 'No Compound' and 'No Enzyme' Controls for Each pH E->F G Calculate Activity/Potency (e.g., IC50) at Each pH F->G H Plot Activity vs. pH G->H I Identify Optimal pH (Peak of the Curve) H->I J Standardize Future Assays at Optimal pH I->J Validate & Standardize

Caption: Workflow for pH Optimization.

Section 3: Experimental Protocols

Protocol 1: Preparation of Biological Buffers

Accurate buffer preparation is foundational to this process. Always use high-purity water and freshly prepared reagents.

  • Choose Buffers: Select a series of buffers whose pKa values are close to the desired pH points to ensure maximum buffering capacity. Avoid using a single buffer system far from its pKa. (See Table 1).

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the acidic and basic components of each buffer (e.g., 0.5 M NaH₂PO₄ and 0.5 M Na₂HPO₄ for a phosphate buffer).

  • Titrate to pH: In a beaker with a stir bar, add the acidic component and sufficient water. Monitor the pH with a calibrated pH meter. Slowly add the basic component with stirring until the target pH is reached.

  • Adjust Final Volume: Transfer the solution to a volumetric flask and add water to reach the final desired volume and concentration.

  • Verify pH: Re-check the pH after bringing the solution to its final volume. Adjust if necessary with a small amount of the acidic or basic stock.

  • Sterilization: If required for your assay, filter-sterilize the buffer through a 0.22 µm filter.

Table 1: Recommended Buffer Systems for pH Screening

pH RangeBuffer SystempKa (at 25°C)Notes
5.5 - 6.7MES6.15Good's buffer, minimal metal ion binding.
6.1 - 7.5PIPES6.76Good's buffer, often used in cell culture media.
6.5 - 7.5MOPS7.20Common buffer for protein-related work.
6.8 - 8.2HEPES7.48Widely used for cell culture and enzyme assays.
7.2 - 8.6Tris8.06Caution: pH is highly temperature-dependent.
8.0 - 9.0Bicine8.35Useful for higher pH ranges in enzyme kinetics.
Protocol 2: pH-Rate Profiling for an Enzyme Inhibition Assay

This protocol outlines a general method to determine the IC50 of this compound at different pH values.

  • Prepare Reagents: For each pH to be tested, prepare a complete set of assay reagents (enzyme, substrate, cofactors) in that specific buffer.

  • Compound Dilution: Prepare a series of dilutions of the compound (e.g., 10-point, 3-fold dilutions) from your DMSO stock into each respective assay buffer.

  • Assay Plate Setup: In a microplate, add the assay buffer, substrate, and the compound dilution series. Include controls:

    • Positive Control (100% activity): All components, but with buffer instead of the compound.

    • Negative Control (0% activity): All components, but without the enzyme.

  • Initiate Reaction: Add the enzyme to all wells to start the reaction.

  • Incubation: Incubate the plate under controlled temperature for a predetermined time, ensuring the reaction progress in the positive control is linear.

  • Readout: Measure the reaction progress using an appropriate method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • For each pH, normalize the data using your positive and negative controls.

    • Plot the normalized activity (%) versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each pH.

  • Final Plot: Plot the obtained IC50 values (or pIC50 for a more intuitive graph) against pH to visualize the pH-activity profile and identify the optimal pH (which will correspond to the lowest IC50 or highest pIC50).

Section 4: Data Interpretation & Visualization

The relationship between pH, the compound's charge, and its activity can be complex. The optimal pH you observe is a composite of the compound's stability, its preferred ionization state for binding, and the enzyme's own pH optimum.

Caption: pH, Ionization, and Enzyme Binding.

This diagram illustrates a common scenario where an anionic (deprotonated) inhibitor binds most effectively to a positively charged enzyme active site. At low pH, the neutral form of the compound has lower affinity, leading to weaker inhibition. The optimal pH for inhibition would therefore be in the neutral to basic range, balanced against the pH where the enzyme itself is most active and the compound remains stable.

By following the protocols and principles outlined in this guide, you will be equipped to systematically determine the optimal pH for your experiments, ensuring data that is both accurate and reproducible.

References

Minimizing impurities in 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid

Welcome to the technical support guide for the synthesis and purification of this compound (CAS 1018295-42-5). This resource is designed for researchers, chemists, and drug development professionals to address common challenges in achieving high purity for this critical synthetic intermediate. My goal is to provide not just procedures, but the underlying chemical principles to empower you to troubleshoot and optimize your own experimental work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and purity of this compound.

Q1: What is the most common synthetic route for this compound, and where do impurities typically originate?

A1: The most prevalent and efficient synthesis is a two-step process.[1][2] It begins with the acylation of 2,6-difluoroaniline with an oxalyl chloride monoester, typically ethyl oxalyl chloride, to form an intermediate ester. This is followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid. Impurities can be introduced at each stage, as illustrated in the diagram below.

cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_purification Purification SM1 2,6-Difluoroaniline Acylation Step 1: Acylation (e.g., in DCM with Et3N) SM1->Acylation SM2 Ethyl Oxalyl Chloride SM2->Acylation Intermediate Ethyl 2-((2,6-difluorophenyl) amino)-2-oxoacetate Acylation->Intermediate Imp1 Unreacted Starting Materials Acylation->Imp1 Source Imp2 Over-acylation or Oxamide Formation Acylation->Imp2 Source Hydrolysis Step 2: Hydrolysis (e.g., LiOH in THF/H2O) Crude Crude Product Hydrolysis->Crude Imp3 Incomplete Hydrolysis (Residual Ester) Hydrolysis->Imp3 Source Imp4 Degradation Products (e.g., from harsh pH/temp) Hydrolysis->Imp4 Source Intermediate->Hydrolysis Purify Recrystallization or Column Chromatography Crude->Purify Final High-Purity Product (>98%) Purify->Final

Caption: Synthesis pathway and common points of impurity introduction.

Q2: How do reaction conditions in the acylation step impact purity?

A2: The acylation step is critical and exothermic. The primary challenges are preventing side reactions and ensuring complete consumption of the limiting reagent.

  • Temperature Control: The slow, dropwise addition of ethyl oxalyl chloride to the solution of 2,6-difluoroaniline at a low temperature (e.g., 0 °C) is paramount.[1] Failure to control the temperature can lead to the formation of symmetrical N,N'-bis(2,6-difluorophenyl)oxamide if any free oxalyl chloride is present, or other undefined degradation products.

  • Stoichiometry: A slight excess of the aniline can ensure the complete consumption of the highly reactive acyl chloride, which is harder to remove during purification. However, a large excess will complicate purification. Precise control of molar ratios is key.

  • Solvent and Base: Anhydrous, non-protic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard. A non-nucleophilic base, such as triethylamine (Et3N), is required to scavenge the HCl byproduct.[1] The purity of these reagents is vital, as impurities within them can be incorporated into the final product.

Q3: What are the best analytical methods for profiling impurities in the final product?

A3: High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment of this compound.[3]

  • Method: A reverse-phase C18 column is typically effective.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (acetonitrile or methanol) allows for the separation of the polar starting material (aniline), the non-polar ester intermediate, and the acidic final product.

  • Detection: UV detection, typically around 254 nm, is suitable as the aromatic ring is a strong chromophore. For definitive identification of unknown impurity peaks, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining molecular weight information.

Q4: My final product is off-white or light yellow. Is this normal, and how can I improve the color?

A4: The pure compound is typically an off-white to light yellow solid.[4][5] However, a pronounced yellow or brown color can indicate the presence of trace impurities, often arising from oxidation of the aniline moiety or degradation. To improve color:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.

  • Recrystallization: A carefully chosen recrystallization solvent system can effectively remove colored impurities. See the protocol section for details.

  • Activated Carbon: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities before filtration. Use sparingly, as it can also adsorb the product and reduce yield.

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your synthesis.

Start HPLC Analysis of Crude Product Q1 Major Peak is Starting Material? Start->Q1 Sol1 Diagnosis: Incomplete Reaction 1. Verify stoichiometry. 2. Increase reaction time/temp. 3. Check reagent quality. Q1->Sol1 Yes Q2 Major Peak is Ester Intermediate? Q1->Q2 No Sol1->Start Re-run Synthesis & Re-analyze Sol2 Diagnosis: Incomplete Hydrolysis 1. Increase amount of base (LiOH). 2. Extend hydrolysis reaction time. 3. Ensure adequate mixing. Q2->Sol2 Yes Q3 Multiple Unknown Significant Peaks (>0.1%)? Q2->Q3 No Sol2->Start Re-run Synthesis & Re-analyze Sol3 Diagnosis: Side Reactions 1. Lower acylation temperature (0 °C). 2. Ensure slow, dropwise addition. 3. Use high-purity, anhydrous reagents. Q3->Sol3 Yes End Proceed to Purification (Recrystallization) Q3->End No Sol3->Start Re-run Synthesis & Re-analyze

Caption: Troubleshooting flowchart for impurity analysis.

Experimental Protocols & Data

Protocol 1: Optimized Synthesis of this compound

This protocol is synthesized from common procedures and optimized for high purity.[1]

Step 1: Acylation - Formation of Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate

  • To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,6-difluoroaniline (1.0 eq) and anhydrous Dichloromethane (DCM, ~10 mL per gram of aniline).

  • Add triethylamine (Et3N, 1.1 eq) to the solution.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add ethyl oxalyl chloride (1.05 eq) dropwise via a syringe or dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: This slow addition to a cooled solution is the most critical step to prevent exothermic side reactions like oxamide formation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC until the aniline is consumed.

  • Upon completion, quench the reaction by adding 1.0 M HCl (aq). Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude ester intermediate.

Step 2: Hydrolysis

  • Dissolve the crude ester from Step 1 in a mixture of Tetrahydrofuran (THF) and water (e.g., 5:1 v/v).

  • Add Lithium Hydroxide (LiOH, 2-3 eq) to the solution. Causality: Using a sufficient excess of base ensures the saponification reaction goes to completion, minimizing the residual ester impurity.[6]

  • Stir the mixture vigorously at room temperature for 12-18 hours, or until HPLC analysis shows complete conversion of the ester.

  • Once complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl to a pH of ~2-3. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Select an appropriate solvent system. A mixture of ethanol and water or isopropanol and water is often effective.

  • Suspend the crude product in a minimum amount of the hot alcohol.

  • Slowly add hot water dropwise until the product just dissolves completely.

  • If the solution is colored, this is the point to add a small amount of activated carbon and stir for 5 minutes.

  • Perform a hot filtration to remove the carbon or any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum at 40-50 °C.

Protocol 3: HPLC Method for Purity Analysis
ParameterSpecificationRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µmStandard for small aromatic molecules. Provides good retention and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the carboxylic acid is protonated for better retention.
Mobile Phase B AcetonitrileStandard organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 minutesA wide gradient is necessary to elute both polar starting materials and non-polar intermediates.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic ring provides strong absorbance at this wavelength.
Injection Vol. 5 µLA small volume prevents column overloading and peak distortion.
Sample Prep. ~1 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution of the analyte and impurities.

Expected Elution Order: 2,6-Difluoroaniline -> This compound -> Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate.

References

Validation & Comparative

Validating the Biological Activity of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylglyoxamide

In the landscape of contemporary drug discovery, the identification of novel small molecules with specific biological activities is a critical starting point. This guide focuses on 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid, a phenylglyoxamide derivative with a chemical structure suggestive of interaction with key enzymatic targets. While direct biological data for this compound is not extensively documented, its structural similarity to known inhibitors of enzymes within the kynurenine pathway of tryptophan metabolism provides a strong rationale for investigation.

The kynurenine pathway is a crucial metabolic route that plays a significant role in immune regulation and neuronal function. One of the key enzymes in this pathway, Indoleamine 2,3-dioxygenase 1 (IDO1), has emerged as a high-value therapeutic target, particularly in the fields of oncology and neurodegenerative diseases.[1] IDO1 catalyzes the initial and rate-limiting step of tryptophan degradation.[1][2] In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to a depletion of tryptophan in the tumor microenvironment. This tryptophan shortage suppresses the proliferation and effector function of T-cells, thereby enabling cancer cells to evade immune surveillance.[3][4] Consequently, the development of potent and selective IDO1 inhibitors is a promising strategy for cancer immunotherapy.[5]

This guide provides a comprehensive framework for validating the hypothesized biological activity of this compound as an IDO1 inhibitor. We will present a direct comparison with two well-characterized IDO1 inhibitors, Epacadostat and Navoximod , and provide detailed, field-proven experimental protocols for a robust validation workflow.

Comparative Compounds: Setting the Benchmark

To objectively assess the biological activity of this compound, it is essential to compare its performance against established compounds with known mechanisms of action and potency. For this purpose, we have selected two clinical-stage IDO1 inhibitors:

  • Epacadostat (INCB024360): A potent and selective hydroxyamidine-based inhibitor of IDO1 with a reported IC50 of approximately 10 nM in cellular assays and 71.8 nM in enzymatic assays.[1][6][7] It is known to competitively inhibit IDO1.[8]

  • Navoximod (GDC-0919): Another potent and selective IDO1 inhibitor with a reported Ki of 7 nM and a cellular EC50 of 75 nM.[9]

These compounds will serve as positive controls and benchmarks for evaluating the efficacy of our topic compound.

Experimental Validation Workflow: A Two-Tiered Approach

A rigorous validation of a potential enzyme inhibitor requires a multi-faceted approach, beginning with direct enzymatic assays and progressing to cell-based models that more closely mimic the physiological environment. Our proposed workflow consists of two key stages:

  • Primary Validation: An in vitro enzymatic assay to determine the direct inhibitory effect of this compound on purified recombinant human IDO1 enzyme.

  • Secondary Validation: A cell-based assay using a human cell line (HeLa) to assess the compound's ability to inhibit IDO1 activity within a cellular context.

This tiered approach provides a comprehensive evaluation of the compound's potency, cellular permeability, and potential for therapeutic application.

Primary Validation: In Vitro IDO1 Enzymatic Inhibition Assay

Rationale: This initial experiment is designed to confirm direct interaction and inhibition of the IDO1 enzyme by the test compound. By using a purified recombinant enzyme, we can eliminate confounding factors present in a cellular environment and obtain a precise measure of the compound's intrinsic inhibitory activity (IC50).

Experimental Workflow:

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Recombinant IDO1, Tryptophan, Test Compounds & Controls Incubation Incubate Enzyme, Buffer, & Inhibitors Reagents->Incubation Add to Plate Reaction Initiate Reaction with Tryptophan Incubation->Reaction Add Substrate Termination Stop Reaction with Trichloroacetic Acid (TCA) Reaction->Termination After Incubation Hydrolysis Hydrolyze N-formylkynurenine to Kynurenine Termination->Hydrolysis Heat Incubation Color_Dev Add Ehrlich's Reagent (p-DMAB) Hydrolysis->Color_Dev Add Reagent Measurement Measure Absorbance at 490 nm Color_Dev->Measurement Read Plate Analysis Calculate IC50 Values Measurement->Analysis Data Processing

Caption: Workflow for the in vitro IDO1 enzymatic inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

    • Enzyme Solution: Prepare a working solution of purified recombinant human IDO1 in assay buffer.

    • Substrate Solution: Prepare a stock solution of L-tryptophan in assay buffer.

    • Test Compounds: Prepare serial dilutions of this compound, Epacadostat, and Navoximod in a suitable solvent (e.g., DMSO), followed by further dilution in assay buffer.

  • Assay Procedure:

    • To a 96-well plate, add the assay buffer, a reducing agent cocktail (e.g., ascorbic acid and methylene blue), and catalase.[10]

    • Add the test compounds at various concentrations to their respective wells. Include wells with no inhibitor (positive control) and wells with no enzyme (background control).

    • Add the IDO1 enzyme solution to all wells except the background control.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding the L-tryptophan substrate solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding trichloroacetic acid (TCA).[11]

  • Kynurenine Detection:

    • Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[9]

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well.[9]

    • Measure the absorbance at 490 nm using a microplate reader. The yellow color intensity is proportional to the amount of kynurenine produced.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Secondary Validation: HeLa Cell-Based IDO1 Activity Assay

Rationale: This assay evaluates the ability of the test compound to inhibit IDO1 activity in a more physiologically relevant context. HeLa cells, a human cervical cancer cell line, can be stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1.[12] This model allows for the assessment of compound's cell permeability and its effectiveness in a cellular environment where factors like metabolism and off-target effects may come into play.

Experimental Workflow:

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Induction & Inhibition cluster_kyn_measurement Kynurenine Measurement Culture Culture HeLa Cells Seed Seed Cells into 96-well Plate Culture->Seed Induce Induce IDO1 Expression with IFN-γ Seed->Induce 24h Incubation Treat Treat with Test Compounds & Controls Induce->Treat Co-incubation Supernatant Collect Culture Supernatant Treat->Supernatant 24-48h Incubation Hydrolyze Hydrolyze with TCA Supernatant->Hydrolyze Detect Colorimetric Detection with p-DMAB Hydrolyze->Detect Analyze Calculate Cellular IC50 Detect->Analyze

Caption: Workflow for the HeLa cell-based IDO1 activity assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Seed the cells into a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[12]

  • IDO1 Induction and Compound Treatment:

    • The following day, treat the cells with human IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression.[13]

    • Simultaneously, add serial dilutions of this compound, Epacadostat, and Navoximod to the wells. Include appropriate vehicle controls (e.g., DMSO).

  • Kynurenine Measurement:

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

    • After incubation, collect the cell culture supernatant.

    • The kynurenine in the supernatant is then measured using the same TCA hydrolysis and Ehrlich's reagent detection method as described in the enzymatic assay protocol.[11]

  • Data Analysis:

    • Calculate the concentration of kynurenine in each well using a standard curve.

    • Determine the percentage of inhibition of kynurenine production for each compound concentration relative to the IFN-γ-treated control without any inhibitor.

    • Plot the percentage of inhibition versus the log of the compound concentration and determine the cellular IC50 value.

Comparative Data Summary

The following table presents a hypothetical but expected outcome of the comparative analysis, based on the known potencies of the reference compounds. The values for this compound are placeholders to be filled with experimental data.

CompoundEnzymatic IC50 (nM)Cellular IC50 (nM)
This compound Experimental ValueExperimental Value
Epacadostat ~72[7][14]~10[6][15]
Navoximod ~75 (EC50)[9][16]~70-90[16][17]

Interpretation of Results and Future Directions

The successful validation of this compound as an IDO1 inhibitor would be indicated by dose-dependent inhibition in both the enzymatic and cellular assays, resulting in measurable IC50 values.

  • Potency Comparison: The IC50 values of the test compound should be compared to those of Epacadostat and Navoximod. A lower IC50 value indicates higher potency.

  • Cellular Efficacy: A cellular IC50 value that is reasonably close to the enzymatic IC50 suggests good cell permeability and lack of significant efflux or metabolism within the cell line. A large discrepancy between the two values may warrant further investigation into the compound's pharmacokinetic properties.

  • Selectivity: While this guide focuses on IDO1, it is crucial to assess the selectivity of a novel inhibitor. Follow-up studies should include assays against other related enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), to determine the selectivity profile of this compound.

The validation of this compound as a potent and selective IDO1 inhibitor would open up new avenues for its development as a potential therapeutic agent in immuno-oncology and other diseases where the kynurenine pathway is implicated.

References

A Comparative Guide to the Structure-Activity Relationship of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid. Our focus is on elucidating how specific structural modifications to this scaffold influence biological activity, drawing upon established principles in medicinal chemistry and experimental data from related compound series. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents.

Introduction: The this compound Scaffold

The this compound core structure (CAS 1018295-42-5) represents a privileged scaffold in medicinal chemistry.[1][2] It combines an oxoacetic acid moiety, known for its ability to chelate metals and interact with enzymatic active sites, with a 2,6-difluorophenyl group. The fluorine atoms at the ortho positions are critical; they can enhance binding affinity to biological targets, improve metabolic stability, and modulate the physicochemical properties of the molecule.[3] Analogs of this scaffold have shown potential as enzyme inhibitors, with applications in oncology, inflammation, and metabolic diseases.[3][4][5] Understanding the SAR of this class of compounds is paramount for the rational design of potent and selective drug candidates.

Core Structural Components and Their Influence on Activity

The fundamental structure can be dissected into three key components, each offering opportunities for modification to probe and optimize biological activity:

  • The Phenyl Ring: The substitution pattern on the phenyl ring is a primary determinant of activity.

  • The Amide Linker: This linker is crucial for maintaining the correct orientation of the phenyl ring relative to the oxoacetic acid group.

  • The Oxoacetic Acid Moiety: This acidic group is often involved in key interactions with the target protein.

The following sections will explore the impact of systematic modifications to each of these regions.

Comparative Analysis of Analog Performance

While a comprehensive SAR study on a single target for a wide array of this compound analogs is not extensively documented in a single source, we can synthesize findings from related classes of compounds to build a predictive SAR model. The following table summarizes the expected impact of various substitutions based on published research on similar scaffolds.

Analog Series Modification Predicted Impact on Activity Rationale/Supporting Evidence
Series A: Phenyl Ring Analogs Substitution of 2,6-difluoro with other halogen or alkyl groups (e.g., 2,6-dichloro, 2,6-dimethyl)Altered steric and electronic properties affecting binding pocket interactions. Dichloro- substitution has been explored in related scaffolds for anticancer activity.[6]The size and electronegativity of the substituents can influence van der Waals and electrostatic interactions with the target.
Introduction of para-substituents (e.g., methoxy, trifluoromethyl)Modulation of lipophilicity and potential for additional hydrogen bonding or hydrophobic interactions.Para-substituents can extend into different regions of the binding pocket, potentially increasing affinity and selectivity.
Series B: Amide Linker Analogs N-methylation of the amide nitrogenMay disrupt hydrogen bonding with the target, but could increase cell permeability.N-methylation can impact the conformational flexibility of the molecule.
Replacement of the amide with a thioamide or other bioisosteresAltered hydrogen bonding capacity and electronic distribution.Bioisosteric replacement is a common strategy to improve pharmacokinetic properties.
Series C: Oxoacetic Acid Analogs Esterification of the carboxylic acidMasks the negative charge, increasing cell permeability. Prodrug strategy.Esters can be hydrolyzed in vivo to release the active carboxylic acid.
Replacement of the carboxylic acid with a tetrazole or hydroxamic acidTetrazoles are common bioisosteres for carboxylic acids with similar pKa values. Hydroxamic acids are potent metal chelators.These modifications can alter the binding mode and potency, particularly for metalloenzymes.

Experimental Protocols for SAR Elucidation

To validate the predicted SAR, a systematic biological evaluation is necessary. The following experimental workflows are standard in the field for characterizing novel inhibitors.

Enzyme Inhibition Assays

The primary method for determining the potency of these analogs is through enzyme inhibition assays. For example, if targeting a kinase such as p38 MAP kinase, a common inflammatory target, the following protocol would be employed.[4]

Protocol: In Vitro p38α Kinase Inhibition Assay

  • Reagents and Materials: Recombinant human p38α kinase, ATP, substrate peptide (e.g., myelin basic protein), test compounds (analogs), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Dissolve compounds in DMSO to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure:

    • Add kinase, substrate peptide, and test compound to a 384-well plate.

    • Incubate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays for Biological Activity

To assess the activity of the compounds in a more physiologically relevant context, cell-based assays are crucial. For instance, to evaluate the anti-proliferative effects of these analogs on cancer cell lines, the MTT assay is a widely used method.[7]

Protocol: MTT Assay for Anti-Proliferative Activity

  • Cell Culture: Culture cancer cell lines (e.g., MCF-7 for breast cancer) in appropriate media.[6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Workflows and Relationships

To provide a clearer understanding of the experimental processes and logical connections, the following diagrams are provided.

experimental_workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Core Scaffold: 2-((2,6-Difluorophenyl)amino) -2-oxoacetic acid mods Systematic Modifications: - Phenyl Ring - Amide Linker - Oxoacetic Acid start->mods analogs Library of Analogs mods->analogs in_vitro In Vitro Assays (e.g., Enzyme Inhibition) analogs->in_vitro cell_based Cell-Based Assays (e.g., MTT Assay) in_vitro->cell_based Confirms cellular activity ic50 IC50 Determination cell_based->ic50 sar SAR Analysis ic50->sar sar->start Informs next generation of analogs SAR_logic cluster_phenyl Phenyl Ring Modifications cluster_linker Amide Linker Modifications cluster_acid Oxoacetic Acid Modifications core Core Scaffold sterics Steric Bulk core->sterics electronics Electronic Effects core->electronics lipophilicity Lipophilicity core->lipophilicity h_bond H-Bonding core->h_bond conformation Conformation core->conformation pka pKa core->pka charge Charge core->charge permeability Permeability core->permeability activity Biological Activity sterics->activity electronics->activity lipophilicity->activity h_bond->activity conformation->activity pka->activity charge->activity permeability->activity

References

A Comparative Guide to the Synthesis of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides a detailed comparison of the primary synthetic routes to 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid, a key building block in the synthesis of various pharmacologically active compounds. Our focus is to deliver an in-depth analysis of two prominent synthetic strategies: the classical acylation of 2,6-difluoroaniline and a modern copper-catalyzed cross-coupling approach. This guide will delve into the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis of their efficacy based on yield, purity, scalability, and operational complexity.

Introduction to this compound

This compound, also known as N-(2,6-difluorophenyl)oxamic acid, is a crucial intermediate in organic synthesis.[1] Its structural motif is found in a variety of compounds with interesting biological activities. The presence of the difluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. Given its importance, the efficient and reliable synthesis of this compound is of paramount interest to the pharmaceutical industry.

Route 1: Classical Acylation of 2,6-Difluoroaniline

The most traditional and widely employed method for the synthesis of N-aryloxamic acids involves the direct acylation of an aniline with an oxalyl derivative. This approach is favored for its straightforward nature and the ready availability of starting materials. The reaction typically proceeds in two steps: the formation of an intermediate ester or amide, followed by hydrolysis to yield the final carboxylic acid.

Reaction Principle

The reaction begins with the nucleophilic attack of the amino group of 2,6-difluoroaniline on one of the electrophilic carbonyl carbons of an oxalyl derivative, such as oxalyl chloride or diethyl oxalate. When oxalyl chloride is used, the initial product is an oxamoyl chloride, which is highly reactive and can be subsequently hydrolyzed. A more common and controllable laboratory-scale approach involves the use of a dialkyl oxalate, such as diethyl oxalate, to form the corresponding ethyl oxamate ester. This ester is then saponified under basic conditions to afford the desired oxamic acid.

A general procedure using oxalyl chloride involves the reaction of the aniline with oxalyl chloride in the presence of a base like triethylamine to scavenge the HCl byproduct, followed by hydrolysis of the intermediate.[2][3] An alternative, and often milder, approach is the reaction with ethyl oxalyl chloride followed by hydrolysis.[4]

Experimental Protocol: Acylation with Oxalyl Chloride and Subsequent Hydrolysis

This protocol is adapted from general procedures for the synthesis of N-aryloxamic acids.[2][4]

Step 1: Synthesis of Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate

  • To a solution of 2,6-difluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate (1.0 eq) in a mixture of THF and water.

  • Add a stoichiometric excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 eq).

  • Stir the mixture at room temperature overnight or until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to a pH of approximately 2 with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

  • The product can be further purified by recrystallization.

Classical Acylation Route cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis A 2,6-Difluoroaniline C Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate A->C Triethylamine, DCM B Ethyl Oxalyl Chloride B->C D This compound C->D LiOH or NaOH, THF/H2O, then H+

Caption: Workflow for the classical acylation synthesis route.

Route 2: Copper-Catalyzed Ullmann-Goldberg Cross-Coupling

A more contemporary approach to forming the N-aryl bond is through a copper-catalyzed cross-coupling reaction, specifically the Ullmann-Goldberg reaction. This method is particularly useful for substrates that may be sensitive to the conditions of classical acylation or for creating a diverse library of analogs. This route involves coupling an aryl halide with an oxamate ester, followed by hydrolysis.

Reaction Principle

The Ullmann-Goldberg reaction involves the coupling of an aryl halide (in this case, 1-iodo-2,6-difluorobenzene) with a nucleophile (an oxamate ester) in the presence of a copper catalyst and a ligand.[5] The reaction typically requires a base to facilitate the coupling. The choice of ligand is crucial for the efficiency of the reaction. Following the formation of the N-aryl oxamate ester, a simple acid-catalyzed hydrolysis step yields the desired N-aryl oxamic acid.[5]

Experimental Protocol: Copper-Catalyzed Cross-Coupling

This protocol is based on a general procedure for the copper-mediated synthesis of N-aryl-oxamic acids.[5]

Step 1: Synthesis of Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate

  • In a reaction vessel, combine 1-iodo-2,6-difluorobenzene (1.0 eq), an oxamate ester (e.g., ethyl oxamate, 1.2 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), and a suitable ligand (e.g., a diamine or phenanthroline derivative, 20 mol%).

  • Add a base (e.g., K₃PO₄, 2.0 eq) and a high-boiling point solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to a high temperature (e.g., 110-130 °C) under an inert atmosphere and stir for 12-24 hours, monitoring the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography to isolate the ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ester in a suitable solvent (e.g., a mixture of acetic acid and water).

  • Add a strong acid, such as concentrated HCl, and heat the mixture to reflux for several hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.

Copper-Catalyzed Route cluster_0 Step 1: Cross-Coupling cluster_1 Step 2: Hydrolysis A 1-Iodo-2,6-difluorobenzene C Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate A->C CuI, Ligand, Base, Solvent B Ethyl Oxamate B->C D This compound C->D Acid, Heat

Caption: Workflow for the copper-catalyzed synthesis route.

Comparative Analysis of Synthesis Routes

The choice between these two synthetic routes will depend on several factors, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

ParameterRoute 1: Classical AcylationRoute 2: Copper-Catalyzed Cross-Coupling
Starting Materials 2,6-Difluoroaniline, Oxalyl derivative1-Iodo-2,6-difluorobenzene, Oxamate ester
Reagents Triethylamine, LiOH/NaOHCopper catalyst, Ligand, Base
Reaction Conditions Mild to moderate (0 °C to room temp.)High temperatures (110-130 °C)
Yield Generally good to excellentModerate to good
Scalability Readily scalableCan be challenging to scale up due to catalyst cost and removal
Substrate Scope Generally good for electron-rich and neutral anilinesBroader scope, including less nucleophilic anilines
Purification Standard extraction and recrystallizationOften requires column chromatography
Cost-Effectiveness Generally more cost-effective for large scaleCan be more expensive due to catalyst and ligand costs

Discussion and Recommendations

Route 1: Classical Acylation remains the workhorse for the synthesis of this compound, particularly on a larger scale. Its primary advantages are the use of relatively inexpensive and readily available starting materials and reagents, as well as straightforward reaction conditions and workup procedures. The overall process is generally high-yielding and easily scalable, making it an attractive option for industrial production. However, the use of oxalyl chloride requires careful handling due to its toxicity and reactivity. The two-step process involving an ester intermediate is often preferred for better control and milder conditions.

Route 2: Copper-Catalyzed Ullmann-Goldberg Cross-Coupling offers a valuable alternative, especially in the context of medicinal chemistry and library synthesis where a broader range of substrates may be required. This method can be more tolerant of various functional groups compared to the classical acylation. While the yields may be slightly lower and the reaction conditions more demanding (higher temperatures), it provides a powerful tool for accessing N-aryl oxamic acids from aryl halides. The main drawbacks are the cost of the catalyst and ligand, and the potential for metal contamination in the final product, which necessitates careful purification.

For routine, large-scale synthesis of this compound, the Classical Acylation route is generally recommended due to its efficiency, cost-effectiveness, and scalability. The Copper-Catalyzed Cross-Coupling route is a superior choice for research and development purposes , particularly when exploring structure-activity relationships by synthesizing a diverse array of analogs from different aryl halides.

Conclusion

The synthesis of this compound can be effectively achieved through both classical and modern synthetic methodologies. The selection of the optimal route is contingent upon the specific requirements of the project, balancing factors such as scale, cost, and the need for chemical diversity. By understanding the nuances of each approach, researchers can make informed decisions to efficiently access this important synthetic intermediate.

References

Validation of an analytical method for 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid detection

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by diving into Google searches. My focus is on gathering information about validating analytical methods. Specifically, I'm targeting methods for detecting 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid and related compounds. I'm prioritizing established, proven techniques to build a solid foundation.

Analyzing Method Validation Approaches

I'm now expanding my search to include alternative methods for related compounds, creating a basis for comparison. I'm focusing on acidic and fluorinated organic structures. My goal is to structure a comparison guide, starting with the importance of detecting this acid. I'll outline the principles of the main method I'm validating and create a detailed protocol, specifying validation parameters with cited research.

Developing Search Strategies

I've started searching regulatory guidelines from ICH, FDA, and EMA, aiming to gather information to compare established analytical methods. Specifically, my search targets HPLC, GC-MS, and LC-MS/MS validation strategies for related compounds. The goal is to build a thorough understanding of current best practices before structuring the comparison.

A Comparative Guide to N-Aryl Oxamic Acids as Potential Ligands in Cross-Coupling Catalysis: A Focus on 2-((2,6-Difluorophenyl)amino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, stand as indispensable tools for the construction of carbon-carbon bonds.[1] The efficacy of these transformations is profoundly influenced by the choice of ligand coordinating to the palladium center, which governs the catalyst's stability, activity, and selectivity. While phosphine-based ligands have historically dominated the field, the exploration of alternative ligand scaffolds continues to yield catalysts with unique and advantageous properties. This guide presents a comparative analysis of N-aryl oxamic acids as a promising, yet underexplored, class of ligands, with a specific focus on the prospective application of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid. We will delve into the physicochemical properties of this compound, compare its potential performance with established ligand systems, and provide detailed experimental protocols for its synthesis and application in a representative cross-coupling reaction. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to stimulate further investigation into this intriguing class of ligands.

Physicochemical Properties: A Comparative Overview

The properties of a ligand are critical to its function in a catalytic cycle. Here, we compare the known and predicted properties of this compound with those of a generic N-aryl oxamic acid.

PropertyThis compoundGeneral N-Aryl Oxamic AcidSignificance in Catalysis
Molecular Formula C₈H₅F₂NO₃VariesInfluences molecular weight and solubility.
Molecular Weight 201.13 g/mol VariesAffects stoichiometry calculations and catalyst loading.
CAS Number 1018295-42-5VariesUnique identifier for the specific chemical substance.
Predicted pKa 2.73 ± 0.40VariesThe acidity of the carboxylic acid and amide N-H can influence the ligand's coordination mode and interaction with the base in the reaction.
Predicted Density 1.601 ± 0.06 g/cm³VariesPhysical property, relevant for handling and storage.
Appearance Off-white to light yellow powderTypically a solidIndicates the physical state of the compound.
Key Structural Features 2,6-difluorophenyl group, oxamic acid moietyAryl group, oxamic acid moietyThe electronic and steric nature of the aryl substituent significantly impacts the ligand's performance. The oxamic acid provides a bidentate O,O or N,O-coordination site.

The defining feature of this compound is the presence of two fluorine atoms ortho to the amino group. These electron-withdrawing groups are expected to modulate the electronic properties of the ligand, potentially influencing the electron density at the palladium center and, consequently, the rates of oxidative addition and reductive elimination in the catalytic cycle.

The Role of N-Aryl Oxamic Acids in Catalysis: A Comparative Perspective

While specific experimental data for this compound in cross-coupling reactions is not yet prevalent in the literature, the broader class of N-aryl oxamic acids has demonstrated utility in various catalytic transformations, particularly those catalyzed by copper. For instance, N-(1-Oxy-2-picolyl)oxalamic acids have been identified as efficient O,O-ligands for the copper-catalyzed N-arylation of azoles.[2] This suggests that the oxamic acid moiety can act as an effective chelator for transition metals.

In the context of palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the introduction of an N-aryl oxamic acid ligand could offer several potential advantages over traditional phosphine ligands:

  • Air Stability: Unlike many phosphine ligands which are sensitive to oxidation, N-aryl oxamic acids are generally stable solids, simplifying handling and storage.

  • Alternative Coordination Modes: The oxamic acid can coordinate to the metal center through its oxygen atoms, offering a different electronic environment compared to the phosphorus atom of phosphine ligands. This can lead to altered reactivity and selectivity.

  • Tunability: The electronic and steric properties of the ligand can be readily tuned by modifying the substituents on the aryl ring. The 2,6-difluoro substitution in the target compound is a prime example of this.

To contextualize the potential performance, a comparison with established phosphine ligands is useful.

Ligand ClassKey AdvantagesPotential Limitations
Buchwald-type Biaryl Phosphines (e.g., SPhos, XPhos) High activity for a broad range of substrates, including challenging ones.[3]Air-sensitive, relatively expensive.
Ferrocenyl Phosphines (e.g., dppf) Good performance for a variety of cross-coupling reactions.Can be less effective for highly sterically hindered substrates.
N-Aryl Oxamic Acids (Prospective) Potentially air-stable, synthetically accessible, tunable electronic properties.Performance in palladium-catalyzed C-C coupling is largely unexplored; potential for lower efficacy compared to optimized phosphine systems.

Prospective Performance of this compound in Suzuki-Miyaura Coupling

The unique structural features of this compound allow for informed predictions of its potential behavior as a ligand in Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the fluorine atoms in this compound is expected to decrease the electron density on the palladium center. This could have a dual effect:

  • Enhanced Reductive Elimination: A more electron-deficient palladium center may facilitate the reductive elimination step, which is often the rate-limiting step for the formation of the C-C bond and regeneration of the active Pd(0) catalyst.

  • Slower Oxidative Addition: Conversely, a less electron-rich palladium center might slow down the initial oxidative addition of the aryl halide to the Pd(0) complex.

The overall impact on the catalytic activity will depend on the balance of these opposing effects, which is also influenced by the specific substrates and reaction conditions.

Experimental Protocols

To facilitate the investigation of this compound as a ligand, we provide the following detailed experimental protocols.

Protocol 1: Synthesis of this compound

This procedure is a general method for the synthesis of N-aryl oxamic acids and can be adapted for the target compound.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Saponification Aniline 2,6-Difluoroaniline Amidation Amidation (Et3N, DCM, 0 °C to RT) Aniline->Amidation OxalylChloride Ethyl Oxalyl Chloride OxalylChloride->Amidation Ester Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate Amidation->Ester Hydrolysis Hydrolysis (LiOH, THF/H2O, RT) Ester->Hydrolysis Product 2-((2,6-Difluorophenyl)amino)- 2-oxoacetic acid Hydrolysis->Product

Caption: Workflow for the synthesis of the target ligand.

Materials:

  • 2,6-Difluoroaniline

  • Ethyl oxalyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water, deionized

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Amide Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluoroaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add ethyl oxalyl chloride (1.05 eq.) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate. Purify by flash column chromatography if necessary.

  • Saponification:

    • Dissolve the ethyl ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (1.5-2.0 eq.) to the solution and stir at room temperature for 2-6 hours, monitoring by TLC.

    • Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for testing the efficacy of this compound as a ligand in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reagents Aryl Bromide Arylboronic Acid Base (e.g., K2CO3) Heating Heat (e.g., 80-100 °C) under Inert Atmosphere Reagents->Heating Catalyst Pd(OAc)2 2-((2,6-Difluorophenyl)amino)- 2-oxoacetic acid (Ligand) Catalyst->Heating Solvent Solvent (e.g., Dioxane/H2O) Solvent->Heating Workup Aqueous Workup Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water, degassed

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) in a small amount of the reaction solvent.

  • Add the catalyst pre-mixture to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total) to the Schlenk tube.

  • Place the sealed tube in a preheated oil bath at 80-100 °C and stir for the desired time (e.g., 12-24 hours), monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

N-Aryl oxamic acids, including this compound, represent a compelling class of ligands for transition metal catalysis that warrant further investigation. Their synthetic accessibility, inherent stability, and tunable electronic and steric properties make them attractive alternatives to traditional phosphine ligands. While direct experimental validation of this compound in palladium-catalyzed cross-coupling is a necessary next step, the foundational knowledge of related systems suggests a high potential for interesting and useful catalytic activity. Future research should focus on the systematic screening of this and other N-aryl oxamic acid ligands in a variety of cross-coupling reactions to establish structure-activity relationships and elucidate their coordination chemistry and mechanistic pathways. Such studies will undoubtedly contribute to the development of novel and efficient catalytic systems for organic synthesis.

References

A Comparative Benchmarking Guide to Lactate Dehydrogenase A Inhibition: Evaluating 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of cancer metabolism research, the enzyme Lactate Dehydrogenase A (LDHA) has emerged as a critical therapeutic target.[1] LDHA is a key player in the metabolic reprogramming of cancer cells, a phenomenon known as the Warburg effect, where cells exhibit increased glycolysis and lactate production even in the presence of oxygen.[2][3] This metabolic shift provides the necessary building blocks for rapid cell proliferation.[3] By catalyzing the conversion of pyruvate to lactate, LDHA facilitates the regeneration of NAD+, which is essential for sustaining high glycolytic rates.[1] Consequently, inhibiting LDHA can induce metabolic stress and trigger cell death in cancer cells, making it a promising strategy for therapeutic intervention.[1][2]

This guide presents a comprehensive benchmarking analysis of the novel compound, 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid, against a panel of well-characterized LDHA inhibitors. While this compound is a less-studied molecule, its structural features, particularly the oxoacetic acid moiety, suggest potential activity against dehydrogenases. This guide provides a rigorous, data-driven comparison of its inhibitory potential and cellular effects alongside established compounds such as GSK-2837808A, FX11, and the classic inhibitor, Oxamate. Through detailed experimental protocols and comparative data, we aim to provide researchers, scientists, and drug development professionals with a thorough framework for evaluating novel LDHA inhibitors.

The Role of LDHA in Cancer Metabolism: The Warburg Effect

Cancer cells undergo a fundamental shift in their energy metabolism to support their rapid growth and proliferation.[4] This alteration, termed the "Warburg Effect," involves a preference for glycolysis over mitochondrial oxidative phosphorylation, even when oxygen is plentiful.[4][5] Key signaling pathways, including those driven by PI3K/Akt and HIF-1, promote this metabolic switch.[3][5] LDHA is a central enzyme in this process, responsible for the conversion of pyruvate to lactate.[5] This reaction is crucial as it regenerates NAD+ from NADH, a necessary step for the continued operation of glycolysis.[1] The resulting lactate is often extruded from the cell, contributing to an acidic tumor microenvironment.[4]

dot graph TD; subgraph Cellular Metabolism; Glucose --"Glycolysis"--> Pyruvate; Pyruvate --"LDHA (Target)"--> Lactate; Pyruvate --"PDH"--> Acetyl-CoA --> "TCA Cycle (Mitochondria)"; Glycolysis --"Produces"--> ATP & NADH; "TCA Cycle (Mitochondria)" --"Produces"--> ATP; NADH --"Used by LDHA"--> NAD_plus[NAD+]; NAD_plus --"Required for Glycolysis"--> Glycolysis; end subgraph Inhibition; Inhibitor --"Blocks"--> LDHA; end subgraph Upstream Signaling; Growth_Factors[Growth Factors] --> RTKs --> PI3K_Akt[PI3K/Akt Pathway]; Hypoxia --> HIF1[HIF-1]; PI3K_Akt --> Glucose; HIF1 --> LDHA; end

end caption: "Simplified Warburg Effect Pathway and LDHA Inhibition"

Comparative Inhibitor Profile

A direct comparison of the biochemical potency and cellular efficacy of this compound with known LDHA inhibitors is essential for its evaluation. The following table summarizes key inhibitory data.

InhibitorTarget(s)Ki / IC50 (Biochemical)Cellular EC50Mechanism of Action
This compound Presumed LDHATo Be DeterminedTo Be DeterminedTo Be Determined
GSK-2837808A LDHA, LDHBIC50: 2.6 nM (LDHA), 43 nM (LDHB)[6][7]400 nM - >30 µM (cell line dependent)[8]Selective inhibitor of LDHA/B.
FX11 LDHAKi: 8 µM[9][10]IC50: 49.27 µM (BxPc-3 cells)[11]Competitive inhibitor with respect to NADH.[12]
Oxamate LDHAKi: >100 µM[13]mM range (cell line dependent)[1]Pyruvate analog, competitive inhibitor.[1][14]

Experimental Protocols for Benchmarking

To ensure a rigorous and reproducible comparison, standardized assays are critical. The following protocols outline the methodologies for determining the biochemical and cellular activities of the test compounds.

Experimental Workflow Overview

G

LDHA Enzymatic Activity Assay (Biochemical IC50 Determination)

This assay quantifies the enzymatic activity of LDHA by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human LDHA

  • Pyruvate

  • NADH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent plate

  • Spectrophotometric plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, pyruvate, and NADH in each well of the 96-well plate.

  • Add serial dilutions of the test compounds (including this compound and known inhibitors) to the wells. Include a DMSO-only control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding recombinant LDHA to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the inhibitor.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Viability Assay (EC50 Determination)

This assay determines the effect of the inhibitors on the proliferation and viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolically active cells.[15][16]

Materials:

  • Cancer cell line with high glycolytic activity (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Glo® Reagent[17]

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.[16]

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[17]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[15][16]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the DMSO-treated control and determine the EC50 value from the dose-response curve.

Intracellular NAD+/NADH Ratio Assay

LDHA inhibition is expected to increase the intracellular NADH/NAD+ ratio.[12] The NAD/NADH-Glo™ Assay can be used to quantify the levels of both nucleotides.[18][19]

Materials:

  • Cancer cells treated with inhibitors

  • NAD/NADH-Glo™ Assay Kit[20][21]

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Culture and treat cells with the test compounds as described in the cellular viability assay.

  • For separate measurement of NAD+ and NADH, lyse the cells under acidic and basic conditions, respectively, following the manufacturer's protocol.[20]

  • Add the NAD/NADH-Glo™ Detection Reagent to the cell lysates.[18][19]

  • Incubate at room temperature for 30-60 minutes.[20]

  • Measure the luminescence.

  • Determine the concentrations of NAD+ and NADH from a standard curve and calculate the ratio.

Lactate Production Assay

A direct consequence of LDHA inhibition is a reduction in lactate secretion. This can be measured in the cell culture medium.

Materials:

  • Cell culture supernatant from inhibitor-treated cells

  • Lactate Assay Kit (Colorimetric or Fluorometric)

  • 96-well plate

  • Spectrophotometric or fluorometric plate reader

Procedure:

  • Culture and treat cells with inhibitors for a specified period.

  • Collect the cell culture medium.

  • Prepare a reaction mixture containing the lactate probe and enzyme mix from the assay kit.[22]

  • Add the collected medium and reaction mixture to the wells of a 96-well plate.[22]

  • Incubate as per the manufacturer's instructions.

  • Measure the absorbance or fluorescence.[22]

  • Quantify the lactate concentration using a standard curve and normalize to the cell number.

Expected Outcomes and Interpretation

  • Potency: A potent inhibitor will exhibit low nanomolar to micromolar IC50 and EC50 values. The biochemical IC50 should ideally translate to cellular potency (EC50).

  • Mechanism of Action: A successful LDHA inhibitor will lead to a dose-dependent decrease in lactate production and an increase in the intracellular NADH/NAD+ ratio.

  • Cellular Effects: Inhibition of LDHA is expected to reduce cell viability and proliferation, particularly in cancer cells that are highly dependent on glycolysis.[2] This may be accompanied by an increase in oxygen consumption as the cells shift towards oxidative phosphorylation.[12]

Conclusion

This guide provides a comprehensive framework for the benchmarking of this compound against established LDHA inhibitors. By employing the detailed experimental protocols, researchers can generate robust and comparable data to assess its potential as a novel therapeutic agent targeting cancer metabolism. The systematic evaluation of its biochemical potency, cellular efficacy, and on-target effects will provide crucial insights into its mechanism of action and therapeutic promise.

References

Safety Operating Guide

Navigating the Safe Handling of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

The responsible advancement of pharmaceutical research and drug development hinges on a foundational commitment to safety. For laboratory personnel handling novel chemical entities, a thorough understanding of a compound's potential hazards and the requisite safety protocols is not merely a matter of compliance, but a prerequisite for scientific integrity and personal well-being. This guide provides essential, in-depth technical information on the safe handling of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid (CAS No. 1018295-42-5), with a specific focus on personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Assessment: Understanding the Intrinsic Risks

Before any handling of this compound, a comprehensive risk assessment is paramount. Based on available safety data, this compound, a solid powder, presents the following primary hazards:

  • Acute Oral Toxicity : Harmful if swallowed.

  • Skin Corrosion/Irritation : Causes skin irritation.

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.

The presence of a difluorophenyl group and an oxoacetic acid moiety suggests that the compound is a corrosive solid with the potential for respiratory and skin irritation. The fluorinated nature of the compound also necessitates special considerations for its disposal due to the environmental persistence of many organofluorine compounds.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The selection of appropriate PPE must be based on a thorough evaluation of the potential routes of exposure: inhalation of the powder, dermal contact, and eye contact. All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) regulations under 29 CFR 1910 Subpart I.[1][2][3][4][5]

Hand Protection: Selecting the Right Glove

Given that this compound is a corrosive solid and a halogenated aromatic compound, glove selection is critical. While nitrile gloves are a common choice in laboratory settings, they may offer limited protection against certain aromatic and halogenated hydrocarbons.

Recommended Glove Types:

Glove MaterialRecommended UseRationale
Neoprene Extended contactNeoprene gloves generally offer good resistance to acids, and some organic compounds.[6][7] They provide a durable barrier for handling the solid compound and preparing solutions.
Thicker Nitrile Gloves (>5 mil) Incidental (splash) contactFor short-duration tasks with a low risk of significant contamination, thicker nitrile gloves can be acceptable. However, they should be changed immediately upon any sign of contamination. Standard thin nitrile examination gloves are not recommended for direct handling.

Causality Behind Glove Choice: The chemical structure of this compound, which combines an aromatic ring with halogens and a carboxylic acid, presents a complex challenge for glove materials. Aromatic compounds can cause some glove materials to swell or degrade, while the acidic nature requires a material resistant to chemical corrosion. Neoprene provides a more robust and reliable barrier against this combination of chemical properties compared to standard nitrile gloves. It is crucial to consult the glove manufacturer's specific chemical resistance data whenever possible. Significant differences in breakthrough times can exist between gloves from different manufacturers, even if they are made of the same material.[8]

Eye and Face Protection: Shielding from Corrosive Dust

Given the high risk of serious eye irritation, robust eye and face protection is mandatory.

  • Safety Goggles : Chemical splash goggles that provide a complete seal around the eyes are essential to protect against airborne powder and accidental splashes of solutions.

  • Face Shield : A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities of the solid or when there is a significant risk of splashing.

Respiratory Protection: Preventing Inhalation of Irritating Powder

To mitigate the risk of respiratory irritation, all handling of the solid form of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • NIOSH-Approved Respirator : If work cannot be conducted in a fume hood, or if there is a potential for generating significant dust, a NIOSH-approved respirator is required. For fine chemical powders, a respirator with a particulate filter is necessary. The specific type of respirator should be chosen based on a formal exposure assessment.[9][10][11][12][13]

Protective Clothing: A Barrier Against Skin Contact
  • Laboratory Coat : A flame-resistant lab coat should be worn at all times to protect against incidental skin contact.

  • Chemical-Resistant Apron : When handling larger quantities or when there is a risk of significant splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Closed-Toed Shoes : These are a standard requirement in any laboratory setting to protect the feet from spills.

Operational and Disposal Plans: A Step-by-Step Guide

A self-validating safety system relies on clear, repeatable protocols. The following step-by-step guides for handling and disposal are designed to minimize exposure and ensure regulatory compliance.

Handling and Use Protocol

Handling_Workflow

  • Pre-Handling Safety Check : Before beginning any work, ensure that the chemical fume hood is functioning correctly and that an emergency eyewash station and safety shower are readily accessible.

  • Donning Full PPE : Put on all required PPE as outlined in Section 2.

  • Weighing and Transfer : Conduct all weighing and transfer operations of the solid compound within the fume hood to contain any dust. Use appropriate tools (e.g., spatulas, weighing paper) to minimize the generation of airborne particles.

  • Post-Handling Decontamination : After handling, decontaminate all work surfaces and equipment with a suitable cleaning agent.

  • Doffing and Disposing of PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE, such as gloves, in the appropriate hazardous waste stream.

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14][15][16][17] Remove any contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Managing Halogenated Organic Waste

As a fluorinated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste. The strong carbon-fluorine bond makes many such compounds resistant to degradation.

Recommended Disposal Method:

  • High-Temperature Incineration : This is the preferred method for the complete destruction of halogenated organic compounds.[18] The incinerator must be licensed to handle such waste.

Disposal_Workflow

Step-by-Step Disposal Protocol:

  • Waste Segregation : Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a designated "Halogenated Organic Waste" container.[19][20][21] Do not mix with non-halogenated waste streams.

  • Container Selection and Labeling : Use a chemically compatible and sealable container for waste collection. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Secure Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Waste Pickup and Disposal : Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Provide them with the complete chemical information to ensure proper handling and disposal via high-temperature incineration.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle this compound, ensuring both their personal safety and the integrity of their scientific pursuits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid
Reactant of Route 2
Reactant of Route 2
2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.